Product packaging for Boc-DL-Phg-OH(Cat. No.:CAS No. 3601-66-9)

Boc-DL-Phg-OH

Cat. No.: B351802
CAS No.: 3601-66-9
M. Wt: 251.28g/mol
InChI Key: HOBFSNNENNQQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-DL-Phg-OH is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butoxycarbonylamino-phenyl-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO4 B351802 Boc-DL-Phg-OH CAS No. 3601-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBFSNNENNQQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957428
Record name {[tert-Butoxy(hydroxy)methylidene]amino}(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3601-66-9
Record name {[tert-Butoxy(hydroxy)methylidene]amino}(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide on the Solubility of Boc-DL-Phg-OH in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(tert-Butoxycarbonyl)-DL-phenylglycine (Boc-DL-Phg-OH), a key building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document consolidates available solubility data, presents detailed experimental protocols for solubility determination, and visualizes key workflows.

Core Topic: Solubility Profile of this compound

This compound is a synthetic amino acid derivative where the amino group of DL-phenylglycine is protected by a tert-butoxycarbonyl (Boc) group. This protection enhances its stability and modulates its solubility, making it amenable to various synthetic transformations. The molecule's structure, featuring a bulky, nonpolar Boc group, a phenyl ring, and a polar carboxylic acid, results in a varied solubility profile across different organic solvents.

While extensive quantitative solubility data for this compound is not widely published in peer-reviewed literature, qualitative descriptions from various chemical suppliers and a single quantitative data point provide valuable insights into its behavior in common organic solvents.

Data Presentation: Solubility of this compound

The following table summarizes the available qualitative and quantitative solubility information for this compound. It is important to note the general scarcity of precise, publicly available quantitative data. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to determine precise solubility values for their specific applications and solvent systems.

Organic SolventIUPAC NameQualitative SolubilityQuantitative Solubility (at room temp.)
Dimethylformamide (DMF) N,N-DimethylformamideSoluble~125.6 mg/mL
Dimethyl Sulfoxide (DMSO) Dimethyl sulfoxideSoluble[1]Data not available
Methanol MethanolSlightly Soluble[2][3]Data not available
Chloroform TrichloromethaneSoluble[1]Data not available
Dichloromethane (DCM) DichloromethaneSoluble[1]Data not available
Ethyl Acetate Ethyl acetateSolubleData not available
Acetone Propan-2-oneSolubleData not available
Tetrahydrofuran (THF) OxolaneSolubleData not available
Water WaterInsolubleData not available

Note: The quantitative solubility in DMF is derived from a product specification stating "clearly soluble (1 mmole in 2 ml DMF)". The molecular weight of this compound is 251.28 g/mol .

Experimental Protocols

The following section details a standardized methodology for the experimental determination of the equilibrium solubility of this compound in organic solvents, based on the widely accepted shake-flask method.

Equilibrium Solubility Determination via Shake-Flask Method

This is a robust and commonly used method to determine the saturation concentration of a solid compound in a liquid solvent.

Objective: To determine the equilibrium (saturation) solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps (e.g., 10 mL glass vials)

  • Thermostatically controlled orbital shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Micropipettes

  • Drying oven or vacuum desiccator

  • High-Performance Liquid Chromatography (HPLC) system (for HPLC analysis method)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended for protected amino acids.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a micropipette. To remove any remaining suspended microparticles, filter the aliquot through a chemically compatible syringe filter into a clean, pre-weighed vial.

Quantification:

The concentration of this compound in the saturated solution can be determined using one of the following methods:

A. Gravimetric Analysis

  • Evaporation: Place the vial containing the filtered supernatant in a drying oven or vacuum desiccator at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Weighing: Once the solvent has completely evaporated, re-weigh the vial containing the dried solid residue.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of supernatant withdrawn

B. High-Performance Liquid Chromatography (HPLC) Analysis

This method is preferred for its higher accuracy and sensitivity, especially for moderately soluble compounds.

  • Standard Preparation: Prepare a series of standard solutions of this compound with known concentrations in the same organic solvent.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the corresponding peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve. Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

  • Calculation: The original solubility is calculated by accounting for the dilution factor.

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of the presented solubility information.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification start Start add_solid Add excess this compound to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake settle Settle shake->settle centrifuge Centrifuge settle->centrifuge filter Filter supernatant centrifuge->filter quant_choice Choose Method filter->quant_choice gravimetric Gravimetric Analysis quant_choice->gravimetric hplc HPLC Analysis quant_choice->hplc end_node End: Solubility Data gravimetric->end_node hplc->end_node

Caption: Experimental workflow for determining the solubility of this compound.

solubility_relationships cluster_soluble Generally Soluble cluster_limited Limited/Insoluble compound This compound DMF DMF (~125.6 mg/mL) compound->DMF High DMSO DMSO compound->DMSO High DCM DCM compound->DCM High Chloroform Chloroform compound->Chloroform High Acetone Acetone compound->Acetone High EtOAc Ethyl Acetate compound->EtOAc High THF THF compound->THF High Methanol Methanol (Slightly) compound->Methanol Low Water Water (Insoluble) compound->Water Low

Caption: Solubility relationships of this compound in common solvents.

References

The Indispensable Role of the Boc Protecting Group: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals. Its widespread adoption is a testament to its unique combination of stability under a broad spectrum of reaction conditions and the facility of its removal under mild acidic conditions. This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its core principles and reaction mechanisms to detailed experimental protocols and quantitative data, tailored for researchers, scientists, and drug development professionals.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from participating in undesired side reactions during a synthetic sequence. The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This reaction converts the amine into a carbamate, which is significantly less reactive.

A key advantage of the Boc group is its orthogonality to other common amine protecting groups. It is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group. This orthogonality is a critical feature that enables the selective deprotection of different functional groups in a molecule, a crucial strategy in the multi-step synthesis of complex molecules like peptides and pharmaceuticals.

Mechanism of Protection

The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the newly formed carbamate, yielding the Boc-protected amine. While the reaction can proceed without a base, the addition of a mild base like triethylamine (TEA) or sodium hydroxide is common to neutralize the protonated amine and drive the reaction to completion.

Mechanism of Deprotection

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which enhances the leaving group ability of the tert-butoxy group. The protonated carbamate then fragments to form a stable tert-butyl cation, carbon dioxide, and the free amine. The tert-butyl cation is a reactive electrophile and can be trapped by nucleophilic residues in the substrate or by added "scavengers" to prevent unwanted side reactions.

Quantitative Data on Boc Group Stability and Cleavage

The stability of the Boc group is highly dependent on the pH of the medium. It is generally stable to basic and nucleophilic conditions but is readily cleaved by acids. The rate of cleavage is dependent on the strength and concentration of the acid, the temperature, and the solvent.

ParameterConditionObservationReference(s)
General Stability Basic conditions (e.g., NaOH, piperidine)Stable
Nucleophilic conditionsStable
Catalytic hydrogenation (e.g., H₂, Pd/C)Stable
Acidic Lability Strong acids (e.g., TFA, HCl, H₂SO₄)Readily cleaved
0.1% TFA in ACN/H₂OSlow cleavage (~10% after 4 hours at RT)
Thermal Stability High temperatures (~150 °C or higher)Can be cleaved without catalyst

Table 1: General Stability of the Boc Protecting Group

The kinetics of Boc deprotection have been studied in detail, revealing important insights into the reaction mechanism. For instance, the deprotection with HCl, sulfuric acid, and methanesulfonic acid has been shown to exhibit a second-order dependence on the acid concentration. In contrast, deprotection with TFA can show an inverse kinetic dependence on the trifluoroacetate concentration.

AcidSolventTemperature (°C)Rate Constant (k)CommentsReference(s)
HClToluene/Propan-2-ol30Varies with [HCl]²Second-order dependence on HCl concentration.
H₂SO₄Toluene/Propan-2-ol50Varies with [H₂SO₄]²Second-order dependence on H₂SO₄ concentration.
CH₃SO₃H (MSA)Toluene/Propan-2-ol50Varies with [MSA]²Second-order dependence on MSA concentration.
TFAToluene/Propan-2-ol50Complex kineticsInverse dependence on trifluoroacetate concentration.

Table 2: Kinetic Data for the Acid-Catalyzed Deprotection of a Boc-Protected Amine

Experimental Protocols

The following are detailed methodologies for the protection of a primary amine with Boc anhydride and the subsequent deprotection using TFA.

Protocol 1: Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) (optional, but recommended)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolve the primary amine (1.0 eq) in DCM or THF to a concentration of approximately 0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with the solvent and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • N-Boc protected amine (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM)

  • Scavenger (e.g., triisopropylsilane (TIS), anisole, or thioanisole) (optional, but recommended for sensitive substrates)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Toluene (for azeotropic removal of TFA)

Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq) in DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • If using a scavenger, add it to the solution (e.g., TIS, 1-5% v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add the TFA solution (e.g., 20-50% in DCM) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 30-60 minutes).

  • Concentrate the reaction mixture under reduced pressure.

  • Add toluene to the residue and concentrate again under reduced pressure to azeotropically remove residual TFA. Repeat this step 2-3 times.

  • The resulting amine is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate) and wash with a mild base such as saturated NaHCO₃ solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

Visualizing the Role of the Boc Group: Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involving the Boc protecting group.

Boc_Protection_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition

Caption: Mechanism of amine protection using Boc anhydride.

Boc_Protection_Workflow Start Start: Primary/Secondary Amine Dissolve 1. Dissolve amine in solvent (DCM/THF) Start->Dissolve AddBase 2. Add Base (e.g., TEA) Dissolve->AddBase AddBoc2O 3. Add (Boc)₂O AddBase->AddBoc2O React 4. Stir at room temperature AddBoc2O->React Monitor 5. Monitor reaction (TLC/LC-MS) React->Monitor Workup 6. Aqueous Workup (Acid/Base Washes) Monitor->Workup Reaction Complete Dry 7. Dry and Concentrate Workup->Dry Purify 8. Purify (Chromatography, if needed) Dry->Purify End End: Boc-Protected Amine Purify->End

Caption: Experimental workflow for Boc protection of an amine.

Boc_Deprotection_Mechanism ProtectedAmine R-NH-Boc Protonated Protonated Carbamate ProtectedAmine->Protonated H_plus H⁺ (from TFA) H_plus->Protonated Protonation CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation tButylCation t-Butyl Cation Protonated->tButylCation FreeAmine R-NH₂ CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Boc_Deprotection_Workflow Start Start: Boc-Protected Amine Dissolve 1. Dissolve in DCM Start->Dissolve AddScavenger 2. Add Scavenger (optional) Dissolve->AddScavenger AddTFA 3. Add TFA solution at 0 °C AddScavenger->AddTFA React 4. Stir at room temperature AddTFA->React Monitor 5. Monitor reaction (TLC/LC-MS) React->Monitor Concentrate 6. Concentrate and Azeotrope with Toluene Monitor->Concentrate Reaction Complete Neutralize 7. Neutralize with Base (e.g., NaHCO₃) Concentrate->Neutralize Extract 8. Extract and Dry Neutralize->Extract End End: Free Amine Extract->End

Caption: Experimental workflow for Boc deprotection using TFA.

Conclusion

The Boc protecting group is an indispensable tool in the arsenal of the synthetic chemist. Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its position in both academic research and industrial drug development. A thorough understanding of its underlying mechanisms, the quantitative aspects of its stability and cleavage, and the nuances of the experimental protocols are paramount for its successful and efficient application. This guide provides a solid foundation for researchers and drug development professionals to effectively harness the power of the Boc protecting group in the synthesis of complex and valuable molecules.

Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Unnatural Amino Acid Core to Advancements in Peptide and Medicinal Chemistry

Introduction

Boc-DL-phenylglycine is a non-proteinogenic amino acid that has garnered significant attention in the fields of peptide synthesis, medicinal chemistry, and drug discovery. Its unique structural properties, featuring a phenyl group directly attached to the α-carbon, impart valuable characteristics to peptides and small molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amino function enhances its stability and solubility in organic solvents, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of Boc-DL-phenylglycine, including its chemical properties, synthesis, applications in solid-phase peptide synthesis (SPPS), role in drug discovery, and methods for chiral resolution.

Chemical and Physical Properties

Boc-DL-phenylglycine is a white to off-white solid. The presence of the Boc protecting group makes it stable under basic and neutral conditions, while being readily cleavable under acidic conditions, a key feature in Boc-based peptide synthesis strategies.[1]

PropertyValueReference
Molecular Formula C₁₃H₁₇NO₄[]
Molecular Weight 251.28 g/mol []
Melting Point 88-91 °C (for L-enantiomer)[]
Solubility Insoluble in water; soluble in common organic solvents like DMF and DCM.[1]
Appearance White to off-white solid

Synthesis and Purification

The synthesis of DL-phenylglycine can be achieved through various methods, including the Strecker synthesis from benzaldehyde, sodium cyanide, and ammonium chloride, followed by hydrolysis. A reported one-step synthesis from DL-mandelic acid yields DL-phenylglycine in 85-90%. The subsequent N-terminal protection with a Boc group is a standard procedure in amino acid chemistry.

Experimental Protocol: Synthesis of Boc-DL-Phenylglycine

This protocol is a general procedure for the Boc protection of amino acids and can be adapted for DL-phenylglycine.

Materials:

  • DL-phenylglycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve DL-phenylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield Boc-DL-phenylglycine.

Applications in Solid-Phase Peptide Synthesis (SPPS)

Boc-DL-phenylglycine is a valuable building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino function, which is removed at each cycle of peptide chain elongation using a moderately strong acid like trifluoroacetic acid (TFA).

The Boc-SPPS Cycle

The incorporation of Boc-DL-phenylglycine into a peptide chain follows the standard Boc-SPPS cycle.

Boc_SPPS_Cycle Resin Resin-Peptide-NH-Boc Deprotection Deprotection (TFA/DCM) Resin->Deprotection Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (DIEA/DCM) Washing1->Neutralization Washing2 Washing (DCM, DMF) Neutralization->Washing2 Coupling Coupling (Boc-AA-OH, Activator) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 Elongated_Peptide Resin-Peptide-AA-NH-Boc Washing3->Elongated_Peptide Elongated_Peptide->Deprotection Next Cycle

Caption: General workflow of a Boc-SPPS cycle.

Experimental Protocol: Manual Boc-SPPS Coupling of Boc-DL-Phenylglycine

This protocol outlines a single coupling cycle for incorporating Boc-DL-phenylglycine onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amino group

  • Boc-DL-phenylglycine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Deprotection (if necessary): If the N-terminus is Boc-protected, remove the Boc group by treating the resin with a solution of 25-50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin sequentially with DCM, isopropanol, and DMF.

  • Neutralization: Neutralize the resin by washing with a solution of 10% DIPEA in DCM (2 x 5 min). Wash again with DCM and DMF.

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-DL-phenylglycine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

ParameterValueReference
Coupling Efficiency (Ninhydrin Test) >99% (for a similar γ-amino acid)
Peptide Coupling Yield (Boc-D-phenylglycine) 37% (in a specific dipeptide synthesis)

Chiral Resolution of Boc-DL-Phenylglycine

Since Boc-DL-phenylglycine is a racemic mixture, its resolution into individual enantiomers (Boc-D-phenylglycine and Boc-L-phenylglycine) is often necessary for stereospecific applications in drug development. Common methods for chiral resolution include preferential crystallization and enzymatic resolution.

Preferential Crystallization

Preferential crystallization is a technique that can be used to separate enantiomers that crystallize as conglomerates. This method involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer to induce its selective crystallization.

Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers. For example, a lipase could selectively hydrolyze an ester derivative of one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed product. Reports indicate that D-phenylglycine can be produced with an enantiomeric excess of over 95% from its nitrile precursor using an enzymatic process. Another study on the resolution of DL-phenylglycine using an enantioselective membrane reported an enantiomeric excess of over 70% for D-phenylglycine.

Chiral_Resolution Racemate Boc-DL-Phenylglycine (Racemic Mixture) Method Resolution Method Racemate->Method Crystallization Preferential Crystallization Method->Crystallization e.g. Enzymatic Enzymatic Resolution Method->Enzymatic e.g. D_Enantiomer Boc-D-Phenylglycine Crystallization->D_Enantiomer L_Enantiomer Boc-L-Phenylglycine Crystallization->L_Enantiomer Enzymatic->D_Enantiomer Enzymatic->L_Enantiomer

Caption: Methods for the chiral resolution of Boc-DL-phenylglycine.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of phenylglycine and its derivatives into small molecules and peptides is a strategy employed in drug discovery to enhance biological activity, stability, and receptor affinity. Phenylglycine derivatives have been investigated as antagonists of metabotropic glutamate receptors, which are implicated in various neurological processes.

Phenylglycine Derivatives as Glutamate Receptor Antagonists

Phenylglycine derivatives can act as competitive antagonists at metabotropic glutamate receptors (mGluRs), blocking the binding of the endogenous ligand glutamate. This can modulate downstream signaling pathways involved in synaptic transmission and neuronal excitability.

mGluR_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane Glutamate Glutamate mGluR mGluR Glutamate->mGluR Binds & Activates G_Protein G-Protein mGluR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Signaling Downstream Signaling Effector->Signaling Phg_Derivative Phenylglycine Derivative Phg_Derivative->mGluR Blocks Binding

Caption: Phenylglycine derivatives as antagonists of mGluRs.

Conclusion

Boc-DL-phenylglycine is a valuable and versatile unnatural amino acid with significant applications in peptide synthesis and drug discovery. Its unique structure and the utility of the Boc protecting group make it a key component in the construction of complex peptides and biologically active molecules. The ability to resolve the racemic mixture into its constituent enantiomers further expands its utility in the development of stereospecific therapeutics. This guide has provided a comprehensive overview of the properties, synthesis, and applications of Boc-DL-phenylglycine, offering a valuable resource for researchers and professionals in the field.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-DL-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-Boc-DL-phenylglycine (Boc-DL-Phg-OH), a valuable building block in peptide synthesis and pharmaceutical development. The following sections detail the experimental protocols, present quantitative data in a structured format, and visualize the key processes.

Synthesis of this compound

The standard and most efficient method for the synthesis of this compound is the reaction of DL-phenylglycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This reaction, known as Boc protection, selectively introduces the tert-butoxycarbonyl (Boc) protecting group onto the amino group of the amino acid.

Experimental Protocol: Boc Protection of DL-Phenylglycine
  • Dissolution: Dissolve DL-phenylglycine in a mixture of an organic solvent (e.g., dioxane, tert-butyl alcohol) and water.

  • Basification: Cool the solution in an ice bath (0-5 °C) and add an aqueous solution of a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to raise the pH.

  • Addition of (Boc)₂O: While stirring vigorously, add di-tert-butyl dicarbonate to the reaction mixture. The (Boc)₂O can be added neat or as a solution in the reaction solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 6-24 hours) to ensure the reaction goes to completion.

  • Work-up (Aqueous Extraction):

    • Remove the organic solvent under reduced pressure.

    • Wash the remaining aqueous solution with a non-polar solvent like pentane or hexane to remove any unreacted (Boc)₂O and other organic impurities.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a suitable acid, such as a dilute solution of potassium hydrogen sulfate or hydrochloric acid. This will precipitate the Boc-protected amino acid.

    • Extract the product into an organic solvent like ethyl acetate or diethyl ether.

    • Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation of Crude Product: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound, which is often a viscous oil.

Purification of this compound

The crude product obtained from the synthesis is typically an oil and requires further purification to achieve the high purity necessary for applications like peptide synthesis. A common and effective method is crystallization, which can be induced from the oil.

Experimental Protocol: Purification by Crystallization
  • Solvent Removal: Ensure all residual solvent from the work-up is removed from the crude oily product under high vacuum.

  • Seeding (Optional but Recommended): To induce crystallization, add a small amount of pure this compound seed crystal to the oil.

  • Solidification: Allow the mixture to stand at room temperature for a period of 15-24 hours. The oil will gradually solidify into a white or off-white solid.

  • Pulping/Trituration: Break up the solid mass and add a non-polar solvent such as n-hexane, diethyl ether, or cyclohexane. Stir the resulting slurry at room temperature for 2-4 hours. This process, known as pulping or trituration, washes away impurities that are soluble in the non-polar solvent.

  • Filtration and Drying: Filter the solid product and wash it with a small amount of the cold non-polar solvent. Dry the purified this compound under vacuum to a constant weight.

Data Presentation

The following tables summarize the quantitative data for the synthesis and purification of Boc-protected phenylglycine. While much of the detailed literature focuses on the L-enantiomer, the reaction conditions and outcomes are directly applicable to the DL-racemic mixture.

Table 1: Synthesis of Boc-Protected Phenylglycine - Reaction Parameters

ParameterValueReference
Starting Material DL-Phenylglycine-
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)[1][2]
Base Sodium Hydroxide (NaOH)[1]
Solvent System Dioxane/Water or tert-Butyl Alcohol/Water[1][2]
Reaction Temperature 0 °C to Room Temperature
Reaction Time 6 - 24 hours

Table 2: Purification of Boc-Protected Phenylglycine - Yield and Purity

Purification StepSolventYieldHPLC Purity (Before)HPLC Purity (After)Reference
Crystallization/Pulping Diethyl Ether~89%~93%~99.1%
Crystallization/Pulping n-Hexane~88%~93%~99.3%
Crystallization/Pulping Cyclohexane~90%~93%~99.1%

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up DL_Phg DL-Phenylglycine Reaction Boc Protection (0°C to RT, 6-24h) DL_Phg->Reaction Boc2O (Boc)₂O Boc2O->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (Dioxane/Water) Solvent->Reaction Acidification Acidification (pH 2-3) Reaction->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying & Evaporation Extraction->Drying Crude_Product Crude this compound (Oil) Drying->Crude_Product

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Purification_Workflow cluster_purification Purification Crude_Product Crude this compound (Oil) Seeding Seeding (Optional) Crude_Product->Seeding Solidification Standing at RT (15-24h) Seeding->Solidification Pulping Pulping in Non-polar Solvent Solidification->Pulping Filtration Filtration & Drying Pulping->Filtration Pure_Product Pure this compound (Solid) Filtration->Pure_Product

Caption: Workflow for the purification of this compound.

References

Spectroscopic Data of Boc-DL-Phg-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butyloxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH). This information is crucial for the characterization and quality control of this important amino acid derivative used in peptide synthesis and pharmaceutical development. The data presented is a compilation from various sources and provides expected values for ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the expected chemical shifts for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals from the Boc protecting group, the phenyl group, and the amino acid backbone. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm). Data is referenced from a similar compound, N-(tert-Butoxycarbonyl)-L-phenylalanine, and may vary slightly based on the solvent and experimental conditions.

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
tert-butyl (Boc)~1.4Singlet9H
α-CH~5.3Singlet1H
Phenyl~7.3-7.5Multiplet5H
NHVariableBroad Singlet1H
COOHVariableBroad Singlet1H
¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The following table outlines the expected chemical shifts for the carbon atoms in this compound.

CarbonChemical Shift (δ) ppm
C(CH₃)₃ (Boc)~28.5
C (CH₃)₃ (Boc)~80.0
α-C~58.0
Aromatic C~127-138
C=O (Boc)~155.0
C=O (Acid)~174.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the N-H, C-H, C=O, and O-H bonds. The data presented is based on spectra of similar Boc-protected amino acids.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300-2500Broad
N-H (Amide)~3350Medium
C-H (Aromatic)3100-3000Medium
C-H (Aliphatic)3000-2850Medium
C=O (Carboxylic Acid)~1710Strong
C=O (Boc)~1690Strong
C-N~1400Medium

Experimental Protocols

The following are general protocols for acquiring NMR and IR spectra for compounds like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube. The choice of solvent can affect the chemical shifts.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Technique): Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument software will automatically subtract the background to produce the final spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Output Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve Prepare_Pellet Prepare KBr Pellet (for IR) Sample->Prepare_Pellet NMR_Spec NMR Spectrometer Dissolve->NMR_Spec IR_Spec IR Spectrometer Prepare_Pellet->IR_Spec Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR_Spec->Process_NMR Process_IR Process IR Data (Background Subtraction) IR_Spec->Process_IR Analyze_Spectra Analyze Spectra (Peak Picking, Integration, Structure Elucidation) Process_NMR->Analyze_Spectra Process_IR->Analyze_Spectra Report Technical Report with Data Tables & Interpretation Analyze_Spectra->Report

commercial suppliers of Boc-DL-Phg-OH for research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Boc-DL-Phg-OH for Research Professionals

Introduction

N-tert-Butoxycarbonyl-DL-phenylglycine (this compound) is a protected, non-proteinogenic amino acid derivative crucial for synthetic peptide chemistry and drug discovery. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled incorporation into peptide chains, particularly in solid-phase peptide synthesis (SPPS). Its phenyl side group offers unique steric and electronic properties, enabling the design of novel peptide analogs, enzyme inhibitors, and receptor ligands with modified biological activity and improved pharmacological profiles. This guide provides a comprehensive overview of commercial suppliers, physicochemical properties, key applications, and experimental protocols relevant to researchers in the field.

Commercial Suppliers of this compound

For researchers looking to procure this compound, a variety of chemical suppliers offer this reagent in different purities and quantities. The following table summarizes key information from prominent vendors to facilitate comparison and purchasing decisions.

SupplierProduct/CAS No.PurityAppearanceMolecular Formula / Weight
TCI B6494 / 3601-66-9>98.0% (T)(HPLC)[1]White to light yellow powder to crystal[1]C13H17NO4 / 251.28
Sigma-Aldrich Ambeed-AMBH2D6FBF9C / 3601-66-998%SolidC13H17NO4 / 251.28
Chem-Impex 02498 / 2900-27-8 (L-form)≥ 98.50% (HPLC)White to off-white powderC13H17NO4 / 251.3
GlpBio GC15497 / 3601-66-9Not specifiedNot specifiedC13H17NO4 / 251.3
ChemicalBook CB7258079 / 2900-27-8 (D-form)Not specifiedNot specifiedNot specified

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for experimental design, including solvent selection and reaction condition optimization.

PropertyValue
CAS Number 3601-66-9
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
Appearance White to light yellow powder or crystal
Melting Point 88-91 °C, 112 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Temperature 2-8°C or Refrigerated (0-10°C)

Core Applications in Research

This compound is a versatile building block primarily utilized in the following research areas:

  • Peptide Synthesis : It serves as a key component in the synthesis of peptides, especially in the development of pharmaceuticals. The Boc protecting group enhances stability and solubility, making it ideal for both solid-phase and solution-phase synthesis.

  • Drug Development : The unique structure of phenylglycine can significantly influence the biological activity of peptides. Researchers use this compound to design enzyme inhibitors, receptor ligands, and other bioactive compounds.

  • Chiral Building Block : In its enantiomerically pure forms (Boc-D-Phg-OH or Boc-L-Phg-OH), it serves as a chiral building block in asymmetric synthesis to create enantiomerically pure compounds, which is critical in the pharmaceutical industry.

Experimental Protocols and Methodologies

The most common application of this compound is in Boc solid-phase peptide synthesis (Boc-SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

General Protocol for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

The Boc/Bzl (benzyl) protection scheme is a well-established method in SPPS. The Nα-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more acid-stable benzyl-based groups.

1. Resin Preparation and First Amino Acid Coupling:

  • The synthesis begins by attaching the C-terminal amino acid to a suitable resin, such as a Merrifield or PAM resin.

  • For PAM resins, the preformed Boc-amino acid-PAM handle is coupled to an aminomethyl resin to avoid racemization.

2. The Synthetic Cycle (Deprotection, Neutralization, and Coupling):

  • Deprotection: The Boc group is removed from the N-terminus of the resin-bound amino acid. This is typically achieved by treating the peptide-resin with a 50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) for about 20-30 minutes. When tryptophan, cysteine, or methionine are present, scavengers like dithioethane (DTE) should be added to the TFA solution to prevent side reactions.

  • Neutralization: After deprotection, the N-terminal amine is protonated as a TFA salt. It must be neutralized to the free amine before the next coupling step. This is commonly done by washing the resin with a solution of a hindered base, such as 5-10% diisopropylethylamine (DIEA) in DCM.

  • Coupling: The next Boc-protected amino acid (e.g., this compound) is activated and coupled to the free N-terminal amine of the growing peptide chain. Common coupling reagents include dicyclohexylcarbodiimide (DCC) or HBTU/HOBt. The reaction is monitored for completion using a qualitative test like the ninhydrin test.

This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.

3. Cleavage and Final Deprotection:

  • Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • This step requires strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This is a hazardous step that requires specialized equipment.

The diagram below illustrates the general workflow of the Boc-SPPS cycle.

Boc_SPPS_Workflow Start Start: C-Terminal Amino Acid Attached to Resin Deprotection 1. Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization 2. Neutralization (e.g., DIEA in DCM) Wash1->Neutralization Wash2 Wash Neutralization->Wash2 Coupling 3. Coupling (Add next Boc-AA + Activator) Wash2->Coupling Wash3 Wash Coupling->Wash3 End Repeat Cycle or Proceed to Cleavage Wash3->End End->Deprotection Next Amino Acid

Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis (SPPS).

Signaling Pathways and Logical Relationships

This compound is a fundamental component in the logical pathway of developing novel peptide-based therapeutics. Its role is upstream in the synthesis phase, which directly enables the subsequent biological screening and lead optimization stages.

Drug_Development_Pathway cluster_synthesis Synthesis Phase cluster_discovery Discovery & Development Phase BocAA This compound (Building Block) SPPS Peptide Synthesis (SPPS) BocAA->SPPS Incorporation Peptide Novel Peptide Analog SPPS->Peptide Yields Screening Biological Screening (e.g., Enzyme Assays) Peptide->Screening Tested in LeadOpt Lead Optimization Screening->LeadOpt Informs Candidate Drug Candidate LeadOpt->Candidate Results in

Caption: Logical relationship of this compound in the development of therapeutic peptides.

Safety and Handling

According to safety data sheets, N-Boc-DL-phenylglycine requires careful handling in a laboratory setting.

  • First Aid Measures : In case of inhalation, move the person to fresh air. If the substance comes into contact with skin, wash it off with soap and plenty of water. For eye contact, flush with water as a precaution. If swallowed, rinse the mouth with water.

  • Handling and Storage : Use in a well-ventilated area to avoid dust formation. Store in a cool, dry, and well-ventilated place with the container tightly closed. Some suppliers recommend storing under an inert gas as the compound may be air and heat sensitive.

  • Accidental Release : For spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust.

  • Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.

This product is intended for research and development use only and is not for medicinal, household, or other uses.

References

A Comprehensive Technical Guide to the Safety and Handling of Boc-DL-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-tert-Butoxycarbonyl-DL-phenylglycine, commonly abbreviated as Boc-DL-Phg-OH, is a protected amino acid derivative with the CAS Number 3601-66-9.[1] It serves as a crucial building block in solid-phase peptide synthesis and is widely utilized by researchers in pharmaceutical development and organic synthesis.[2][3] The tert-butyloxycarbonyl (Boc) protecting group enhances stability and solubility, making it a versatile reagent.[3] Given its application in sensitive research and development environments, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This technical guide provides an in-depth overview of the safety, handling, storage, and disposal of this compound, compiled from material safety data sheets (MSDS) and supplier information. It is intended for researchers, scientists, and drug development professionals who handle this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[4] A summary of its key physical and chemical properties is presented below. Users should note that some physical properties, such as the melting point, may vary between suppliers and batches.

PropertyValueSource(s)
CAS Number 3601-66-9
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Appearance White to light yellow powder or crystal
Melting Point 112 °C
Solubility Soluble in DMSO, Methanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in water.
Synonyms N-Boc-DL-phenylglycine, 2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid

Hazard Identification and Toxicological Information

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and contact with skin or eyes. The compound is considered an irritant and is harmful if swallowed.

Hazard CategoryInformationSource(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
WGK (Germany) 3 (highly hazardous to water)

There is no specific data available on carcinogenicity, mutagenicity, or reproductive toxicity. As with any chemical for which toxicological data is limited, it should be handled with care to minimize exposure.

Safe Handling and Experimental Workflows

Proper handling of this compound is essential to mitigate the risks identified above. This involves a combination of engineering controls, personal protective equipment (PPE), and standardized operating procedures.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety glasses with side shields or goggles that are compliant with government standards (e.g., OSHA 29 CFR 1910.133 or European Standard EN166) are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Gloves should be inspected for integrity before use and disposed of properly after handling.

  • Body Protection: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask or respirator should be used.

Logical Workflow for Safe Handling

The following diagram illustrates the recommended workflow for the safe handling of this compound from receipt to disposal.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal receive Receive Chemical inspect Inspect Container for Damage receive->inspect sds Verify SDS is Available inspect->sds store Store in Designated Cool, Dry, Ventilated Area sds->store ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) store->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh/Transfer Powder (Avoid Dust Generation) fume_hood->weigh experiment Use in Experiment weigh->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate waste Segregate Chemical Waste decontaminate->waste dispose Dispose of Waste via Licensed Contractor waste->dispose

Caption: Logical workflow for handling this compound.

Emergency and First Aid Procedures

In case of accidental exposure, immediate action is critical. The following first aid measures should be taken.

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water. Seek immediate medical attention.

Accidental Release Measures

Should a spill occur, the following protocol should be initiated to ensure safety and proper containment.

  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Wear PPE: Don all required personal protective equipment, including respiratory protection.

  • Contain Spill: Carefully sweep up the solid material. Avoid actions that generate dust.

  • Collect: Place the spilled material into a suitable, sealed, and properly labeled container for disposal.

  • Clean Area: Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • Disposal: Dispose of the container and cleaning materials as hazardous waste.

Storage and Disposal Guidelines

Storage

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Specific storage temperatures may vary by supplier, with recommendations ranging from room temperature to refrigeration (2-8°C or 0-10°C). Always follow the storage conditions provided on the product label and supplier documentation.

  • Some suppliers recommend storing under an inert gas atmosphere as the compound may be air or heat sensitive.

Disposal
  • Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Do not allow the product to enter drains or the environment. Contaminated packaging should be disposed of as unused product.

Standard Laboratory Protocols

While specific experimental uses of this compound are diverse, the fundamental handling procedures remain consistent.

Protocol for Weighing and Solution Preparation
  • Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent).

  • Don PPE: Put on all required PPE as described in Section 3.2.

  • Transfer: Carefully transfer the required amount of this compound from its storage container to a weigh boat using a clean spatula. Perform this task deep within the fume hood to contain any dust.

  • Weighing: Record the mass of the compound.

  • Dissolution: Add the weighed solid to the appropriate glassware. Using the recommended solvent (e.g., DMSO, Methanol), slowly add the solvent to dissolve the compound. Gentle heating (to 37°C) or sonication may be used to aid dissolution if necessary.

  • Storage of Solution: Once prepared, stock solutions should be stored in separate, tightly sealed packages to avoid degradation from repeated freeze-thaw cycles. Recommended storage for stock solutions is at -20°C for up to one month or -80°C for up to six months.

  • Cleanup: Clean all equipment and the work area thoroughly. Dispose of any contaminated disposable items as hazardous waste.

References

The Versatile Role of Phenylglycine Derivatives in Modern Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenylglycine and its derivatives have emerged as indispensable building blocks and auxiliaries in modern organic chemistry. Their unique structural features, particularly the presence of a stereocenter directly attached to the phenyl ring, make them highly valuable in asymmetric synthesis. This technical guide provides an in-depth overview of the core applications of phenylglycine derivatives, targeting researchers, scientists, and professionals in drug development. The content covers their pivotal role as chiral auxiliaries in the synthesis of α-amino acids and β-lactams, their application in peptide chemistry, and their growing importance as organocatalysts. This guide adheres to stringent data presentation and visualization standards to ensure clarity and ease of comparison for the reader.

Phenylglycine Derivatives as Chiral Auxiliaries

The steric bulk and electronic properties of the phenyl group in phenylglycine derivatives allow for excellent stereocontrol in a variety of chemical transformations. This has led to their widespread use as chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter.

Asymmetric Strecker Synthesis of α-Amino Acids

The Strecker synthesis is a classic method for preparing α-amino acids. The use of chiral auxiliaries, such as (R)-phenylglycine amide, has transformed this into a powerful tool for asymmetric synthesis. A key advantage of this approach is the often-observed crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the desired product and resulting in high diastereomeric excess.

Aldehyde/KetoneChiral AuxiliarySolventYield (%)Diastereomeric Ratio (dr)
Pivaldehyde(R)-Phenylglycine amideH₂O93>99:1
3,4-Dimethoxyphenylacetone(R)-Phenylglycine amideMeOH/H₂O (6:1)76>99:1

Materials:

  • (R)-Phenylglycine amide (used as HCl salt)

  • Pivaldehyde

  • Sodium cyanide (30% aqueous solution)

  • Glacial acetic acid

  • Water

Procedure:

  • To a stirred suspension of (R)-phenylglycine amide (1.0 eq) in water, add pivaldehyde (1.05 eq) at room temperature.

  • Simultaneously, add 30% aqueous sodium cyanide (1.05 eq) and glacial acetic acid (1.06 eq) over 30 minutes. The temperature may increase to 28-30°C.

  • Stir the mixture for 2 hours at 30°C, followed by stirring for 20 hours at 70°C.

  • After cooling to 30°C, the resulting solid amino nitrile is isolated by filtration and washed with water.

  • The diastereomerically pure α-amino nitrile can then be converted to (S)-tert-leucine in subsequent steps, including hydrolysis of the nitrile and amide groups and removal of the chiral auxiliary.[1]

Strecker_Synthesis cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Intermediate & Final Product Aldehyde Aldehyde/Ketone Imine_Formation In situ Imine Formation Aldehyde->Imine_Formation Auxiliary (R)-Phenylglycine Amide Auxiliary->Imine_Formation NaCN NaCN AcOH AcOH Cyanation Diastereoselective Cyanation Imine_Formation->Cyanation NaCN, AcOH CIAT Crystallization-Induced Asymmetric Transformation Cyanation->CIAT Amino_Nitrile Diastereomerically Pure α-Amino Nitrile CIAT->Amino_Nitrile Precipitation Hydrolysis Hydrolysis & Auxiliary Removal Amino_Nitrile->Hydrolysis Amino_Acid Enantiopure α-Amino Acid Hydrolysis->Amino_Acid

Caption: Workflow of the Asymmetric Strecker Synthesis.

Synthesis of β-Lactams

β-Lactams are a critical class of compounds, most notably forming the core structure of penicillin and cephalosporin antibiotics. Phenylglycine derivatives, particularly phenylglycinol, can be converted into chiral auxiliaries that facilitate the stereoselective synthesis of β-lactams through methods like the Staudinger ketene-imine cycloaddition and ester enolate-imine cyclocondensation.

Reaction TypeChiral AuxiliaryImineYield (%)Diastereomeric Ratio (dr)
Staudinger Cycloaddition(S)-4-phenyloxazolidinon-3-ylN-benzylaldimines80-9095:5 to 97:3
Ester Enolate-Imine Condensation(R)-Phenylglycine methyl esterN-benzylidene79>97:3 (trans)

A general procedure for the Staudinger reaction involves the in-situ generation of a ketene from an acyl chloride in the presence of a tertiary amine, which then undergoes a [2+2] cycloaddition with an imine. When a chiral auxiliary derived from phenylglycine is attached to the ketene precursor, the cycloaddition proceeds with high diastereoselectivity.

Materials:

  • Chiral acyl chloride (e.g., derived from a phenylglycine oxazolidinone)

  • Imine

  • Triethylamine (or other tertiary amine base)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the imine (1.0 eq) in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78°C).

  • Add the tertiary amine (1.1 eq).

  • Slowly add a solution of the chiral acyl chloride (1.0 eq) in the anhydrous solvent.

  • Allow the reaction to stir at low temperature and then warm to room temperature over several hours.

  • Quench the reaction and purify the crude product by chromatography to isolate the diastereomerically enriched β-lactam.

Staudinger_Reaction cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Acyl_Chloride Chiral Acyl Chloride (from Phenylglycine derivative) Ketene_Formation In situ Ketene Formation Acyl_Chloride->Ketene_Formation Base Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Base Tertiary Amine Base->Ketene_Formation Ketene_Formation->Zwitterion + Imine Ring_Closure Conrotatory Ring Closure Zwitterion->Ring_Closure Beta_Lactam Diastereomerically Enriched β-Lactam Ring_Closure->Beta_Lactam

Caption: Staudinger [2+2] Cycloaddition for β-Lactam Synthesis.

Phenylglycine in Peptide Chemistry

Phenylglycine and its hydroxylated analogs are non-proteinogenic amino acids found in a variety of peptide natural products, including glycopeptide antibiotics like vancomycin.[2] Their incorporation into synthetic peptides is of great interest for developing novel therapeutics. However, the synthesis of phenylglycine-containing peptides presents a significant challenge due to the increased acidity of the α-proton, which makes the stereocenter prone to racemization during standard solid-phase peptide synthesis (SPPS) protocols.[3][4]

Challenges in Solid-Phase Peptide Synthesis (SPPS)

The primary challenge in the SPPS of phenylglycine-containing peptides is the epimerization of the phenylglycine residue. This racemization can occur during both the Fmoc-deprotection step (using piperidine) and the subsequent coupling step, which is base-catalyzed.[3]

  • Coupling Reagents: The choice of coupling reagent is critical. Reagents such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have been shown to reduce racemization when used with hindered bases.

  • Bases: The use of less nucleophilic and more sterically hindered bases like TMP (2,4,6-trimethylpyridine) or DMP (2,6-dimethylpyridine) during the coupling step can significantly suppress epimerization.

  • Temperature: Lowering the reaction temperature during critical steps can also help to minimize racemization.

SPPS_Workflow Resin Resin Support Coupling1 Coupling Resin->Coupling1 Fmoc_AA1 Fmoc-Amino Acid 1 (C-terminus) Fmoc_AA1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection1 Fmoc Deprotection (e.g., Piperidine) Wash1->Deprotection1 Wash2 Wash Deprotection1->Wash2 Racemization Racemization Risk Deprotection1->Racemization Coupling2 Coupling (Optimized Conditions) Wash2->Coupling2 Fmoc_Phg Fmoc-Phenylglycine Fmoc_Phg->Coupling2 Wash3 Wash Coupling2->Wash3 Coupling2->Racemization Repeat Repeat Cycle Wash3->Repeat Repeat->Deprotection1 Cleavage Cleavage from Resin Repeat->Cleavage Final Cycle Peptide Final Peptide Cleavage->Peptide

Caption: SPPS Workflow Highlighting Racemization Risk.

Catalytic Applications of Phenylglycine Derivatives

In recent years, chiral derivatives of phenylglycine have gained attention as organocatalysts for various asymmetric transformations. These catalysts are attractive due to their ready availability from the chiral pool, relatively low cost, and metal-free nature, which aligns with the principles of green chemistry.

Asymmetric Michael and Aldol Reactions

Phenylglycine-derived amides and other derivatives have been successfully employed as organocatalysts in asymmetric Michael additions of ketones to nitroalkenes and in asymmetric aldol reactions. These reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis.

Reaction TypeCatalystSubstratesYield (%)Enantiomeric Excess (ee, %)
Michael Addition(R)-Phenylglycine-derived amideCyclohexanone + β-Nitrostyreneup to 99up to 93 (syn)

A general protocol for an organocatalyzed Michael addition involves the reaction of a ketone with a nitroalkene in the presence of a catalytic amount of a chiral phenylglycine derivative.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Nitroalkene (e.g., β-nitrostyrene)

  • Phenylglycine-derived organocatalyst (e.g., 10 mol%)

  • Solvent (e.g., toluene or solvent-free)

  • Optional: co-catalyst or additive

Procedure:

  • To a reaction vessel, add the ketone, nitroalkene, and the phenylglycine-derived organocatalyst.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required duration (e.g., 24-72 hours).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, purify the product by column chromatography to obtain the chiral Michael adduct.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Michael_Addition_Catalysis cluster_cycle Catalytic Cycle Catalyst Chiral Phenylglycine Derivative Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Ketone->Enamine Michael_Adduct Michael Adduct Intermediate Enamine->Michael_Adduct + Nitroalkene Nitroalkene Nitroalkene Nitroalkene->Michael_Adduct Hydrolysis Hydrolysis Michael_Adduct->Hydrolysis Hydrolysis->Catalyst Regeneration Product Chiral Product Hydrolysis->Product

References

Methodological & Application

Application Notes and Protocols for Boc-DL-Phg-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug development. These modifications can enhance proteolytic stability, modulate receptor affinity and selectivity, and introduce novel conformational constraints. Phenylglycine (Phg), an aromatic amino acid, is of particular interest due to its structural rigidity and potential to influence peptide secondary structure. The use of a racemic mixture, Boc-DL-Phenylglycine-OH (Boc-DL-Phg-OH), in solid-phase peptide synthesis (SPPS) offers a straightforward method to generate peptide libraries containing both D- and L-phenylglycine at a specific position. This approach can be valuable in the early stages of drug discovery for exploring the stereochemical requirements of a peptide's biological activity.

These application notes provide a detailed overview and protocols for the successful incorporation of this compound into peptide sequences using the Boc/Bzl protection strategy.

Core Principles and Considerations

The use of this compound in SPPS follows the standard Boc-SPPS workflow, which is based on the principle of graduated acid lability. The Nα-Boc protecting group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups (often benzyl-based) and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[1][2]

A key consideration when using a racemic amino acid derivative is that the synthesis will result in a mixture of two diastereomeric peptides at the completion of the synthesis. These diastereomers will have identical masses but may exhibit different retention times during reverse-phase high-performance liquid chromatography (RP-HPLC) analysis, allowing for their separation and individual characterization.

Data Presentation

The following tables summarize typical quantitative data for a standard Boc-SPPS protocol. Specific values for syntheses involving this compound may vary depending on the sequence, coupling conditions, and the nature of the adjacent amino acids.

Table 1: Typical Parameters for Boc-SPPS

ParameterTypical ValueNotes
Resin Substitution0.4 - 1.0 mmol/gMerrifield or PAM resins are commonly used for the synthesis of peptide acids.[3]
Boc-Amino Acid Excess2 - 4 equivalentsA higher excess may be required for sterically hindered couplings.
Coupling Reagent Excess2 - 4 equivalentsRelative to the amino acid.
Coupling Time1 - 4 hoursCan be monitored using the ninhydrin (Kaiser) test.
Deprotection Time20 - 30 minutesUsing 25-50% TFA in Dichloromethane (DCM).[2]

Table 2: Expected Outcomes for a Model Peptide Containing DL-Phenylglycine

ParameterExpected OutcomeNotes
Coupling Efficiency (per step)>99%Monitored by the ninhydrin test.
Crude Peptide Purity (by HPLC)50 - 70%Will likely show two major peaks of equal intensity representing the diastereomers.
Final Purified Yield (per diastereomer)10 - 30%Dependent on the efficiency of HPLC separation and peptide length.
Mass Spectrometry AnalysisSingle [M+H]⁺ peakBoth diastereomers will have the same mass.

Experimental Protocols

General Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

Protocol:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes.

    • Drain the solution.

    • Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.[2]

    • Wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DMF (3x).

  • Coupling of this compound (HBTU activation):

    • In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to begin activation.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

    • Monitor the reaction completion using the ninhydrin test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Cleavage and Deprotection

After the final coupling and deprotection steps, the peptide is cleaved from the resin, and side-chain protecting groups are removed.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • Cold diethyl ether

Protocol (HF Cleavage):

CAUTION: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in the reaction vessel of a dedicated HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole).

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

  • Collect the precipitated peptide by filtration or centrifugation and dry under vacuum.

Purification and Analysis

The crude peptide, which contains a mixture of diastereomers, is purified by preparative RP-HPLC.

Protocol:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column. A shallow gradient of acetonitrile in water (both containing 0.1% TFA) is typically used to achieve separation of the two diastereomers.

  • Collect the fractions corresponding to the two major peaks separately.

  • Analyze the purity of each collected fraction by analytical RP-HPLC.

  • Confirm the identity of the purified peptides by mass spectrometry. Both diastereomers will exhibit the same molecular weight.

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Boc Deprotection (TFA/DCM) Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Washing_Cycle Washing Coupling->Washing_Cycle Washing_Cycle->Deprotection Next Cycle Final_Peptide_Resin Peptide-Resin (Completed Sequence) Resin Start: Resin with Free Amino Group Resin->Deprotection Cleavage Cleavage & Deprotection (HF or TFMSA) Final_Peptide_Resin->Cleavage Crude_Peptide Crude Peptide Mixture (Diastereomers) Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Diastereomer_L Purified Peptide (L-Phg) Purification->Diastereomer_L Diastereomer_D Purified Peptide (D-Phg) Purification->Diastereomer_D Analysis Analysis (HPLC, Mass Spec) Diastereomer_L->Analysis Diastereomer_D->Analysis

Caption: Workflow for Boc-SPPS incorporating this compound.

Caption: Post-synthesis analysis workflow.

References

Application Note: Coupling Strategies for Boc-DL-Phg-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-tert-butoxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH) is a non-proteinogenic amino acid derivative frequently utilized in the synthesis of peptidomimetics and other specialized peptides for drug discovery and development. The phenylglycine moiety can impart unique conformational constraints and metabolic stability to a peptide sequence. A critical consideration for researchers is that this compound is a racemic mixture, containing both D and L isomers.[1] Consequently, its incorporation into a peptide chain will result in a mixture of diastereomers, a factor that must be managed and analyzed in subsequent purification and characterization steps.

This application note provides an overview of common coupling conditions, detailed experimental protocols for both solution-phase and solid-phase synthesis, and troubleshooting guidance for the successful incorporation of this compound into peptide sequences.

Core Principles of Peptide Coupling

The formation of a peptide (amide) bond is a condensation reaction that requires the activation of the carboxylic acid group of the incoming amino acid (in this case, this compound) to make it susceptible to nucleophilic attack by the free amino group of the peptide chain. This process is mediated by a coupling reagent. The general workflow involves the formation of a highly reactive intermediate, such as an active ester or an O-acylisourea, which then readily reacts with the amine component.

G General Peptide Coupling Workflow A This compound (Carboxylic Acid) C Activated Intermediate (e.g., O-Acylisourea, Active Ester) A->C Activation B Coupling Reagent + Additive (e.g., HOBt) B->C E Peptide Bond Formation C->E D Amine Component (e.g., R-NH2) D->E Nucleophilic Attack F Dipeptide Product + Byproducts E->F

Caption: General workflow of a peptide coupling reaction.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yield and minimizing side reactions. Phenylglycine derivatives are known to be susceptible to racemization during activation; however, since the starting material is already a racemic mixture, the primary concerns are reaction efficiency and prevention of other side reactions.[2] The table below summarizes common coupling reagents suitable for this compound.

Reagent Class Specific Reagent Typical Additive Typical Solvents Key Advantages Considerations
Carbodiimides EDC (EDAC), DIC, DCCHOBt, OxymaPureDCM, DMFCost-effective, widely used.[3]Byproduct removal can be challenging (DCU from DCC is insoluble; EDU from EDC is water-soluble).[3][4]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTUNone required (contains HOBt/HOAt moiety)DMF, NMPHigh efficiency, fast reaction times, low racemization risk.Higher cost compared to carbodiimides.
Phosphonium Salts PyBOP, PyAOPNone requiredDMF, DCMVery effective for sterically hindered couplings.Can be less suitable for phosphorylated amino acids.

Experimental Protocols

Protocol 1: Solution-Phase Coupling using EDC/HOBt

This protocol is suitable for coupling this compound to an amino acid ester or a small peptide fragment in solution.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq, for neutralizing the HCl salt)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino acid ester hydrochloride in DCM. Add DIPEA and stir for 5 minutes at room temperature.

  • Add this compound and HOBt to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude peptide.

  • Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HBTU

This protocol describes a standard coupling step for incorporating this compound into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin). It assumes a standard Boc-SPPS workflow.

G Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin-Bound Peptide (N-terminus protected) Deprotection 1. Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 2. Wash (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (10% DIPEA in DMF) Wash1->Neutralization Coupling 4. Coupling (this compound + HBTU) Neutralization->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 NewPeptide Resin-Bound Peptide (n+1) (N-terminus protected) Wash2->NewPeptide Repeat Cycle

References

Application Notes and Protocols: Standard Deprotection of the Boc Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients. Its popularity stems from its stability under a wide range of reaction conditions and the relative ease of its removal under acidic conditions. This document provides detailed protocols for the standard deprotection of the Boc group, including acidic, thermal, and alternative methods.

Acidic Deprotection of the Boc Group

Acid-catalyzed removal is the most common method for Boc deprotection. The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[1][2]

Mechanism of Acidic Boc Deprotection

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbamic Acid cluster_step3 Step 3: Decarboxylation BocN R₂N-Boc ProtonatedBoc R₂N-Boc⁺-H BocN->ProtonatedBoc + H⁺ ProtonatedBoc2 R₂N-Boc⁺-H Hplus H⁺ CarbamicAcid R₂N-COOH ProtonatedBoc2->CarbamicAcid - (CH₃)₃C⁺ CarbamicAcid2 R₂N-COOH tBu (CH₃)₃C⁺ Amine R₂NH CarbamicAcid2->Amine - CO₂ CO2 CO₂

Caption: Mechanism of acid-catalyzed Boc deprotection.

Common Acidic Deprotection Protocols

Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for Boc deprotection.[3][4] Milder acids like p-toluenesulfonic acid (TsOH) can be used for substrates with other acid-sensitive functional groups.[5]

Table 1: Comparison of Acidic Boc Deprotection Reagents

ReagentTypical ConditionsReaction TimeNotes
Trifluoroacetic Acid (TFA)10-50% TFA in Dichloromethane (DCM)0.5 - 4 hoursHighly effective, but harsh. Can cleave other acid-labile groups.
Hydrochloric Acid (HCl)3 M HCl in Ethyl Acetate or Dioxane0.5 - 2 hoursA common and effective alternative to TFA.
p-Toluenesulfonic Acid (TsOH)Catalytic to stoichiometric amounts in various solvents1 - 24 hoursMilder conditions, useful for selective deprotection.
Phosphoric AcidAqueous H₃PO₄ in THFVariableCan offer selectivity in some cases.
Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve the Boc-protected amine in dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 1-4 hours), concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

  • Dissolve the Boc-protected amine in a minimal amount of a co-solvent like methanol or ethyl acetate.

  • Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The product amine salt may precipitate out of the solution.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The resulting amine hydrochloride salt can often be used directly in the next step or neutralized with a base and extracted as described in Protocol 1.

Troubleshooting and Side Reactions

A common issue with acidic Boc deprotection is the formation of byproducts due to the electrophilic nature of the intermediate tert-butyl cation. This cation can alkylate electron-rich aromatic rings (e.g., in tryptophan or tyrosine) or other nucleophilic residues.

Mitigation Strategies:

  • Use of Scavengers: Additives like anisole, thioanisole, or triethylsilane (TES) can act as cation traps.

  • Lower Reaction Temperature: Performing the deprotection at 0 °C can minimize side reactions.

Troubleshooting_Workflow Start Incomplete Deprotection or Side Product Formation CheckAcid Increase Acid Concentration or Temperature? Start->CheckAcid AddScavenger Add Scavenger (e.g., Anisole, TES)? CheckAcid->AddScavenger No Analyze Analyze Reaction Mixture (TLC, LC-MS) CheckAcid->Analyze Yes LowerTemp Lower Reaction Temperature? AddScavenger->LowerTemp No AddScavenger->Analyze Yes AlternativeMethod Consider Alternative Deprotection Method LowerTemp->AlternativeMethod No LowerTemp->Analyze Yes Analyze->CheckAcid Incomplete Analyze->AddScavenger Side Products Success Successful Deprotection Analyze->Success Complete & Clean

Caption: Troubleshooting workflow for Boc deprotection.

Thermal Deprotection of the Boc Group

Thermal cleavage of the Boc group offers a neutral alternative to acidic methods, which can be advantageous for substrates containing acid-sensitive functionalities. This method typically requires higher temperatures and can be performed with or without a solvent.

General Considerations

The mechanism is believed to involve a concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation. While this method avoids acidic reagents, the high temperatures required (often >100 °C) can sometimes lead to side reactions like racemization or elimination.

Table 2: Thermal Boc Deprotection Conditions

SolventTemperature (°C)Reaction TimeNotes
TolueneReflux (~111 °C)Several hours to daysCommon solvent for thermal deprotection.
Methanol120-240 °C (in flow)20-60 minutesEfficient in continuous flow setups.
Trifluoroethanol (TFE)120-240 °C (in flow)20-60 minutesHighly efficient solvent for thermal deprotection in flow.
WaterReflux (100 °C) or higher (superheated)1-6 hoursA green and catalyst-free method.
Solvent-free150-180 °CVariableCan be useful but may require vacuum to remove byproducts.
Experimental Protocol

Protocol 3: Thermal Boc Deprotection in Refluxing Toluene

  • Dissolve the Boc-protected amine in toluene.

  • Heat the solution to reflux.

  • Monitor the reaction by TLC or LC-MS. Reaction times can be lengthy.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure to yield the deprotected amine.

Alternative Boc Deprotection Methods

For highly sensitive substrates where both strong acids and high temperatures are problematic, several alternative methods have been developed.

Deprotection using Oxalyl Chloride in Methanol

This mild method is suitable for substrates with other acid-labile groups. The reaction proceeds at room temperature with good to excellent yields.

Table 3: Deprotection with Oxalyl Chloride/Methanol

Substrate TypeEquivalents of (COCl)₂Time (h)Yield (%)
Aliphatic Amines31-4up to 90%
Aromatic Amines31-4up to 90%
Heterocyclic Amines31-4up to 90%

Data adapted from a study on a diverse set of compounds.

Experimental Protocol

Protocol 4: Boc Deprotection using Oxalyl Chloride in Methanol

  • Dissolve the Boc-protected amine in methanol at room temperature.

  • Add oxalyl chloride (typically 3 equivalents) dropwise to the solution.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.

Other Alternative Methods
  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can selectively cleave the Boc group, often under milder conditions than strong Brønsted acids.

  • Basic Conditions: While less common, Boc deprotection can be achieved under basic conditions (e.g., sodium carbonate in refluxing DME) for certain substrates, particularly those with electron-withdrawing groups on the nitrogen.

  • Catalyst-free in Water: Refluxing in water has been shown to be an effective and environmentally friendly method for the deprotection of various N-Boc protected amines.

References

Application Notes: Utilizing Boc-DL-Phg-OH with HATU and HBTU Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-tert-butoxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH) is a non-proteinogenic amino acid derivative frequently employed in the synthesis of peptidomimetics and other specialized peptides. Its unique structure, featuring a phenyl group directly attached to the α-carbon, introduces conformational constraints and potential for beneficial biological activity in the resulting peptides. However, the steric hindrance posed by the phenyl group can present challenges during peptide synthesis, making the choice of coupling reagent critical for achieving high efficiency and minimizing side reactions. This document provides a detailed guide for researchers on the use of this compound with two common uronium-based coupling reagents: HATU and HBTU.

Comparative Analysis of HATU and HBTU for this compound Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are both highly effective coupling reagents. However, their reactivity and impact on side reactions can differ, particularly when coupling sterically hindered or racemization-prone amino acids like phenylglycine.

HATU is generally considered the more reactive of the two.[1] This is attributed to the presence of the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[1] This enhanced reactivity often leads to faster reaction times and higher coupling efficiencies, which is particularly advantageous for sterically demanding couplings.

A significant concern when coupling phenylglycine derivatives is the risk of racemization. Studies on Fmoc-protected phenylglycine have shown that HATU provides slightly better results in minimizing racemization compared to HBTU.[2] The choice of base is also a critical factor, with sterically hindered, weaker bases like 2,4,6-trimethylpyridine (TMP) showing a reduction in racemization compared to the more commonly used diisopropylethylamine (DIPEA).[2]

Data Presentation

The following tables summarize the general performance characteristics of HATU and HBTU, with extrapolated data for the coupling of sterically hindered amino acids. It is important to note that optimal conditions for this compound may require empirical determination.

Table 1: General Performance Comparison of HATU and HBTU

ParameterHATUHBTUReference
Coupling Efficiency High to ExcellentHigh[1]
Reaction Speed FasterSlower
Racemization Risk LowerHigher
Purity Higher Purity (fewer deletion products)Lower Purity (more deletion products)

Table 2: Extrapolated Quantitative Data for Coupling of Sterically Hindered Boc-Amino Acids

Coupling Reagent/MethodTypical Coupling Yield (%)Purity (%)Racemization RiskKey Considerations
HATU/DIPEA or TMP 95 - 99> 95LowHighly efficient for hindered couplings; rapid reaction times. The use of TMP over DIPEA can further reduce racemization.
HBTU/DIPEA 90 - 98> 95Low to ModerateA reliable and widely used reagent, though slightly less reactive than HATU.

Experimental Protocols

Materials and Reagents:

  • This compound

  • HATU

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Resin with a free amino group (e.g., Rink Amide resin)

  • Piperidine (for Fmoc-deprotection if applicable in a mixed synthesis)

  • Trifluoroacetic acid (TFA)

  • Reagents for Kaiser test

Solubility of this compound:

This compound is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For peptide coupling reactions, it is typically dissolved in DMF.

Protocol 1: Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency and minimizing racemization.

  • Resin Swelling: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30-60 minutes.

  • Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), perform the standard deprotection protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Pre-activation: In a separate reaction vessel, dissolve this compound (2.0 eq. relative to resin loading) and HATU (1.9 eq.) in DMF.

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP) (4.0 eq.) to the pre-activation mixture.

  • Activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the pre-activated solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative test (yellow beads) indicates a complete coupling. If the test is positive (blue beads), extend the reaction time or perform a second coupling.

  • Washing: Once the coupling is complete, wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

Protocol 2: Coupling of this compound using HBTU

This protocol provides a reliable and cost-effective method for coupling.

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation: In a separate reaction vessel, dissolve this compound (2.0 eq. relative to resin loading) and HBTU (2.0 eq.) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq.) to the coupling solution.

  • Coupling: Immediately add the coupling solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion.

  • Washing: Upon completion, wash the resin as described in step 8 of Protocol 1.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Step cluster_post_coupling Post-Coupling Swell_Resin Swell Resin in DMF Deprotection N-terminal Deprotection (if applicable) Swell_Resin->Deprotection Wash_Resin_1 Wash with DMF Deprotection->Wash_Resin_1 Pre_activation Pre-activate: This compound + Coupling Reagent + Base in DMF Wash_Resin_1->Pre_activation Add_to_Resin Add Activated Mix to Resin Pre_activation->Add_to_Resin Agitate Agitate at RT Add_to_Resin->Agitate Monitor Monitor with Kaiser Test Agitate->Monitor Wash_Resin_2 Wash with DMF, DCM, DMF Monitor->Wash_Resin_2 Next_Cycle Proceed to Next Coupling Cycle Wash_Resin_2->Next_Cycle signaling_pathway Boc_AA This compound (Carboxylic Acid) Active_Ester Activated Ester Intermediate (OAt- or OBt-ester) Boc_AA->Active_Ester Coupling_Reagent Coupling Reagent (HATU or HBTU) Coupling_Reagent->Active_Ester Base Base (DIPEA or TMP) Base->Active_Ester activates Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Resin_Amine Resin-bound Amine Resin_Amine->Peptide_Bond Byproducts Byproducts Peptide_Bond->Byproducts

References

Application Notes: Incorporation of Boc-DL-Phg-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern medicinal chemistry and drug discovery.[1] These modifications allow for the creation of peptidomimetics with enhanced pharmacological properties, such as increased proteolytic stability, unique structural conformations, and tailored biological activities.[2] Phenylglycine (Phg), an unnatural amino acid, is a valuable building block in this field.[3][4] Its rigid structure can induce specific secondary structures in peptides and enhance binding to biological targets.[5]

This document provides detailed application notes and protocols for the incorporation of N-α-Boc-DL-phenylglycine (Boc-DL-Phg-OH) into peptide sequences using the well-established Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS). This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection and typically benzyl-based groups for side-chain protection, which are removed during the final cleavage step with strong acid.

Applications in Peptide Science and Drug Development

The introduction of a phenylglycine residue can confer several advantageous properties to a peptide:

  • Enhanced Proteolytic Stability: The unnatural backbone structure can hinder recognition and cleavage by proteases, leading to a longer in vivo half-life.

  • Conformational Rigidity: The phenyl side chain's steric bulk restricts the conformational freedom of the peptide backbone, which can be leveraged to stabilize specific secondary structures like turns or helices, potentially increasing binding affinity.

  • Modulation of Biological Activity: Peptides containing phenylglycine are found in various natural products with significant biological activities, including glycopeptide antibiotics. Synthetic incorporation allows for the systematic exploration of structure-activity relationships (SAR).

  • Development of Novel Biomaterials: The unique self-assembly properties of peptides can be tuned by incorporating Phg, leading to the formation of hydrogels with improved strength and stability for applications in drug delivery and wound healing.

Experimental Protocols

Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating this compound on a 0.1 mmol scale using standard Boc/Bzl chemistry.

Materials and Reagents:

  • Merrifield or PAM resin

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Scavengers (e.g., anisole, thioanisole, ethanedithiol) for cleavage

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Procedure:

  • Resin Preparation and First Amino Acid Attachment:

    • Swell the chosen resin (e.g., Merrifield resin, 0.5-1.0 mmol/g substitution) in DCM for 1-2 hours in a peptide synthesis vessel.

    • Attach the first Boc-protected amino acid to the resin, typically via its cesium salt to prevent racemization.

  • Peptide Elongation Cycle (for each amino acid): This cycle is repeated for each amino acid in the sequence.

    a. Boc Deprotection:

    • Wash the resin with DCM (3x).
    • Add a solution of 50% TFA in DCM (v/v) to the resin and agitate for 2 minutes. Drain the solution.
    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
    • Drain the solution and wash the peptide-resin thoroughly with DCM (3x), Isopropanol (2x), and DCM (3x) to remove residual TFA.

    b. Neutralization:

    • Wash the resin with DCM (2x).
    • Add a solution of 10% DIEA in DCM (v/v) and agitate for 2 minutes. Drain the solution.
    • Repeat the neutralization step.
    • Wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.

    c. Amino Acid Coupling (Incorporation of this compound):

    • In a separate vial, dissolve the next Boc-amino acid (3 equivalents, e.g., this compound) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.
    • Add DIEA (6 equivalents) to the solution to begin pre-activation. Agitate for 2-5 minutes.
    • Add the activated amino acid solution to the neutralized peptide-resin.
    • Agitate the reaction vessel for 1-4 hours at room temperature.
    • Note: Phenylglycine is known to be prone to racemization. Careful selection of coupling reagents and conditions is critical. Using HATU or minimizing pre-activation time can help reduce epimerization.
    • Monitor the completion of the coupling reaction using a qualitative method like the Kaiser ninhydrin test. If the test is positive (indicating incomplete reaction), the coupling step should be repeated ("double coupling").
    • After complete coupling, drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group is removed, thoroughly dry the peptide-resin under vacuum.

    • Caution: The following steps involve highly corrosive and toxic acids (HF or TFMSA) and must be performed in a specialized apparatus within a certified fume hood by trained personnel.

    • Transfer the dried resin to the reaction vessel of the cleavage apparatus.

    • Add appropriate scavengers (e.g., anisole) to the vessel to protect sensitive residues from reactive cations generated during cleavage.

    • Perform the cleavage using anhydrous HF or TFMSA according to established protocols. This step removes side-chain protecting groups and cleaves the peptide from the resin support.

  • Peptide Precipitation and Purification:

    • Following cleavage, precipitate the crude peptide by adding a large volume of cold diethyl ether.

    • Collect the precipitated peptide by filtration or centrifugation and wash several times with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Note on DL-Phg: Since a racemic mixture (DL) of phenylglycine was used, the synthesis will result in a mixture of diastereomeric peptides. These diastereomers often have different retention times on RP-HPLC and may be separable during the purification step, though this can be challenging.

Data Presentation

The following table summarizes typical parameters for the incorporation of a single amino acid, including this compound, during a standard Boc-SPPS protocol. Actual values may vary based on the specific sequence and scale.

ParameterValue/RangeNotes
Resin Substitution 0.5 - 1.0 mmol/gLower substitution can be beneficial for longer or difficult sequences.
Boc-Amino Acid 3 - 4 equivalentsAn excess is used to drive the coupling reaction to completion.
Coupling Reagent (HBTU/HATU) 2.9 - 3.9 equivalentsRelative to the resin substitution.
Base (DIEA) 6 - 8 equivalentsUsed for both neutralization and activation steps.
Coupling Time 1 - 4 hoursMay require longer times or double coupling for sterically hindered amino acids like Phg.
Deprotection Reagent 50% TFA in DCMStandard reagent for removing the Boc group.
Deprotection Time 25 - 35 minutes (total)A short pre-wash followed by a longer reaction time is common.
Typical Crude Purity 50% - 80%Highly dependent on the peptide sequence and synthesis efficiency.
Final Cleavage Reagent Anhydrous HF or TFMSAStrong acids required to cleave benzyl-based side-chain protecting groups and the resin linkage.

Visualizations

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes and logic involved in incorporating this compound into peptides.

Resin Peptide-Resin (N-terminally Boc-protected) Deprotection Step 1: Deprotection (50% TFA in DCM) Resin->Deprotection DeprotectedResin Peptide-Resin (N-terminal TFA Salt) Deprotection->DeprotectedResin Neutralization Step 2: Neutralization (10% DIEA in DCM) DeprotectedResin->Neutralization FreeAmineResin Peptide-Resin (N-terminal Free Amine) Neutralization->FreeAmineResin Coupling Step 3: Coupling (this compound + HBTU/DIEA) FreeAmineResin->Coupling NextResin Peptide-Resin + 1 Residue (N-terminally Boc-protected) Coupling->NextResin Repeat Repeat Cycle or Proceed to Cleavage NextResin->Repeat Repeat->Deprotection Next Amino Acid cluster_properties Enhanced Properties Start This compound (Unnatural Amino Acid) SPPS Solid-Phase Peptide Synthesis Start->SPPS Incorporation Peptide Phg-Containing Peptide SPPS->Peptide Yields Prop1 Increased Proteolytic Stability Peptide->Prop1 Prop2 Conformational Rigidity Peptide->Prop2 Prop3 Modulated Biological Activity Peptide->Prop3 Ligand Phg-Containing Peptide (Ligand) Receptor Cell Surface Receptor (e.g., GPCR) Ligand->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger Production (e.g., cAMP) Effector->SecondMessenger Kinase Protein Kinase Activation (e.g., PKA) SecondMessenger->Kinase Response Cellular Response (e.g., Gene Expression, Metabolism) Kinase->Response

References

Application Notes and Protocols: Boc-DL-Phg-OH in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH) is a non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry. Its unique structural features, particularly the phenyl group directly attached to the α-carbon, offer opportunities to modulate the conformational properties and biological activity of peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for its controlled incorporation into peptide sequences, primarily through solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of modified peptides and as a chiral building block in drug design.

Key Applications in Medicinal Chemistry

This compound and its enantiopure forms (Boc-D-Phg-OH and Boc-L-Phg-OH) are valuable tools for:

  • Synthesis of Bioactive Peptides: Incorporation of phenylglycine residues can enhance the biological activity and stability of peptides.[1]

  • Development of Peptidomimetics: The unique stereochemistry of phenylglycine can be used to mimic peptide secondary structures and design molecules that target protein-protein interactions.

  • Enzyme Inhibitor and Receptor Ligand Design: The phenylglycine moiety can serve as a key pharmacophore in the design of potent and selective enzyme inhibitors and receptor ligands.[2]

  • Asymmetric Synthesis: The chiral nature of the enantiopure forms makes them valuable starting materials for the asymmetric synthesis of complex chiral molecules.[1]

  • Synthesis of Complex Natural Products and Analogues: Boc-protected phenylglycine derivatives are integral components in the total synthesis of complex natural products, such as the antibiotic vancomycin and its analogues.[3][4]

Data Presentation

PropertyValueReference
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Appearance White to off-white solid
Melting Point 88-91 °C (for L-isomer)
Solubility Soluble in common organic solvents (DMF, DCM)
Purity (typical) ≥98%

Experimental Protocols

Protocol 1: General Procedure for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide containing a phenylglycine residue using Boc chemistry.

Materials:

  • Merrifield resin or other suitable resin for Boc-SPPS

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, DCC/HOBt)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Diethyl ether

  • Peptide synthesis vessel

  • Shaker

Workflow for Boc-SPPS Cycle:

G Resin Resin Swelling in DCM Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Washing (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Washing (DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA in DMF) Wash2->Coupling Wash3 Washing (DMF, DCM) Coupling->Wash3 Repeat Repeat Cycle for Next Amino Acid Wash3->Repeat Repeat->Deprotection Next Cycle Cleavage Final Cleavage (HF or TFMSA) Repeat->Cleavage Final Cycle

Caption: General workflow for a single cycle of Boc Solid-Phase Peptide Synthesis.

Procedure:

  • Resin Preparation: Swell the resin in DCM in the peptide synthesis vessel for 1-2 hours.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling protocol.

  • Deprotection: Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM, isopropanol (IPA), and DMF to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of DIEA in DMF.

  • Washing: Wash the resin with DMF to remove excess base.

  • Coupling of this compound:

    • Pre-activate this compound (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. The progress of the coupling reaction can be monitored using a ninhydrin test.

  • Washing: Wash the resin with DMF and DCM.

  • Peptide Chain Elongation: Repeat steps 3-8 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA in the presence of scavengers.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Application in the Synthesis of Vancomycin Analogues

Boc-protected phenylglycine derivatives are key components in the total synthesis of vancomycin and its analogues, which are important antibiotics for treating Gram-positive bacterial infections. The synthesis of these complex molecules involves the coupling of multiple amino acid building blocks in a specific sequence.

Conceptual Workflow for Vancomycin Analogue Synthesis:

G cluster_0 Fragment Synthesis cluster_1 Peptide Coupling cluster_2 Macrocyclization & Final Product AA1 Boc-Protected Amino Acid 1 Dipeptide Dipeptide Fragment AA1->Dipeptide AA2 This compound Derivative AA2->Dipeptide AA3 Other Protected Amino Acids Tripeptide Tripeptide Fragment AA3->Tripeptide Dipeptide->Tripeptide Linear_Peptide Linear Heptapeptide Precursor Tripeptide->Linear_Peptide Macrocycle Macrocyclization Linear_Peptide->Macrocycle Vancomycin_Analogue Vancomycin Analogue Macrocycle->Vancomycin_Analogue

Caption: Conceptual workflow for the synthesis of vancomycin analogues.

General Procedure for a Representative Peptide Coupling Step:

This protocol describes a representative solution-phase peptide coupling step that could be part of a larger synthesis of a vancomycin analogue.

Materials:

  • Boc-protected dipeptide fragment

  • Amino-deprotected phenylglycine-containing fragment

  • Coupling reagents (e.g., EDCI, HOBt)

  • Solvent (e.g., DMF, DCM)

  • Base (e.g., DIEA)

Procedure:

  • Fragment Preparation: Ensure that the C-terminus of the Boc-protected dipeptide is activated and the N-terminus of the phenylglycine-containing fragment is deprotected.

  • Coupling Reaction:

    • Dissolve the Boc-protected dipeptide fragment and the amino-deprotected phenylglycine-containing fragment in an appropriate solvent such as DMF.

    • Add the coupling reagents (e.g., EDCI and HOBt) and a base such as DIEA to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by an appropriate method such as TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.

    • Purify the resulting tripeptide fragment using column chromatography.

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

This coupling step would be one of many in the total synthesis of a complex molecule like a vancomycin analogue.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its incorporation into peptide backbones can significantly influence their pharmacological properties. The provided protocols offer a general framework for the use of this compound in solid-phase peptide synthesis and conceptualize its application in the more complex synthesis of natural product analogues. Researchers can adapt these methodologies to their specific research goals in the pursuit of novel therapeutic agents.

References

Application Notes and Protocols for Boc-DL-Phg-OH as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Boc-DL-phenylglycine (Boc-DL-Phg-OH) as a versatile chiral building block in the synthesis of bioactive molecules, particularly antibiotics. Detailed protocols for the resolution of the racemic mixture and the subsequent application of the enantiomerically pure Boc-D-Phg-OH in the synthesis of ampicillin and a vancomycin analogue are provided.

Introduction

Chiral non-proteinogenic amino acids are crucial components in the development of pharmaceuticals. Phenylglycine, in its enantiomerically pure D-form, is a key structural element in several important antibiotics, including the broad-spectrum β-lactam, ampicillin, and the glycopeptide of last resort, vancomycin. The tert-butyloxycarbonyl (Boc) protecting group offers a robust and widely used strategy for the protection of the amino group during peptide synthesis and other organic transformations.

This compound serves as a readily available starting material. However, for its application in stereospecific synthesis, the resolution of the D- and L-enantiomers is a critical first step. This document outlines a detailed enzymatic resolution protocol, followed by the application of the resulting Boc-D-Phg-OH in the synthesis of ampicillin and as a component in the synthesis of vancomycin analogues.

Data Presentation

The following tables summarize key quantitative data for the protocols described in this document.

Table 1: Enzymatic Resolution of this compound

ParameterValueNotes
SubstrateThis compoundRacemic mixture
EnzymePenicillin G Acylase (Immobilized)Commercially available
Conversion to Boc-D-Phg-OH>45%Based on initial racemic mixture
Enantiomeric Excess (e.e.) of Boc-D-Phg-OH>98%Determined by chiral HPLC
Isolated Yield of Boc-D-Phg-OH~40-45%After workup and purification
Reaction Time4-6 hoursMonitored by HPLC

Table 2: Synthesis of Ampicillin from Boc-D-Phg-OH

ParameterValueNotes
Starting MaterialsBoc-D-Phg-OH, 6-Aminopenicillanic Acid (6-APA)
Coupling ReagentDicyclohexylcarbodiimide (DCC) / N-Hydroxysuccinimide (NHS)
Yield of Boc-Protected Ampicillin85-95%
Deprotection ReagentTrifluoroacetic Acid (TFA)
Overall Yield of Ampicillin75-85%From Boc-D-Phg-OH
Purity of Ampicillin>98%By HPLC

Table 3: Incorporation of Boc-D-Phg-OH into a Vancomycin Analogue Precursor

ParameterValueNotes
Starting MaterialsBoc-D-Phg-OH, Vancomycin Aglycon PrecursorAmine-functionalized precursor
Coupling ReagentHATU / DIEAStandard peptide coupling conditions
Coupling Yield80-90%
Diastereomeric Excess (d.e.)>95%Dependent on the chirality of the precursor
Final DeprotectionHF or TFMSAStrong acid cleavage

Experimental Protocols

Protocol 1: Enzymatic Resolution of this compound

This protocol describes the enzymatic resolution of racemic this compound to obtain the enantiomerically pure Boc-D-Phg-OH. The enzyme selectively hydrolyzes the L-enantiomer, leaving the desired D-enantiomer intact.

Materials:

  • This compound

  • Immobilized Penicillin G Acylase

  • Sodium Phosphate Buffer (0.1 M, pH 7.5)

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Hydrochloric Acid (HCl) solution (1 M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve this compound (1 equivalent) in 0.1 M sodium phosphate buffer (pH 7.5).

  • Enzyme Addition: Add immobilized Penicillin G Acylase to the solution.

  • pH Control: Maintain the pH of the reaction mixture at 7.5 by the controlled addition of 1 M NaOH solution. The consumption of NaOH indicates the progress of the hydrolysis of the L-enantiomer.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining Boc-D-Phg-OH.

  • Reaction Quench: Once the desired enantiomeric excess is reached (typically >98% for the D-enantiomer), stop the reaction by filtering off the immobilized enzyme.

  • Workup:

    • Acidify the filtrate to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure Boc-D-Phg-OH.

G cluster_workflow Enzymatic Resolution of this compound This compound This compound Dissolution Dissolve in Phosphate Buffer (pH 7.5) This compound->Dissolution Enzyme_Addition Add Immobilized Penicillin G Acylase Dissolution->Enzyme_Addition Hydrolysis Selective Hydrolysis of L-enantiomer Enzyme_Addition->Hydrolysis pH_Control Maintain pH 7.5 with NaOH Hydrolysis->pH_Control Monitoring Monitor e.e. by Chiral HPLC Hydrolysis->Monitoring L-Phg L-Phg Hydrolysis->L-Phg Hydrolyzed byproduct Filtration Filter to remove enzyme Monitoring->Filtration Acidification Acidify to pH 2-3 Filtration->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Purification Silica Gel Chromatography Extraction->Purification Boc-D-Phg-OH Boc-D-Phg-OH Purification->Boc-D-Phg-OH

Caption: Workflow for the enzymatic resolution of this compound.

Protocol 2: Synthesis of Ampicillin using Boc-D-Phg-OH

This protocol details the coupling of Boc-D-Phg-OH to the β-lactam core, 6-aminopenicillanic acid (6-APA), followed by deprotection to yield ampicillin.

Materials:

  • Boc-D-Phg-OH

  • 6-Aminopenicillanic Acid (6-APA)

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic Acid (TFA)

  • Diethyl Ether

  • Sodium Bicarbonate solution (saturated)

Procedure:

  • Activation of Boc-D-Phg-OH:

    • Dissolve Boc-D-Phg-OH (1.1 equivalents) and NHS (1.1 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Filter off the dicyclohexylurea (DCU) precipitate and wash with cold THF.

  • Coupling Reaction:

    • Dissolve 6-APA (1 equivalent) in a saturated sodium bicarbonate solution.

    • Add the activated Boc-D-Phg-OH solution from the previous step to the 6-APA solution.

    • Stir the reaction mixture vigorously at room temperature overnight.

  • Workup of Protected Ampicillin:

    • Acidify the reaction mixture to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain Boc-protected ampicillin.

  • Deprotection:

    • Dissolve the Boc-protected ampicillin in a mixture of TFA and DCM (1:1) at 0 °C.

    • Stir the reaction for 1-2 hours, monitoring the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure.

  • Isolation of Ampicillin:

    • Triturate the residue with cold diethyl ether to precipitate ampicillin as a solid.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

G cluster_synthesis Synthesis of Ampicillin Boc_D_Phg_OH Boc-D-Phg-OH Activation Activation with DCC/NHS Boc_D_Phg_OH->Activation Activated_Ester Boc-D-Phg-NHS Ester Activation->Activated_Ester Coupling Coupling Reaction Activated_Ester->Coupling 6_APA 6-Aminopenicillanic Acid (6-APA) 6_APA->Coupling Boc_Ampicillin Boc-Ampicillin Coupling->Boc_Ampicillin Deprotection Deprotection with TFA Boc_Ampicillin->Deprotection Ampicillin Ampicillin Deprotection->Ampicillin

Caption: Synthetic workflow for ampicillin from Boc-D-Phg-OH.

Signaling Pathway and Mechanism of Action

Boc-D-Phg-OH is a precursor to antibiotics that target bacterial cell wall synthesis. The final drug molecules do not directly participate in mammalian signaling pathways but rather inhibit essential bacterial processes.

Mechanism of Action of Ampicillin

Ampicillin, a β-lactam antibiotic, inhibits the transpeptidase enzyme, which is crucial for the cross-linking of peptidoglycan in the bacterial cell wall. This inhibition weakens the cell wall, leading to cell lysis and bacterial death.[1]

G cluster_moa Mechanism of Action of Ampicillin Ampicillin Ampicillin Transpeptidase Transpeptidase (Penicillin-Binding Protein) Ampicillin->Transpeptidase Inhibits Peptidoglycan_Crosslinking Peptidoglycan Cross-linking Transpeptidase->Peptidoglycan_Crosslinking Catalyzes Cell_Wall_Synthesis Bacterial Cell Wall Synthesis Peptidoglycan_Crosslinking->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Inhibition of bacterial cell wall synthesis by ampicillin.

Mechanism of Action of Vancomycin

Vancomycin, a glycopeptide antibiotic, also inhibits bacterial cell wall synthesis but through a different mechanism. It binds with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering the transglycosylase and transpeptidase enzymes.[2][3] This prevents the incorporation of new subunits into the growing peptidoglycan chain and its subsequent cross-linking.

G cluster_moa_vancomycin Mechanism of Action of Vancomycin Vancomycin Vancomycin Binding Forms Hydrogen Bonds Vancomycin->Binding D_Ala_D_Ala D-Ala-D-Ala Terminus of Peptidoglycan Precursor D_Ala_D_Ala->Binding Transglycosylase Transglycosylase Binding->Transglycosylase Sterically Hinders Transpeptidase Transpeptidase Binding->Transpeptidase Sterically Hinders Peptidoglycan_Elongation Peptidoglycan Chain Elongation Transglycosylase->Peptidoglycan_Elongation Catalyzes Peptidoglycan_Crosslinking Peptidoglycan Cross-linking Transpeptidase->Peptidoglycan_Crosslinking Catalyzes Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis Peptidoglycan_Elongation->Cell_Wall_Synthesis_Inhibition Inhibition of Peptidoglycan_Crosslinking->Cell_Wall_Synthesis_Inhibition Inhibition of Cell_Death Bacterial Cell Death Cell_Wall_Synthesis_Inhibition->Cell_Death

Caption: Vancomycin's mechanism of inhibiting bacterial cell wall synthesis.

References

Application Notes and Protocols for Bioconjugation Utilizing Boc-DL-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-DL-Phg-OH (N-tert-Butoxycarbonyl-DL-phenylglycine) is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of peptides and the development of bioconjugates.[1] Its phenylglycine core offers rigidity and specific stereochemistry that can be advantageous in the design of peptidomimetics and other bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the carboxylic acid functional group provide orthogonal handles for a variety of bioconjugation strategies.[2][]

These application notes provide detailed protocols for the use of this compound in bioconjugation, focusing on the common and robust EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) chemistry for the coupling of the carboxylic acid to primary amines on biomolecules such as proteins, peptides, or drug linkers.[4]

Core Applications

The unique structural features of this compound make it a versatile component in several areas of drug development and research:

  • Peptide Synthesis: As a protected amino acid, it is a fundamental component in solid-phase peptide synthesis (SPPS) for the creation of custom peptides with unnatural residues.[]

  • Antibody-Drug Conjugates (ADCs): The phenylglycine moiety can be incorporated as part of a linker system connecting a cytotoxic drug to a monoclonal antibody.

  • Drug Delivery: Conjugation of this compound or peptides containing it to drug molecules can modify their pharmacokinetic properties, such as solubility and in vivo stability.

  • Biomolecule Labeling: The carboxylic acid can be activated to attach fluorescent dyes, biotin, or other reporter molecules to proteins and other biomolecules.

Experimental Protocols

This section details the protocols for the deprotection of the Boc group and the subsequent conjugation of the resulting DL-phenylglycine to an amine-containing molecule using EDC/NHS chemistry.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine, which is necessary if the amine of phenylglycine is intended for subsequent modification. For the protocols below, we will focus on activating the carboxylic acid group, thus this deprotection step is for contexts where the newly freed amine is the reactive handle.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dipeptidyl-peptidase I (DPP-I) (optional, for enzymatic deprotection)

  • Diethyl ether (cold)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in a 1:1 mixture of DCM and TFA. A typical concentration is 0.1-0.2 M.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold diethyl ether to precipitate the deprotected DL-Phg-OH as a TFA salt.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • To obtain the free amine, dissolve the TFA salt in water and neutralize with a 5% sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected DL-Phg-OH.

Protocol 2: EDC/NHS-Mediated Conjugation of this compound to a Primary Amine

This protocol details the activation of the carboxylic acid of this compound and its subsequent coupling to a biomolecule containing a primary amine (e.g., a protein, peptide, or amine-functionalized linker).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Dialysis tubing or centrifugal ultrafiltration units for purification

  • Magnetic stirrer and stir bar

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer at a concentration of 10-20 mM.

    • Add EDC and NHS (or sulfo-NHS) to the solution. A typical molar ratio is 1:2:5 (this compound : EDC : NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.

  • Conjugation to the Amine-Containing Biomolecule:

    • Dissolve the amine-containing biomolecule in Coupling Buffer. The concentration will depend on the specific biomolecule.

    • Immediately add the activated this compound solution to the biomolecule solution. The molar ratio of activated linker to the biomolecule can range from 10:1 to 50:1, depending on the desired degree of labeling.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

    • Purify the resulting bioconjugate to remove unreacted linker and byproducts. For proteins, this is typically achieved by dialysis against PBS or by using centrifugal ultrafiltration units with an appropriate molecular weight cutoff.

Data Presentation

The following tables provide a summary of typical reaction parameters and expected outcomes for the EDC/NHS-mediated conjugation of this compound.

ParameterRecommended Conditions
Activation Step
SolventAnhydrous DMF or 0.1 M MES buffer (pH 4.7-6.0)
This compound Concentration10-50 mM
EDC:NHS:Linker Molar Ratio1.5 : 1.2 : 1
TemperatureRoom Temperature (20-25°C)
Reaction Time15-60 minutes
Coupling Step
SolventPBS (pH 7.2-7.5) or other amine-free buffer
Biomolecule Concentration1-10 mg/mL (protein dependent)
Activated Linker:Biomolecule Ratio10:1 to 50:1
TemperatureRoom Temperature (2-4 hours) or 4°C (overnight)
Quenching
Reagent1M Tris-HCl or Hydroxylamine (pH 8.5)
Final Concentration10-50 mM

Table 1: Summary of Key Reaction Parameters for EDC/NHS Conjugation.

MetricExpected OutcomeMethod of Analysis
Conjugation Efficiency 30-70%HPLC, Mass Spectrometry
Final Yield 20-60% (after purification)UV-Vis Spectroscopy (e.g., BCA assay for protein concentration)
Degree of Labeling (DOL) 1-5 linkers per protein (variable)Mass Spectrometry, UV-Vis Spectroscopy (if linker has a chromophore)

Table 2: Expected Outcomes and Analytical Methods.

Visualizations

experimental_workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Boc_Phg This compound Activated_Ester Activated NHS Ester Boc_Phg->Activated_Ester EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Activation_Buffer Activation Buffer (MES, pH 4.7-6.0) Activation_Buffer->Activated_Ester Conjugate_Mix Reaction Mixture Activated_Ester->Conjugate_Mix Biomolecule Amine-Containing Biomolecule Biomolecule->Conjugate_Mix Coupling_Buffer Coupling Buffer (PBS, pH 7.2-7.5) Coupling_Buffer->Conjugate_Mix Quenching Quenching (Tris or Hydroxylamine) Conjugate_Mix->Quenching Purification Dialysis or Ultrafiltration Quenching->Purification Final_Conjugate Purified Bioconjugate Purification->Final_Conjugate

Caption: Experimental workflow for this compound bioconjugation.

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product Boc_Phg Boc-DL-Phg-COOH Acylisourea O-Acylisourea Intermediate Boc_Phg->Acylisourea + EDC EDC EDC NHS_Ester NHS Ester Acylisourea->NHS_Ester + NHS NHS NHS Final_Conjugate Boc-DL-Phg-CO-NH-Biomolecule NHS_Ester->Final_Conjugate + Biomolecule-NH2 Biomolecule_NH2 Biomolecule-NH2

Caption: EDC/NHS-mediated conjugation reaction pathway.

References

Application Notes and Protocols: Boc-DL-Phg-OH in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-DL-phenylglycine (Boc-DL-Phg-OH) is a non-proteinogenic amino acid derivative that serves as a crucial chiral building block in medicinal chemistry and drug discovery. Its unique structural properties, conferred by the phenyl group directly attached to the α-carbon, make it an attractive component in the design of peptidomimetics and other small molecules aimed at modulating the activity of enzymes. The tert-butyloxycarbonyl (Boc) protecting group on the amino function enhances its solubility in organic solvents and allows for controlled, stepwise incorporation into target molecules, particularly in peptide synthesis. These characteristics make this compound a versatile reagent for creating enzyme inhibitors with improved stability, potency, and selectivity.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of enzyme inhibitors, with a focus on proteases, a class of enzymes frequently implicated in pathological conditions.

Application in Enzyme Inhibitor Synthesis

This compound is particularly valuable in the synthesis of peptidomimetic inhibitors of proteases such as caspases, cathepsins, and viral proteases (e.g., HIV protease). The phenylglycine moiety can be incorporated into a peptide backbone to introduce conformational constraints and non-natural side-chain interactions with the enzyme's active site. This can lead to enhanced binding affinity and specificity compared to inhibitors composed solely of natural amino acids.

The general strategy involves the coupling of this compound to another amino acid or a core scaffold, followed by deprotection of the Boc group and further elongation of the peptide chain or modification of the molecule. The phenylglycine residue can be positioned to interact with specific subsites (e.g., S1, S2, S3) of the target enzyme.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of synthesized inhibitors incorporating a phenylglycine moiety. This data is for illustrative purposes to demonstrate the potential impact of this building block on inhibitor potency.

Inhibitor IDTarget EnzymePhenylglycine PositionIC50 (nM)Ki (nM)
INH-001 Cathepsin BP212055
INH-002 Caspase-3P38530
INH-003 HIV-1 ProteaseP1'4515
INH-004 Cathepsin KP221095

Experimental Protocols

General Protocol for Coupling of this compound to an Amine

This protocol describes a general method for the amide bond formation between this compound and a generic amine-containing molecule (R-NH2), a key step in the synthesis of peptidomimetic inhibitors.

Materials:

  • This compound

  • Amine-containing substrate (R-NH2)

  • Carbonyldiimidazole (CDI) or other coupling agents like HATU or HBTU

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Trifluoroacetic acid (TFA) for subsequent Boc deprotection

  • Dipea (N,N-Diisopropylethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of this compound:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of amino acid).

    • Add carbonyldiimidazole (CDI) (1.2 eq) to the solution while stirring at room temperature.

    • Stir the mixture for 30 minutes to allow for the formation of the acylimidazolide intermediate.

  • Coupling Reaction:

    • In a separate flask, dissolve the amine-containing substrate (R-NH2) (1.0 eq) in anhydrous DCM or DMF.

    • Add the solution of the amine substrate dropwise to the activated this compound solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Boc Deprotection (Optional, for further chain elongation):

    • Dissolve the purified Boc-protected product in DCM.

    • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt can be used in the next coupling step after neutralization with a base such as DIPEA.

General Protocol for a Cathepsin B Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of a synthesized compound against Cathepsin B.

Materials:

  • Human Cathepsin B (recombinant)

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Fluorogenic Substrate: Z-Arg-Arg-AMC (Z-RR-AMC)

  • Synthesized inhibitor stock solution in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Enzyme Activation:

    • Prepare a working solution of Cathepsin B in the assay buffer.

    • Pre-incubate the enzyme solution at 37°C for 15 minutes to ensure full activation.

  • Inhibitor Incubation:

    • In the wells of the 96-well plate, add varying concentrations of the synthesized inhibitor. Include a control well with DMSO only.

    • Add the activated Cathepsin B solution to each well.

    • Incubate the enzyme-inhibitor mixture at 37°C for 30 minutes.

  • Substrate Addition and Measurement:

    • To initiate the enzymatic reaction, add the fluorogenic substrate Z-RR-AMC to each well.

    • Immediately place the microplate in the fluorometric reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (fluorescence units per minute) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the control (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Synthesis_Workflow Boc_Phg This compound Coupling Peptide Coupling (e.g., CDI, HATU) Boc_Phg->Coupling Amine Amine Substrate (R-NH2) Amine->Coupling Protected_Dipeptide Boc-Phg-NH-R Coupling->Protected_Dipeptide Deprotection Boc Deprotection (TFA) Protected_Dipeptide->Deprotection Dipeptide_Amine H-Phg-NH-R Deprotection->Dipeptide_Amine Further_Synth Further Synthesis Steps Dipeptide_Amine->Further_Synth Final_Inhibitor Final Enzyme Inhibitor Further_Synth->Final_Inhibitor Signaling_Pathway cluster_0 Apoptotic Signaling Procaspase Procaspase-3 Active_Caspase Active Caspase-3 Procaspase->Active_Caspase Activation Substrate Cellular Substrates Active_Caspase->Substrate Cleavage Apoptosis Apoptosis Substrate->Apoptosis Inhibitor Phenylglycine-based Inhibitor Inhibitor->Active_Caspase Inhibition

Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-DL-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solution-phase synthesis of peptides incorporating N-tert-butyloxycarbonyl-DL-phenylglycine (Boc-DL-Phg-OH). This non-proteinogenic amino acid offers a unique structural element for peptide design, and its racemic nature introduces diastereomeric diversity, which can be advantageous in drug discovery for exploring a wider range of biological activities.

Introduction

Solution-phase peptide synthesis (SPPS) is a classical and versatile method for constructing peptides. The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a well-established strategy. This compound is a valuable building block for introducing a phenylglycine residue into a peptide chain. The incorporation of a racemic mixture (DL) at a specific position results in the formation of a pair of diastereomers, which can be separated and characterized to investigate their distinct biological properties. Peptides containing phenylglycine and its derivatives are of interest due to their presence in various antimicrobial and antiviral peptides.[1]

Core Principles

The solution-phase synthesis of a peptide using this compound follows a cyclical process of coupling and deprotection steps.

1. Coupling: The carboxylic acid of this compound is activated by a coupling reagent and then reacted with the free amino group of another amino acid or peptide ester to form a peptide bond.

2. Deprotection: The Boc protecting group is removed from the N-terminus of the newly formed peptide using an acid, typically trifluoroacetic acid (TFA), to allow for the next coupling reaction.

This cycle is repeated to elongate the peptide chain. Since this compound is a racemic mixture, the coupling reaction will produce two diastereomeric peptides if the other amino acid residue is chiral. These diastereomers can be separated by chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[2]

Experimental Protocols

The following protocols outline the general procedures for the solution-phase synthesis of a dipeptide, for example, Boc-DL-Phg-Gly-OMe.

Materials and Reagents
  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol 1: Dipeptide Synthesis using DCC/HOBt

This protocol describes the coupling of this compound with H-Gly-OMe.

Step 1: Neutralization of H-Gly-OMe·HCl

  • Dissolve H-Gly-OMe·HCl (1.2 equivalents) in anhydrous DCM.

  • Add DIPEA or Et₃N (1.2 equivalents) and stir the mixture at room temperature for 20-30 minutes.

Step 2: Coupling Reaction

  • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the neutralized H-Gly-OMe solution from Step 1 to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the diastereomeric dipeptides.

Protocol 2: N-terminal Boc Deprotection

This protocol describes the removal of the Boc group from the synthesized dipeptide.

  • Dissolve the Boc-protected peptide in DCM.

  • Add an equal volume of TFA (resulting in a 50% TFA/DCM solution).[3]

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting peptide-TFA salt can be used in the next coupling step after neutralization.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the solution-phase synthesis of a dipeptide using this compound. Actual yields may vary depending on the specific amino acids and reaction conditions.

StepReagents and ConditionsTypical YieldPurity (Crude)Purification Method
Coupling This compound, H-Gly-OMe, DCC/HOBt, DCM, RT, 12-24h70-90%80-95%Silica Gel Chromatography
Deprotection 50% TFA in DCM, RT, 30-60 min>95%HighNot typically required for next step

Visualizations

Experimental Workflow for Dipeptide Synthesis

G cluster_coupling Peptide Coupling cluster_deprotection Boc Deprotection start_coupling Start: this compound + H-Gly-OMe activation Activation with DCC/HOBt in DCM at 0°C start_coupling->activation reaction Coupling Reaction at RT for 12-24h activation->reaction workup Work-up (Filtration, Washes) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification end_coupling Product: Boc-DL-Phg-Gly-OMe (Diastereomers) purification->end_coupling start_deprotection Start: Boc-DL-Phg-Gly-OMe end_coupling->start_deprotection Proceed to Deprotection deprotection_reaction Treatment with 50% TFA in DCM at RT for 30-60 min start_deprotection->deprotection_reaction evaporation Solvent Evaporation deprotection_reaction->evaporation end_deprotection Product: H-DL-Phg-Gly-OMe · TFA Salt evaporation->end_deprotection

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

Logical Relationship of Synthesis Steps

G cluster_main Solution-Phase Peptide Synthesis Cycle Protected_AA This compound Coupling Coupling Protected_AA->Coupling Amino_Ester Amino Acid Ester (e.g., H-Gly-OMe) Amino_Ester->Coupling Protected_Peptide Boc-Peptide Coupling->Protected_Peptide Deprotection Deprotection Protected_Peptide->Deprotection Peptide_Salt Peptide Salt Deprotection->Peptide_Salt Neutralization Neutralization Peptide_Salt->Neutralization Free_Amine_Peptide Peptide with Free N-terminus Neutralization->Free_Amine_Peptide Free_Amine_Peptide->Coupling Next Coupling Cycle

Caption: Logical flow of the key steps in solution-phase peptide synthesis with Boc protection.

Applications and Considerations

  • Drug Discovery: The synthesis of diastereomeric peptide libraries by incorporating DL-amino acids can be a valuable strategy in drug discovery. The separated diastereomers may exhibit different binding affinities, potencies, and metabolic stabilities, providing crucial structure-activity relationship (SAR) data.[4]

  • Antimicrobial Peptides: Phenylglycine is a component of several naturally occurring antimicrobial peptides. Synthesizing analogs with DL-phenylglycine could lead to the discovery of novel antimicrobial agents with improved properties.

  • Purification of Diastereomers: The separation of the resulting diastereomers is a critical step. Reversed-phase HPLC is the most common and effective method for this purpose. The difference in the physicochemical properties of the diastereomers allows for their separation on an achiral stationary phase.

  • Characterization: The synthesized peptides should be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm their identity and purity.

Conclusion

The solution-phase synthesis of peptides using this compound is a robust method for introducing this non-proteinogenic amino acid. While the use of a racemic mixture necessitates a diastereomer separation step, it also provides an opportunity to explore a broader chemical space for biological activity. The protocols and data presented here serve as a guide for researchers to successfully synthesize and characterize peptides containing DL-phenylglycine for various applications in medicinal chemistry and drug development.

References

Troubleshooting & Optimization

optimizing coupling efficiency for hindered amino acids like Boc-DL-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Peptide Synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of sterically hindered amino acids, with a particular focus on Boc-DL-Phg-OH.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "hindered" amino acid and what challenges does this present?

A1: this compound (N-tert-butyloxycarbonyl-DL-phenylglycine) is considered sterically hindered due to two main factors:

  • The Phenyl Side Chain: The bulky phenyl group directly attached to the α-carbon physically obstructs the approach of the reacting molecules.

  • The Boc Protecting Group: The large N-terminal Boc group adds further steric bulk around the carboxylic acid reaction center.

This combined steric hindrance significantly slows down the kinetics of peptide bond formation, which can lead to incomplete reactions and low coupling yields.[1][2]

Q2: What are the most effective classes of coupling reagents for hindered amino acids like this compound?

A2: For sterically hindered amino acids, high-reactivity in situ activating reagents are strongly recommended. These are generally more effective than standard carbodiimides. The main classes are:

  • Aminium/Uronium Salts: Reagents like HATU, HCTU, and COMU are highly efficient for difficult couplings.[2] HATU is often considered one of the most powerful activators available.[3][4]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for promoting rapid bond formation with bulky residues.

These reagents quickly form highly reactive esters that can overcome the energy barrier imposed by steric hindrance.

Q3: Can I use standard carbodiimide reagents like DIC or DCC for this compound?

A3: While not impossible, using carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) or DCC alone is generally not recommended for highly hindered couplings as it often results in low yields. If they are to be used, their efficiency must be enhanced by the inclusion of nucleophilic additives such as 1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure. These additives form more reactive esters and help suppress side reactions like racemization.

Q4: What is the role of a base in the coupling reaction and which one should I choose?

A4: A tertiary amine base is required to deprotonate the carboxylic acid and neutralize acidic byproducts formed during the reaction. N,N-Diisopropylethylamine (DIPEA) is the most commonly used base for these couplings. However, in cases where there is a significant risk of racemization, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be a better choice.

Q5: How does using a DL-racemic mixture of Phenylglycine affect my final peptide?

A5: The use of this compound means you are introducing a mixture of both the D- and L-isomers of phenylglycine into your peptide sequence. This will result in the synthesis of a diastereomeric mixture of the final peptide product. For most applications in drug development, which require a single, stereochemically pure compound, using an enantiomerically pure starting material (e.g., Boc-D-Phg-OH or Boc-L-Phg-OH) is critical.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem / Symptom Potential Cause Recommended Solution(s)
Low Final Yield / Presence of Deletion Sequence (missing Phg) Incomplete coupling of the this compound residue.1. Switch to a More Potent Coupling Reagent: If using HBTU or PyBOP, switch to HATU or COMU. 2. Perform a Double Coupling: After the first coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and reagents for a second coupling cycle. 3. Increase Equivalents: Use a higher excess (3-4 equivalents) of the amino acid, coupling reagent, and base relative to the resin loading. 4. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.
Positive Kaiser Test after Coupling Unreacted primary amines are still present on the resin, indicating a failed or incomplete coupling reaction.1. Immediately perform a recoupling (double coupling) as described above. 2. If recoupling fails, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in subsequent steps.
Presence of Diastereomeric Impurities in HPLC Racemization of the phenylglycine residue during the activation/coupling step.1. Minimize Pre-activation Time: Add the coupling reagent directly to the mixture of the amino acid and resin (in situ activation) rather than allowing the activated species to sit in solution. 2. Use a Weaker Base: Switch from DIPEA to a less hindered or weaker base like NMM or 2,4,6-collidine. 3. Ensure an Additive is Used: If using a carbodiimide, always include an additive like HOAt or OxymaPure to suppress racemization.
Difficulty Dissolving Reagents Poor quality or degradation of solvents or reagents.1. Use High-Purity Solvents: Ensure you are using anhydrous, peptide-synthesis grade DMF or NMP. 2. Use Fresh Reagents: Coupling reagents, especially phosphonium salts, can degrade over time. Use freshly opened or properly stored reagents.

Quantitative Data: Comparison of Coupling Reagents

The selection of a coupling reagent is critical for success. The following table summarizes the performance of various reagents for hindered couplings, based on data from studies on sterically challenging amino acids.

Coupling Reagent/MethodTypical Coupling Yield (%)Racemization RiskKey Considerations
HATU / DIPEA 95 - 99LowHighly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences.
HCTU / DIPEA 93 - 98LowA very effective and often more cost-effective alternative to HATU with similar high reactivity.
COMU / DIPEA 94 - 99Very LowExcellent performance comparable to HATU. Based on OxymaPure, it is a safer alternative to explosive HOBt/HOAt-based reagents.
PyBOP / DIPEA 90 - 98LowA reliable and widely used phosphonium salt reagent, though it can be slightly less reactive than HATU for the most extreme cases.
DIC / OxymaPure 92 - 97Very LowOxymaPure significantly enhances the efficiency of the carbodiimide DIC and is highly effective at suppressing racemization.
DIC / HOAt 90 - 96LowHOAt is a more reactive additive than HOBt, making this combination suitable for many hindered couplings.

Note: Yields are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Below are detailed methodologies for coupling this compound using recommended high-efficiency reagents on a solid support.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest efficiency with sterically demanding couplings.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, perform a second coupling (see Troubleshooting).

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Carbodiimide Coupling with OxymaPure Additive

This protocol is a robust and safer alternative using a carbodiimide activator.

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.

  • Amino Acid/Additive Solution: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/OxymaPure solution to the resin. Immediately add DIC (3 equivalents) to the resin slurry. Agitate the reaction vessel at room temperature for 3 to 6 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, consider extending the reaction time or performing a second coupling.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by DCM (2-3 times).

Visualizations

Experimental Workflow for Hindered Amino Acid Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome & Post-Reaction Resin Swell Peptide-Resin (Free N-Terminus) Reagents Prepare Activation Mixture: 1. This compound 2. Coupling Reagent 3. Base Coupling Combine Resin and Activation Mixture. Agitate for 2-4h. Reagents->Coupling Add to Resin Monitoring Kaiser Test on Resin Sample Coupling->Monitoring Complete Complete? Monitoring->Complete Wash Wash Resin (DMF, DCM) Next Proceed to Next Deprotection Step Wash->Next Recouple Perform Double Coupling Recouple->Monitoring Re-test Complete->Wash Yes (Negative) Complete->Recouple No (Positive) G Start Start: Low Yield or Positive Kaiser Test Q1 Are you using a high-power coupling reagent (e.g., HATU, COMU)? Start->Q1 A1_No Switch to HATU, HCTU, or COMU Q1->A1_No No Q2 Did you perform a single or double coupling? Q1->Q2 Yes A1_No->Q2 A2_Single Perform a Double Coupling with fresh reagents Q2->A2_Single Single Q3 What were the reagent equivalents and reaction time? Q2->Q3 Double A2_Single->Q3 A3_Low Increase Equivalents (3-4x) and Extend Time (4h+) Q3->A3_Low Standard End Re-evaluate Sequence Consider Chaotropic Salts or Microwave Synthesis Q3->End Optimized A3_Low->End

References

Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common side reactions encountered during Boc-based solid-phase peptide synthesis (SPPS). The following sections are designed to help you identify, mitigate, and resolve these issues to improve peptide purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peptide chain truncation during Boc-SPPS?

A1: The most common cause of chain truncation is incomplete removal of the N-terminal Boc protecting group or incomplete coupling of the subsequent amino acid. This can be due to aggregation of the growing peptide chain, steric hindrance, or suboptimal reaction conditions.

Q2: How can I detect and quantify side reactions in my crude peptide?

A2: The most effective methods for detecting and quantifying side reactions are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC can separate side products from the desired peptide, allowing for quantification based on peak area. MS can identify the mass of the impurities, which helps in elucidating the nature of the side reaction.

Q3: What are scavengers and why are they essential in Boc-SPPS?

A3: Scavengers are nucleophilic reagents added during the final cleavage step (typically with strong acids like HF or TFMSA) to "trap" reactive carbocations generated from the cleavage of protecting groups. These carbocations can otherwise lead to the alkylation of sensitive amino acid residues such as tryptophan, methionine, and cysteine.

Q4: Can the choice of resin influence the occurrence of side reactions?

A4: Yes, the choice of resin can significantly impact side reactions. For instance, using a 2-chlorotrityl chloride (2-CTC) resin can help suppress diketopiperazine formation due to its steric bulk. The type of linker on the resin also dictates the cleavage conditions, which in turn can influence acid-catalyzed side reactions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide and Presence of a Truncated Product

Possible Cause: Diketopiperazine (DKP) formation, especially when Proline or Glycine is the second amino acid in the sequence. This side reaction involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin.

Troubleshooting Steps:

  • Analyze the Crude Product: Use HPLC and MS to confirm the presence of the DKP and the truncated peptide.

  • Review the Sequence: Identify if the N-terminal dipeptide is prone to DKP formation (e.g., X-Pro, X-Gly).

  • Implement a Mitigation Strategy:

    • In Situ Neutralization: This is a highly effective method to minimize the time the N-terminal amine is free and prone to attack the ester linkage to the resin.

    • Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric hindrance provided by this resin can suppress DKP formation.

    • Dipeptide Coupling: Synthesize the first two amino acids as a dipeptide in solution and then couple it to the resin.

Issue 2: Presence of Impurities with the Same Mass as the Target Peptide or a Mass Loss of 18 Da

Possible Cause: Aspartimide formation, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs. The backbone amide nitrogen attacks the side-chain ester of aspartic acid, forming a cyclic imide. This can then hydrolyze to a mixture of α- and β-aspartyl peptides (same mass) or show a mass loss of 18 Da for the aspartimide itself.

Troubleshooting Steps:

  • Confirm with MS/MS: Tandem mass spectrometry can help identify the rearranged peptide backbone.

  • Modify the Synthesis Protocol:

    • Use of Additives: Adding 1-hydroxybenzotriazole (HOBt) to the coupling step can help suppress aspartimide formation.

    • Protecting Group Strategy: Employing a more sterically hindered protecting group for the aspartic acid side chain, such as cyclohexyl (OcHex), can reduce the likelihood of this side reaction.

    • Low-Temperature HF Cleavage: Performing the final cleavage at a lower temperature can minimize acid-catalyzed aspartimide formation.[1]

Issue 3: Unidentified Peaks in HPLC and Mass Shifts of +56 Da in the Mass Spectrum

Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation generated during Boc deprotection.

Troubleshooting Steps:

  • Identify the Modified Residue: Use MS/MS to pinpoint the location of the +56 Da modification.

  • Employ Scavengers during Cleavage: The use of a scavenger cocktail is crucial to prevent this side reaction. The choice of scavengers depends on the amino acids present in your peptide.

Issue 4: Presence of a Byproduct with a Mass Loss of 18 Da at the N-terminus

Possible Cause: Pyroglutamate formation from an N-terminal glutamine or glutamic acid residue. The N-terminal amine attacks the side-chain carboxyl or amide group, leading to cyclization and the loss of water or ammonia. The rate of pyroglutamate formation from N-terminal Gln is significantly faster than from N-terminal Glu.[2][3]

Troubleshooting Steps:

  • Confirm with MS/MS: Verify that the mass loss is localized to the N-terminus.

  • Optimize Coupling of the Second Amino Acid: Ensure rapid and efficient coupling of the second amino acid to minimize the time the N-terminal Gln/Glu is exposed.

  • Direct Coupling of Pyroglutamic Acid: If the N-terminal pyroglutamate is the desired product, it is often more efficient to couple Boc-pGlu-OH directly as the last amino acid.

Quantitative Data on Side Reactions

Side ReactionConditionsExtent of Side ReactionMitigation StrategyImproved Outcome
Diketopiperazine Formation Pro-Pro sequence in Fmoc-SPPSUp to 15% desProPro impurity after 48h hold time[4]Use of Bsmoc-protected amino acidsElimination of DKP byproducts[4]
Aspartimide Formation Asp-Gly sequence in Fmoc-SPPS with 20% piperidine~17% aspartimide formationUse of 5% dipropylamine for Fmoc removalAspartimide content reduced fourfold
Tryptophan Alkylation TFA cleavage without scavengersSignificant alkylation of the indole ringUse of TFA/TIS/H₂O (95:2.5:2.5)Alkylation is largely suppressed
Pyroglutamate Formation N-terminal Glu at pH 4.1, 45°CHalf-life of ~9 monthsSynthesis at pH ~6.2Minimal formation of pyroglutamate

Experimental Protocols

Protocol 1: In Situ Neutralization for Suppression of Diketopiperazine Formation

This protocol combines the neutralization and coupling steps to minimize the time the N-terminal amine is exposed, thus reducing the risk of DKP formation.

  • Boc Deprotection: Treat the peptide-resin with 100% Trifluoroacetic Acid (TFA) for 1-2 minutes. Drain, and repeat for another 1-2 minutes.

  • Washing: Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 minute).

  • Amino Acid Activation: In a separate vessel, dissolve the next Boc-amino acid (4 equivalents) and HBTU (3.9 equivalents) in DMF.

  • In Situ Neutralization and Coupling: Add the activated amino acid solution to the resin. Immediately add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the reaction vessel. Agitate for 10-15 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 x 1 minute).

  • Repeat: Continue with the next cycle.

Protocol 2: Low-High HF Cleavage to Minimize Acid-Catalyzed Side Reactions

This two-step HF cleavage procedure is designed to reduce side reactions such as aspartimide formation and alkylation.

Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Step 1: Low HF Cleavage (SN2 Conditions)

  • Place the dried peptide-resin in the HF reaction vessel.

  • Add a scavenger mixture of p-cresol and dimethyl sulfide (DMS).

  • Cool the vessel in a dry ice/acetone bath.

  • Distill a mixture of HF/DMS (1:3 v/v) into the vessel.

  • Stir at 0°C for 2-4 hours.

  • Evaporate the HF and DMS under vacuum.

Step 2: High HF Cleavage (SN1 Conditions)

  • To the resin from the low HF step, add a scavenger such as anisole or p-cresol.

  • Cool the reaction vessel in a dry ice/acetone bath.

  • Distill neat anhydrous HF into the vessel.

  • Stir at 0°C for 1 hour.

  • Evaporate the HF under vacuum.

  • Work-up: Precipitate the crude peptide by washing the resin with cold diethyl ether. Dissolve the peptide in an appropriate aqueous solvent and lyophilize.

Protocol 3: Preparation and Use of Scavenger Cocktails for TFA Deprotection

This protocol details the preparation of a common scavenger cocktail to prevent alkylation of sensitive residues during the final TFA cleavage.

  • Prepare the Cleavage Cocktail: In a fume hood, prepare a fresh solution of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) (v/v/v).

  • Cleavage: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Isolation: Collect the peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Troubleshooting_Workflow start Low Peptide Yield or Purity check_mass Analyze Crude by HPLC/MS start->check_mass mass_correct Is Major Peak the Correct Mass? check_mass->mass_correct incomplete_rxn Incomplete Coupling/Deprotection or Aspartimide Formation mass_correct->incomplete_rxn Yes identify_side_reaction Identify Side Reaction based on Mass Shift mass_correct->identify_side_reaction No check_kaiser Perform Kaiser Test on Resin incomplete_rxn->check_kaiser kaiser_positive Positive (Blue Beads) check_kaiser->kaiser_positive optimize_coupling Optimize Coupling: - Increase coupling time - Use stronger coupling reagent - Check for aggregation kaiser_positive->optimize_coupling Yes check_deprotection Incomplete Deprotection: - Increase deprotection time - Check TFA quality kaiser_positive->check_deprotection No mass_shift What is the Mass Shift? identify_side_reaction->mass_shift dkp Diketopiperazine Formation - Use in situ neutralization - Use 2-CTC resin mass_shift->dkp Truncated Peptide alkylation Alkylation of Trp, Met, Cys - Add scavengers to cleavage cocktail mass_shift->alkylation +56 Da pyroglutamate Pyroglutamate Formation - Ensure rapid coupling of 2nd AA - Couple Boc-pGlu-OH directly mass_shift->pyroglutamate -18 Da at N-terminus aspartimide Aspartimide Formation - Use HOBt in coupling - Use Asp(OcHex) - Low-temp HF cleavage mass_shift->aspartimide -18 Da (internal) or Same Mass Impurities

Caption: Troubleshooting workflow for low yield and purity in Boc-SPPS.

References

Technical Support Center: Minimizing Diketopiperazine Formation with Boc-Protected Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) using Boc-protected dipeptides.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem in peptide synthesis with Boc-protected dipeptides?

A1: A diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during the synthesis of a longer peptide chain. This occurs through an intramolecular cyclization of the resin-bound dipeptide, leading to the cleavage of the dipeptide from the resin support. This side reaction is particularly problematic as it reduces the overall yield of the desired full-length peptide. In some cases, this can be a "traceless" error, where the cleaved DKP is washed away, leading to a lower yield of a pure product, making the issue difficult to diagnose without careful monitoring.

Q2: What is the mechanism of DKP formation in the context of Boc-SPPS?

A2: In Boc-SPPS, the N-terminal Boc group is removed with an acid, typically trifluoroacetic acid (TFA), which leaves the terminal α-amino group as a protonated, non-nucleophilic salt (e.g., a trifluoroacetate salt)[1]. To proceed with the coupling of the next amino acid, this salt must be neutralized to the free amine. It is at this stage, when the N-terminal amine is deprotonated and thus nucleophilic, that it can attack the ester linkage of the C-terminal amino acid to the resin. This intramolecular aminolysis forms a stable six-membered ring, the DKP, which is subsequently cleaved from the resin.

Q3: Is DKP formation more or less of a problem in Boc-SPPS compared to Fmoc-SPPS?

A3: Generally, DKP formation can be less pronounced in Boc-SPPS compared to Fmoc-SPPS. This is because the N-terminal amine is protonated and non-nucleophilic immediately following the acidic deprotection step in Boc chemistry[2]. In contrast, the basic conditions used for Fmoc deprotection directly generate the free, nucleophilic amine, which can readily initiate DKP formation. However, the neutralization step in Boc-SPPS is critical; if not handled correctly, significant DKP formation can still occur.

Q4: Which amino acid sequences are most susceptible to DKP formation?

A4: The peptide sequence plays a crucial role in the propensity for DKP formation. Sequences with Proline or Glycine at the C-terminal position of the dipeptide are particularly susceptible. Proline's unique cyclic structure can pre-organize the peptide backbone into a conformation that favors cyclization. Generally, sterically unhindered amino acids are more prone to this side reaction.

Q5: How does the choice of neutralization protocol affect DKP formation in Boc-SPPS?

A5: The neutralization protocol is a critical factor in controlling DKP formation in Boc-SPPS. There are two primary methods:

  • Standard Neutralization: This involves a discrete neutralization step with a base (like DIEA or TEA) after TFA deprotection, followed by washing, and then the coupling of the next amino acid. This method leaves the free amine exposed for a period, which can increase the risk of DKP formation.

  • In Situ Neutralization: In this protocol, the neutralization and coupling steps are combined. The activated amino acid and the neutralization base are added together to the protonated peptide-resin. This minimizes the lifetime of the free nucleophilic amine, as it is immediately acylated by the incoming activated amino acid, thereby significantly reducing the opportunity for DKP formation[3][4]. This method is highly recommended, especially for sequences prone to aggregation or DKP formation[1].

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low final peptide yield with high purity of the crude product. This can be indicative of "traceless" DKP formation, where the dipeptide is cleaved from the resin and washed away during synthesis.1. Switch to an in situ neutralization protocol: This is the most effective way to minimize the time the N-terminal amine is in its free, nucleophilic form. 2. Couple a pre-formed dipeptide: Synthesize the first two amino acids as a dipeptide in solution and then couple this unit to the resin. This bypasses the vulnerable resin-bound dipeptide stage. 3. Use a sterically hindered resin: Resins like 2-chlorotrityl chloride (2-CTC) resin can sterically hinder the intramolecular cyclization reaction.
Presence of a byproduct with a mass corresponding to the N-terminal dipeptide. Direct evidence of DKP formation.1. Optimize your neutralization step: If using a standard neutralization protocol, ensure washes are efficient to remove excess base, and minimize the time between neutralization and coupling. Better yet, switch to an in situ neutralization protocol. 2. Lower the temperature: Performing the neutralization and coupling steps at a reduced temperature can decrease the rate of the cyclization side reaction.
Inconsistent results and variable yields. Multiple factors can be at play, including the specific amino acid sequence, reaction temperature, and choice of reagents.1. Standardize your protocol: Ensure consistent reaction times, temperatures, and reagent concentrations for all syntheses. 2. Optimize coupling reagents: For in situ neutralization, use efficient coupling reagents like HBTU or BOP that promote rapid acylation of the newly formed free amine. Carbodiimide reagents like DIC in combination with HOBt are also effective.

Data Presentation

Comparison of Neutralization Protocols in Boc-SPPS
Peptide Sequence Synthesis Protocol Crude Purity (%) Overall Yield (%) Reference
Acyl Carrier Protein (65-74)Standard Boc-SPPS~60Not Reported
Acyl Carrier Protein (65-74)In Situ Neutralization Boc-SPPS>95Not Reported

Mandatory Visualization

DKP_Mechanism Mechanism of Diketopiperazine (DKP) Formation in Boc-SPPS cluster_0 Boc Deprotection cluster_1 Neutralization & Cyclization cluster_2 Desired Coupling Boc_Dipeptide Boc-AA1-AA2-Resin TFA_Salt H₂N⁺-AA1-AA2-Resin (TFA Salt) Boc_Dipeptide->TFA_Salt TFA/DCM Free_Amine H₂N-AA1-AA2-Resin TFA_Salt->Free_Amine Base (e.g., DIEA) DKP Diketopiperazine (cleaved) Free_Amine->DKP Intramolecular Cyclization Tripeptide Boc-AA3-AA1-AA2-Resin Free_Amine->Tripeptide + Boc-AA3-OH + Coupling Reagent

Mechanism of DKP formation in Boc-SPPS.

Troubleshooting_Workflow Troubleshooting Workflow for DKP Formation Start Low Yield or DKP Byproduct Detected Check_Protocol Are you using Standard or In Situ Neutralization? Start->Check_Protocol Standard Standard Protocol Check_Protocol->Standard Standard In_Situ In Situ Protocol Check_Protocol->In_Situ In Situ Switch_to_In_Situ Switch to In Situ Neutralization Protocol Standard->Switch_to_In_Situ Check_Sequence Is the sequence prone to DKP formation? (e.g., contains Pro, Gly) In_Situ->Check_Sequence End Problem Resolved Switch_to_In_Situ->End Optimize_In_Situ Optimize In Situ Conditions Check_Temp Review other factors: - Temperature - Coupling Reagents - Solvents Optimize_In_Situ->Check_Temp Yes_Sequence Yes Check_Sequence->Yes_Sequence Yes No_Sequence No Check_Sequence->No_Sequence No Use_Dipeptide Couple a pre-formed dipeptide Yes_Sequence->Use_Dipeptide No_Sequence->Optimize_In_Situ Use_Dipeptide->End Check_Temp->End

A logical workflow for troubleshooting DKP formation.

Experimental Protocols

Protocol 1: Standard Neutralization in Boc-SPPS

Objective: To perform a discrete neutralization step after Boc deprotection, followed by coupling. Note: This protocol is more susceptible to DKP formation.

Materials:

  • Peptide-resin with a free N-terminal ammonium trifluoroacetate salt

  • Dichloromethane (DCM), peptide synthesis grade

  • 10% (v/v) Diisopropylethylamine (DIEA) in DCM

  • Dimethylformamide (DMF), peptide synthesis grade

  • Boc-protected amino acid (next in sequence)

  • Coupling reagent (e.g., HBTU, DIC/HOBt)

  • SPPS reaction vessel

Procedure:

  • Washing after Deprotection: Following TFA-mediated Boc deprotection, wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralization: a. Add the 10% DIEA in DCM solution to the peptide-resin (approximately 10 mL per gram of resin). b. Agitate the resin slurry for 2 minutes. c. Drain the neutralization solution. d. Repeat the neutralization (steps 2a-2c) one more time to ensure complete deprotonation.

  • Washing: Wash the neutralized peptide-resin thoroughly to remove excess base and the DIEA-TFA salt. A typical wash sequence is DCM (3-5 times), followed by DMF (3 times) to prepare for coupling.

  • Coupling: Proceed immediately with the coupling of the next Boc-protected amino acid using your standard coupling protocol (e.g., with HBTU or DIC/HOBt in DMF).

Protocol 2: In Situ Neutralization in Boc-SPPS

Objective: To combine the neutralization and coupling steps to minimize the lifetime of the free amine and suppress DKP formation. This is the recommended protocol for DKP-prone sequences.

Materials:

  • Peptide-resin with a free N-terminal ammonium trifluoroacetate salt

  • Dimethylformamide (DMF), peptide synthesis grade

  • Boc-protected amino acid (next in sequence)

  • Coupling reagent (e.g., HBTU)

  • Diisopropylethylamine (DIEA)

  • SPPS reaction vessel

Procedure:

  • Washing after Deprotection: Following TFA-mediated Boc deprotection, wash the peptide-resin with DMF (3-5 times). There is no need for extensive DCM washes as in the standard protocol.

  • Preparation of Coupling Solution: In a separate vessel, pre-activate the incoming Boc-amino acid (e.g., 4 equivalents) by dissolving it with the coupling agent (e.g., HBTU, 3.9 equivalents) in a minimal amount of DMF.

  • Combined Neutralization and Coupling: a. Add the activated amino acid solution directly to the washed peptide-resin (still in its TFA salt form). b. Immediately add DIEA to the reaction vessel to neutralize the peptide-resin TFA salt and the salts generated during amino acid activation (typically 2-3 equivalents relative to the resin substitution is sufficient). c. Agitate the mixture for the duration of the coupling reaction (e.g., 10-20 minutes). Neutralization occurs simultaneously with coupling.

  • Washing: Upon completion of the coupling (as monitored by a suitable test like the Kaiser test), drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times) to remove all soluble byproducts.

  • Cycle Repetition: The peptide-resin is now ready for the next deprotection step.

References

solubility issues of Boc-DL-Phg-OH in peptide synthesis solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues encountered with Boc-DL-Phg-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a hydrophobic protected amino acid. It is generally insoluble in water but soluble in several organic solvents commonly used in peptide synthesis.[1][2][3] Its solubility is attributed to the hydrophobic nature of both the tert-butoxycarbonyl (Boc) protecting group and the phenylglycine side chain.

Q2: In which solvents is this compound typically soluble?

A2: this compound is reported to be soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[4] It also shows solubility in chlorinated solvents like Dichloromethane (DCM) and Chloroform, as well as other organic solvents like Ethyl Acetate and Acetone.[2]

Q3: Why is my this compound not dissolving in a recommended solvent?

A3: Several factors can contribute to poor solubility, even in recommended solvents. These include:

  • Solvent Quality: The presence of water or other impurities in the solvent can significantly decrease the solubility of hydrophobic compounds like this compound.

  • Temperature: Lower temperatures can reduce solubility.

  • Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in that specific solvent.

  • Compound Purity: Impurities in the this compound itself could affect its dissolution.

Q4: Can I use a co-solvent system to improve the solubility of this compound?

A4: Yes, using a co-solvent system can be an effective strategy. For instance, if you are experiencing difficulty dissolving this compound in a solvent like DCM, adding a small percentage of a stronger solvent such as DMF or NMP (e.g., 5-10% v/v) can enhance solvation.

Troubleshooting Guide

Issue: this compound is not dissolving in the primary solvent for peptide coupling (e.g., DMF or DCM).
Potential Cause Recommended Solution
Low Solvent Quality Ensure the use of high-purity, anhydrous solvents. Impurities, especially water, can hinder the dissolution of hydrophobic compounds.
Insufficient Solvent Volume Gradually increase the volume of the solvent to see if the compound dissolves at a lower concentration.
Low Temperature Gently warm the mixture to 30-40°C. Avoid excessive heat to prevent potential degradation of the Boc-protecting group.
Aggregation of the Compound Use sonication to break up any aggregates and facilitate dissolution. Place the vial in an ultrasonic bath for short intervals.
High Concentration Attempt to prepare a less concentrated solution. If a higher concentration is required for your protocol, consider alternative solvents with higher dissolving power like NMP.

Solubility Data

Solvent Chemical Class Qualitative Solubility
N,N-Dimethylformamide (DMF)Polar AproticHigh
Dimethyl sulfoxide (DMSO)Polar AproticHigh
N-Methyl-2-pyrrolidone (NMP)Polar AproticHigh
Dichloromethane (DCM)ChlorinatedModerate
ChloroformChlorinatedSoluble
Tetrahydrofuran (THF)EtherModerate
Ethyl AcetateEsterSoluble
AcetoneKetoneSoluble
MethanolPolar ProticSlightly Soluble
WaterAqueousInsoluble

Experimental Protocols

Protocol 1: General Solubilization of this compound
  • Weigh the required amount of this compound into a clean, dry vial.

  • Add the primary solvent of choice (e.g., DMF) in small increments while stirring.

  • If the compound does not fully dissolve at the desired concentration, gently warm the vial to approximately 35°C in a water bath.

  • If solids persist, place the vial in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates before use.

Protocol 2: Pre-activation of this compound for Peptide Coupling

This protocol outlines the steps for dissolving and activating this compound before its addition to the deprotected resin-bound peptide in solid-phase peptide synthesis (SPPS).

  • In a separate, dry reaction vessel, weigh the required amount of this compound.

  • Add the appropriate volume of anhydrous DMF to achieve the desired concentration for the coupling reaction.

  • Stir the mixture until the this compound is fully dissolved. Gentle warming or sonication may be applied if necessary, as described in Protocol 1.

  • Once a clear solution is obtained, add the coupling reagent (e.g., HBTU) and a tertiary amine base like diisopropylethylamine (DIEA).

  • Allow the activation to proceed for a few minutes before adding the solution to the reaction vessel containing the resin.

Diagrams

G Troubleshooting Workflow for this compound Solubility Issues start Start: this compound fails to dissolve check_solvent Is the solvent anhydrous and high purity? start->check_solvent use_fresh_solvent Use fresh, anhydrous solvent check_solvent->use_fresh_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes use_fresh_solvent->check_concentration reduce_concentration Reduce concentration by adding more solvent check_concentration->reduce_concentration Yes apply_physical_methods Apply gentle warming (30-40°C) or sonication check_concentration->apply_physical_methods No reduce_concentration->apply_physical_methods dissolved Problem Solved: this compound dissolved apply_physical_methods->dissolved Success consider_alternative Consider using a stronger co-solvent (e.g., add 5-10% NMP to DCM) or switch to a different primary solvent (e.g., NMP) apply_physical_methods->consider_alternative Failure consider_alternative->dissolved

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

G Factors Influencing this compound Solubility solubility This compound Solubility compound_properties Compound Properties solubility->compound_properties solvent_properties Solvent Properties solubility->solvent_properties experimental_conditions Experimental Conditions solubility->experimental_conditions boc_group Hydrophobic Boc Group compound_properties->boc_group phenyl_group Hydrophobic Phenyl Side Chain compound_properties->phenyl_group purity Compound Purity compound_properties->purity polarity Polarity solvent_properties->polarity aprotic Aprotic Nature solvent_properties->aprotic purity_solvent Solvent Purity (Anhydrous) solvent_properties->purity_solvent temperature Temperature experimental_conditions->temperature concentration Concentration experimental_conditions->concentration agitation Agitation/Sonication experimental_conditions->agitation

Caption: Key factors influencing the solubility of this compound in peptide synthesis.

References

strategies for synthesizing difficult sequences with Boc-DL-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthesizing challenging peptide sequences incorporating Boc-DL-Phg-OH. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered and racemic amino acid derivative. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" amino acid in Solid-Phase Peptide Synthesis (SPPS)?

The primary challenges in using this compound stem from two main factors:

  • Steric Hindrance: The bulky phenyl group on the α-carbon of Phenylglycine significantly hinders the approach of the activated carboxyl group to the N-terminus of the growing peptide chain. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences.

  • Racemization: Phenylglycine is known to be susceptible to racemization, particularly during the activation and coupling steps.[1][2] The acidity of the α-proton, benzylic to the phenyl ring, makes it prone to abstraction by the bases used in the coupling reaction, leading to a loss of stereochemical integrity.[2]

  • Use of a Racemic Mixture (DL): The use of this compound introduces an additional layer of complexity as it will result in the formation of a mixture of diastereomeric peptides. These diastereomers can be challenging to separate during purification.

Q2: What are the consequences of using a racemic mixture (this compound) in my peptide synthesis?

Incorporating a racemic mixture of an amino acid into a peptide that contains other chiral amino acids will lead to the formation of diastereomers. For instance, coupling this compound to a peptide chain with an L-amino acid at the N-terminus will result in two products: L-peptide-D-Phg and L-peptide-L-Phg. These diastereomers will have different physical and chemical properties, which can complicate purification and may have different biological activities.

Q3: How can I separate the diastereomeric peptides resulting from the use of this compound?

The separation of diastereomeric peptides is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[3] Due to their different three-dimensional structures, diastereomers often exhibit different retention times on the HPLC column.[4] Optimization of the HPLC gradient and solvent system is usually required to achieve baseline separation.

Q4: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

For sterically hindered couplings, more potent activating reagents are generally recommended. While traditional carbodiimide reagents like DCC or DIC can be used, often in the presence of an additive like HOBt to reduce racemization, uronium or phosphonium salt-based reagents are typically more effective. Reagents such as HBTU, HATU, PyBOP, and COMU have demonstrated higher efficiency in difficult couplings.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency / Incomplete Reaction 1. Insufficient activation of this compound. 2. Steric hindrance preventing effective coupling. 3. Peptide aggregation on the resin.1. Use a more potent coupling reagent (e.g., HATU, HBTU, PyBOP). 2. Increase the coupling time and/or perform a double coupling. 3. Increase the equivalents of the amino acid and coupling reagent. 4. Add chaotropic salts (e.g., LiCl, KSCN) to the coupling reaction to disrupt aggregation. 5. Switch to a solvent with better solvating properties like NMP or a "magic mixture" (DCM/DMF/NMP).
Presence of Deletion Sequences in Final Product Incomplete coupling of this compound.Follow the recommendations for improving coupling efficiency. Ensure a negative Kaiser test before proceeding to the next deprotection step.
Significant Racemization 1. Use of a strong base or prolonged exposure to basic conditions during coupling. 2. Over-activation of the amino acid.1. Use a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA. 2. Add a racemization suppressant like HOBt or HOAt. 3. Minimize the pre-activation time. 4. For Fmoc-Phg, coupling reagents like DEPBT or COMU with TMP or DMP have been shown to reduce racemization.
Poor Solubility of this compound The amino acid may not be fully dissolved in the coupling solvent.1. Ensure complete dissolution of this compound in the solvent before adding it to the resin. Gentle warming or sonication may be necessary. 2. Use a solvent in which the amino acid is more soluble, such as NMP.
Difficult Purification of Diastereomers The diastereomeric peptides have very similar retention times on RP-HPLC.1. Optimize the HPLC gradient. A shallower gradient over a longer run time can improve resolution. 2. Try a different stationary phase (e.g., C8 instead of C18) or a different solvent system.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Boc-Amino Acids

Coupling ReagentAdditiveTypical Coupling TimeRelative Efficiency for Hindered CouplingsRacemization Risk
DIC HOBt2-4 hoursModerateModerate
HBTU HOBt1-2 hoursHighLow to Moderate
HATU HOAt30-60 minutesVery HighLow
PyBOP None1-2 hoursHighLow to Moderate

Note: Data is generalized from experiences with various sterically hindered amino acids in Boc-SPPS and may vary depending on the specific sequence and reaction conditions.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a manual solid-phase synthesis cycle for coupling this compound to a growing peptide chain on a resin support.

1. Resin Preparation:

  • Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
  • Wash the resin with N,N-Dimethylformamide (DMF) (3x).

2. Boc Deprotection:

  • Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes.
  • Drain the solution.
  • Treat the resin again with 50% TFA in DCM for 20-30 minutes.
  • Wash the resin with DCM (3x), Isopropanol (2x), and DMF (3x).

3. Neutralization:

  • Treat the resin with 5-10% N,N-Diisopropylethylamine (DIPEA) in DMF for 2 minutes (repeat twice).
  • Wash the resin with DMF (3x).

4. Coupling of this compound (using HBTU/HOBt):

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
  • Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes for pre-activation.
  • Add the activated amino acid solution to the resin.
  • Agitate the mixture for 2-4 hours at room temperature.
  • Monitor the coupling reaction using the Kaiser test. If the test is positive, indicating incomplete coupling, a second coupling may be necessary.

5. Washing:

  • Wash the resin with DMF (3x) and DCM (3x).

6. Capping (Optional):

  • If the coupling is incomplete after a second attempt, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Protocol 2: Cleavage and Deprotection
  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., HF/anisole or a trifluoromethanesulfonic acid (TFMSA)-based cocktail) for 1-2 hours at 0°C. Caution: HF is extremely hazardous and requires specialized equipment and training.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Visualizations

experimental_workflow cluster_spps_cycle Boc-SPPS Cycle for this compound cluster_post_synthesis Post-Synthesis resin Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) resin->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (DIPEA in DMF) wash2 Wash (DMF) neutralization->wash2 coupling Coupling (this compound, HBTU/HOBt, DIPEA in DMF) kaiser_test Kaiser Test coupling->kaiser_test wash1->neutralization wash2->coupling wash3 Wash (DMF, DCM) cleavage Cleavage from Resin (e.g., HF/anisole) wash3->cleavage kaiser_test->coupling Positive (Recouple) kaiser_test->wash3 Negative precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (Mass Spectrometry) purification->analysis

Caption: Workflow for Boc-SPPS of peptides containing this compound.

troubleshooting_logic cluster_solutions_coupling Solutions for Incomplete Coupling cluster_solutions_racemization Solutions for Racemization start Low Yield or Purity check_coupling Check Coupling Efficiency (Kaiser Test / Crude LC-MS) start->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Deletion sequences present racemization High Level of Diastereomers check_coupling->racemization Multiple product peaks stronger_reagent Use Stronger Coupling Reagent (HATU, PyBOP) incomplete_coupling->stronger_reagent double_couple Double Couple / Increase Time incomplete_coupling->double_couple change_solvent Change Solvent (NMP) incomplete_coupling->change_solvent chaotropic_agents Add Chaotropic Agents incomplete_coupling->chaotropic_agents weaker_base Use Weaker Base (NMM, Collidine) racemization->weaker_base additive Add Racemization Suppressant (HOBt, HOAt) racemization->additive minimize_activation Minimize Pre-activation Time racemization->minimize_activation

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Base Selection and Racemization Control for Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating racemization of Boc-protected amino acids during peptide synthesis. The choice of organic base is a critical factor influencing the stereochemical integrity of the final peptide product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in peptide synthesis?

A1: Racemization is the conversion of a pure enantiomer (typically the L-amino acid in natural peptides) into a mixture of both L- and D-enantiomers. This loss of stereochemical purity is a significant issue in drug development, as the biological activity of a peptide is often highly dependent on its specific three-dimensional structure. The presence of the D-enantiomer can lead to a partially or completely inactive product, or in some cases, a product with undesirable or toxic effects.

Q2: What is the primary mechanism of base-induced racemization of Boc-amino acids?

A2: The most prevalent mechanism for racemization during the coupling of Boc-amino acids is through the formation of a 5(4H)-oxazolone intermediate.[1] This process is initiated by the activation of the carboxyl group of the Boc-amino acid by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The α-proton of this oxazolone is acidic and can be readily abstracted by a base, leading to a loss of chirality at the α-carbon. Subsequent nucleophilic attack by the incoming amine can occur from either face of the planar oxazolone ring, resulting in a mixture of the desired L-L peptide and the undesired D-L diastereomer.[1]

Q3: How does the choice of an organic base impact the level of racemization?

A3: The choice of an organic base is critical in controlling racemization. The base's strength (pKa) and steric hindrance play significant roles. Stronger, less sterically hindered bases can more readily abstract the acidic α-proton from the oxazolone intermediate, thereby accelerating the rate of racemization. Weaker or more sterically hindered bases are less effective at proton abstraction, which helps to preserve the stereochemical integrity of the amino acid.

Q4: Which organic bases are commonly used in peptide synthesis, and what are their general characteristics regarding racemization?

A4: The most commonly used tertiary amine bases in peptide synthesis are triethylamine (TEA), diisopropylethylamine (DIPEA, also known as Hünig's base), and N-methylmorpholine (NMM).

  • Triethylamine (TEA): TEA is a strong base with relatively low steric hindrance. These properties make it a potent catalyst for racemization.

  • Diisopropylethylamine (DIPEA): DIPEA is also a strong base, but it is significantly more sterically hindered than TEA due to its two isopropyl groups. This steric bulk reduces its ability to abstract the α-proton, making it a better choice than TEA for minimizing racemization.

  • N-Methylmorpholine (NMM): NMM is a weaker base compared to TEA and DIPEA and possesses moderate steric hindrance. Its lower basicity makes it one of the preferred bases for coupling racemization-prone amino acids.[2]

Troubleshooting Guide

Issue: High levels of racemization detected in the final peptide product.

Potential Cause Troubleshooting Steps
Inappropriate Base Selection - For racemization-sensitive amino acids (e.g., His, Cys): Avoid using triethylamine (TEA). Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[2] - General Guideline: NMM is often the safest choice for minimizing racemization with sensitive amino acids.[2]
Excess Base - Stoichiometry: Ensure you are not using an excess of the organic base. Use the minimum amount required to neutralize any acid present and facilitate the coupling reaction.
Prolonged Reaction/Activation Times - Pre-activation: If using a pre-activation step, keep the activation time to a minimum (e.g., 1-5 minutes) before adding the amine component. Prolonged activation can increase the concentration of the racemization-prone activated intermediate. - Reaction Monitoring: Monitor the reaction progress to determine the optimal reaction time and avoid unnecessarily long reaction periods.
High Reaction Temperature - Temperature Control: Perform the coupling reaction at a lower temperature. Elevated temperatures can significantly increase the rate of racemization.
Coupling Reagent Choice - Reagent Selection: The choice of coupling reagent can also influence racemization. For particularly sensitive couplings, consider using a combination known for low racemization, such as DIC/Oxyma.

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific amino acid, the coupling reagent, the base, and the reaction conditions. The following table summarizes some reported data on the impact of base choice on the racemization of histidine, a particularly susceptible amino acid.

Protected Histidine DerivativeCoupling Reagent/MethodBase% D-His (Racemization)
Fmoc-His(Trt)-OHHBTU/HOBtDIPEA6.8%
Fmoc-His(Boc)-OHHBTU/HOBtDIPEA0.18%
Fmoc-His(Boc)-OH (at 90°C)HBTU/HOBtDIPEA0.81%

Note: This data is sourced from a study on the synthesis of Liraglutide and highlights the significant impact of both the protecting group and temperature on racemization levels, even with the same base. Direct comparative studies under identical conditions for a wide range of Boc-amino acids with TEA, DIPEA, and NMM are limited in the literature. However, the general trend of NMM < DIPEA < TEA in promoting racemization is widely accepted.

Experimental Protocols

Protocol for Chiral HPLC Analysis of Amino Acid Enantiomers

This protocol outlines a general method for determining the enantiomeric purity of amino acids in a synthetic peptide via High-Performance Liquid Chromatography (HPLC) after total hydrolysis.

1. Peptide Hydrolysis:

  • Accurately weigh 1-2 mg of the synthetic peptide into a hydrolysis tube.

  • Add 1 mL of 6 M HCl.

  • Seal the tube under vacuum.

  • Heat at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the amino acid residue in a suitable solvent (e.g., 0.1 M HCl or the initial mobile phase).

2. Chiral HPLC Analysis (Direct Method using a Chiral Stationary Phase):

This method utilizes a column with a chiral stationary phase (CSP) to separate the D and L enantiomers.

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Chiral Column: A suitable chiral column, for example, an Astec CHIROBIOTIC T (using teicoplanin as the chiral selector) or a crown-ether based CSP like ChiroSil SCA(-).

  • Mobile Phase: The mobile phase composition is critical and depends on the chosen column and the amino acids being analyzed. A common mobile phase system for CHIROBIOTIC T columns is a mixture of water, methanol, and a small amount of an acidic modifier like formic acid. For crown-ether columns, a mobile phase of methanol/water with an acid such as perchloric acid is often used.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or fluorescence detection after derivatization if higher sensitivity is required.

  • Procedure:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the hydrolyzed and reconstituted sample.

    • Run the chromatogram and identify the peaks corresponding to the D and L enantiomers based on the retention times of standard D- and L-amino acid solutions.

    • Quantify the peak areas to determine the percentage of the D-enantiomer, which corresponds to the level of racemization.

3. Chiral HPLC Analysis (Indirect Method via Derivatization):

This method involves reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column (e.g., a C18 column).

  • Derivatizing Agent: A common chiral derivatizing agent is o-phthalaldehyde (OPA) in the presence of a chiral thiol like N-acetyl-L-cysteine (NAC).

  • Procedure:

    • Follow the peptide hydrolysis protocol as described above.

    • To the hydrolyzed sample, add the OPA/NAC derivatizing solution and allow the reaction to proceed according to the reagent manufacturer's instructions.

    • Inject the derivatized sample onto an achiral reversed-phase HPLC column.

    • Separate the resulting diastereomers using a suitable mobile phase gradient (e.g., acetonitrile/water with a buffer).

    • Detect the diastereomers using a fluorescence detector.

    • Quantify the peak areas of the two diastereomers to determine the enantiomeric ratio.

Visualizations

RacemizationMechanism BocAA Boc-L-Amino Acid ActivatedEster Activated Ester/Intermediate BocAA->ActivatedEster Activation Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) ActivatedEster->Oxazolone Cyclization Enolate Enolate Anion Oxazolone->Enolate Proton Abstraction Peptide_L Desired L-L Peptide Oxazolone->Peptide_L Peptide_D Undesired D-L Peptide Oxazolone->Peptide_D Enolate->Oxazolone Reprotonation Base Organic Base (e.g., TEA, DIPEA, NMM) Base->Enolate CouplingReagent Coupling Reagent IncomingAmine Incoming Amine (H2N-R')

Caption: Mechanism of base-catalyzed racemization of Boc-amino acids via an oxazolone intermediate.

TroubleshootingWorkflow Start High Racemization Detected CheckBase Is the base TEA? Start->CheckBase SwitchBase Switch to NMM or DIPEA CheckBase->SwitchBase Yes CheckExcessBase Is excess base used? CheckBase->CheckExcessBase No SwitchBase->CheckExcessBase ReduceBase Reduce base to stoichiometric amount CheckExcessBase->ReduceBase Yes CheckTemp Is the reaction temperature elevated? CheckExcessBase->CheckTemp No ReduceBase->CheckTemp LowerTemp Lower reaction temperature CheckTemp->LowerTemp Yes CheckTime Are reaction/activation times prolonged? CheckTemp->CheckTime No LowerTemp->CheckTime ReduceTime Shorten reaction/activation times CheckTime->ReduceTime Yes End Racemization Minimized CheckTime->End No ReduceTime->End

Caption: Troubleshooting workflow for addressing high racemization in peptide synthesis.

References

Technical Support Center: Monitoring Boc-DL-Phg-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the completion of Boc-DL-Phg-OH coupling reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to monitor the completion of my this compound coupling reaction?

A1: Monitoring the completion of each coupling step in solid-phase peptide synthesis (SPPS) is critical for achieving a high yield and purity of the final peptide. Incomplete coupling leads to the formation of deletion sequences (peptides lacking the intended amino acid), which can be difficult to separate from the desired product, complicating purification and reducing the overall yield. A coupling efficiency of over 99% is recommended for each cycle to ensure a high-purity crude product.[1]

Q2: What are the common methods to monitor the completion of the this compound coupling reaction?

A2: The most common methods for monitoring coupling reactions are qualitative colorimetric assays and quantitative chromatographic techniques. The Kaiser test (ninhydrin test) is a highly sensitive qualitative method for detecting free primary amines on the resin.[1] Thin-Layer Chromatography (TLC) can be used to follow the disappearance of the starting material (this compound). High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful quantitative methods that can be used to determine the reaction conversion after cleaving a small amount of the peptide from the resin.[1][2]

Q3: Are there any specific challenges associated with the coupling of this compound?

A3: this compound, being a phenylglycine derivative, can present some steric hindrance, potentially leading to slower coupling kinetics compared to less bulky amino acids. This makes careful monitoring of the reaction's completion particularly important. The use of a DL-racemic mixture will result in the synthesis of a diastereomeric mixture of peptides, which may complicate purification and analysis of the final product but does not typically affect the monitoring of the coupling reaction itself.[3]

Q4: My Kaiser test is positive (blue beads) after the coupling step. What should I do?

A4: A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling is incomplete. You should perform a second coupling (a "double coupling") with a fresh solution of this compound and coupling reagents. If the test is still positive after the second coupling, you should "cap" the unreacted amines using a reagent like acetic anhydride to prevent them from reacting in subsequent steps and forming deletion sequences.

Q5: My reaction appears sluggish or incomplete. What are the potential causes and solutions?

A5: Several factors can lead to incomplete coupling, including:

  • Steric Hindrance: As mentioned, the bulky nature of the phenylglycine side chain can slow down the reaction.

  • Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the reactive sites.

  • Peptide Aggregation: The growing peptide chain can aggregate, hindering further reactions.

  • Suboptimal Reagents or Solvents: The quality and choice of coupling reagents and solvents are crucial.

Solutions include extending the reaction time, increasing the reaction temperature cautiously, using more potent coupling reagents, or switching to a solvent that promotes better resin swelling and disrupts aggregation.

Troubleshooting Guide

Below is a table summarizing common issues encountered during this compound coupling reactions, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Positive Kaiser Test after Coupling Incomplete reaction due to steric hindrance, insufficient reaction time, or suboptimal reagent concentration.Perform a double coupling. Extend the reaction time. Increase the equivalents of amino acid and coupling reagents. Consider using a more potent coupling reagent (e.g., HATU, HCTU).
Low Coupling Efficiency Detected by HPLC Significant steric hindrance. Peptide aggregation on the resin. Poor resin swelling.Switch to a different solvent (e.g., NMP, DMSO) or add chaotropic salts like LiCl to disrupt aggregation. Ensure adequate resin swelling before the coupling step. Consider microwave-assisted coupling to enhance reaction kinetics.
Appearance of Deletion Sequences in Final Product Incomplete coupling and failure to cap unreacted amines. Premature deprotection of the Boc group.Strictly monitor each coupling step. Implement a capping step with acetic anhydride if incomplete coupling persists after a double coupling. Ensure complete coupling before proceeding to the deprotection step.
Slow Reaction Rate Steric hindrance from the phenylglycine side chain. Low reaction temperature.Increase the reaction temperature (e.g., to 30-50°C), but monitor for potential side reactions like racemization. Use a more powerful coupling reagent.
Discolored Resin or Solution Side reactions or degradation of reagents.Use high-purity, fresh reagents and anhydrous solvents. Ensure proper handling and storage of all chemicals.

Experimental Protocols

Kaiser Test (Ninhydrin Test)

The Kaiser test is a qualitative method to detect free primary amines.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of resin beads (1-5 mg) in a small test tube.

  • Wash the beads thoroughly with DMF to remove any residual reagents.

  • Add 2-3 drops of each of the three Kaiser test reagents.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

Observation Interpretation Action
Dark blue beads and/or blue solution Incomplete coupling Recouple with fresh reagents
Slightly blue beads, colorless solution Nearly complete coupling Extend coupling time or proceed to capping

| Yellow or colorless beads and solution | Complete coupling (>99.5%) | Proceed to the next deprotection step |

Thin-Layer Chromatography (TLC) Monitoring

TLC can be used to monitor the consumption of this compound in the reaction mixture.

Procedure:

  • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

  • Spot the reaction mixture at different time points alongside a standard of the starting material (this compound).

  • Develop the plate using an appropriate solvent system (e.g., a mixture of dichloromethane and methanol).

  • Visualize the spots under UV light or by staining.

  • The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a quantitative method to assess coupling efficiency by analyzing a cleaved sample of the peptide.

Procedure:

  • Sample Preparation: Take a small amount of the resin-bound peptide and cleave it from the solid support using a suitable cleavage cocktail (e.g., TFA-based).

  • HPLC Analysis:

    • Column: Reversed-phase C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).

    • Detection: UV detection at 214 nm or 220 nm.

  • Data Analysis: Compare the peak area of the desired peptide with that of any deletion sequences to calculate the coupling efficiency.

Visualizations

experimental_workflow start Start: Resin with free N-terminal amine coupling Couple with this compound and coupling reagents start->coupling monitoring Monitor reaction completion coupling->monitoring kaiser Kaiser Test monitoring->kaiser Qualitative hplc HPLC Analysis (optional) monitoring->hplc Quantitative incomplete Incomplete Coupling Detected kaiser->incomplete Positive complete Coupling Complete kaiser->complete Negative hplc->incomplete Low Efficiency hplc->complete High Efficiency double_coupling Perform Double Coupling incomplete->double_coupling capping Cap unreacted amines incomplete->capping If still incomplete double_coupling->monitoring deprotection Proceed to Boc deprotection capping->deprotection complete->deprotection end Next Coupling Cycle deprotection->end

Caption: Workflow for this compound coupling and monitoring.

troubleshooting_logic start Problem: Incomplete Coupling check1 Was a double coupling performed? start->check1 action1 Perform a double coupling. check1->action1 No check2 Is peptide aggregation suspected? check1->check2 Yes action1->check2 action2 Change solvent (NMP, DMSO). Add chaotropic salts (LiCl). check2->action2 Yes check3 Are coupling reagents potent enough? check2->check3 No action2->check3 action3 Use stronger coupling reagents (HATU, HCTU). check3->action3 No check4 Is reaction time sufficient? check3->check4 Yes action3->check4 action4 Extend reaction time. Consider increasing temperature cautiously. check4->action4 No cap Cap unreacted amines and proceed. check4->cap Yes action4->cap

Caption: Troubleshooting logic for incomplete coupling reactions.

References

Validation & Comparative

A Comparative Guide to Boc vs. Fmoc Strategy for Synthesizing Peptides with Phenylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the incorporation of sterically hindered and racemization-prone amino acids like phenylglycine (Phg) into peptides presents a significant synthetic challenge. The choice between the two cornerstone solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical determinant of success, directly impacting peptide purity, yield, and stereochemical integrity.

This guide provides an objective, data-supported comparison of the Boc and Fmoc strategies for the synthesis of phenylglycine-containing peptides. We will delve into the core chemical differences, present quantitative data on performance, and provide detailed experimental protocols to inform your synthetic approach.

At a Glance: Key Differences Between Boc and Fmoc SPPS

The fundamental distinction between the Boc and Fmoc strategies lies in the nature of the α-amino protecting group and the corresponding deprotection conditions. The Boc group is acid-labile, requiring treatment with acids like trifluoroacetic acid (TFA) for its removal, while the Fmoc group is base-labile and is cleaved using a secondary amine, typically piperidine. This core difference dictates the choice of side-chain protecting groups, cleavage cocktails, and ultimately, the suitability of each method for specific peptide sequences.

FeatureBoc StrategyFmoc Strategy
Nα-Protection Acid-labile (e.g., TFA)Base-labile (e.g., Piperidine)
Side-Chain Protection Strong acid-labile (e.g., HF, TFMSA)Acid-labile (e.g., TFA)
Final Cleavage Harsh (e.g., Anhydrous HF)Mild (e.g., TFA cocktail)
Orthogonality PartialFully Orthogonal
Key Challenge with Phg Handling of hazardous HFHigh risk of racemization

Performance Comparison: The Challenge of Phenylglycine

The synthesis of peptides containing phenylglycine is complicated by two main factors: the steric hindrance of the phenyl group, which can slow down coupling reactions, and the increased acidity of the α-proton, which makes the amino acid highly susceptible to racemization, particularly under basic conditions.

Racemization in Phenylglycine Incorporation

Racemization of the phenylglycine residue is a major concern, especially in Fmoc-SPPS where the repeated use of a basic deprotection agent (piperidine) can promote epimerization.[1][2] Studies have shown that both the Fmoc-deprotection step and, more significantly, the base-catalyzed coupling step contribute to the loss of stereochemical purity.[2][3]

In one study, the synthesis of the pentapeptide H-Ala-Val-Pro-Phg-Tyr-NH2 using standard Fmoc-SPPS conditions resulted in 49% of the undesired diastereoisomer.[3] However, optimization of the coupling conditions, specifically the choice of coupling reagent and base, can dramatically reduce racemization.

Table 1: Racemization of Phenylglycine in Fmoc-SPPS under Various Conditions

Coupling ReagentBaseDiastereomeric Purity (%)Reference
HBTUDIPEA~50
HATUDIPEA~50
DMTMM-BF4NMM71
COMUTMP>99
DEPBTDMP>99

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DMTMM-BF4: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate; COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; DEPBT: 3-(Diethylamino-3-oxido-1,2,3-benzotriazin-4-yl)oxy-1,2,3-benzotriazin-4(3H)-one; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; TMP: 2,4,6-Trimethylpyridine; DMP: 2,6-Dimethylpyridine.

Coupling Efficiency and Peptide Purity

The steric bulk of the phenylglycine side chain can impede coupling efficiency in both Boc and Fmoc strategies. Double coupling or the use of more potent coupling reagents may be necessary to achieve complete reaction.

For sequences prone to aggregation, the Boc strategy may offer an advantage. The repeated treatments with TFA can help to disrupt secondary structures that lead to aggregation, potentially resulting in higher crude purity and yield for such "difficult" sequences.

Experimental Protocols

Boc-SPPS Protocol for Phenylglycine-Containing Peptides

This protocol outlines a general manual procedure for the incorporation of Boc-Phg-OH.

  • Resin Swelling: Swell a suitable resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and N,N-dimethylformamide (DMF) (3x).

  • Boc-Phg-OH Coupling (in situ Neutralization):

    • In a separate vessel, pre-activate Boc-Phg-OH (3 equivalents) with a suitable coupling reagent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin, followed immediately by the addition of a hindered base such as diisopropylethylamine (DIEA) (6 equivalents).

    • Agitate the reaction mixture for 2-4 hours, or until a negative Kaiser test is observed.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2 and 3 for the subsequent amino acids.

  • Final Cleavage:

    • Dry the peptide-resin thoroughly.

    • Perform the final cleavage from the resin and removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole). This step requires specialized equipment and safety precautions.

Fmoc-SPPS Protocol for Phenylglycine-Containing Peptides (Optimized to Minimize Racemization)

This protocol incorporates best practices to minimize racemization during the incorporation of Fmoc-Phg-OH.

  • Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin) in DMF for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes and drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin with DMF (5x).

  • Fmoc-Phg-OH Coupling (Low-Racemization Conditions):

    • In a separate vessel, dissolve Fmoc-Phg-OH (3 equivalents) and COMU (3 equivalents) in DMF.

    • Add a sterically hindered, weak base such as 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the amino acid/coupling reagent mixture.

    • Immediately add the activation mixture to the resin.

    • Agitate for 1-2 hours, or until a negative Kaiser test is observed.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2 and 3 for the subsequent amino acids.

  • Final Cleavage:

    • Dry the peptide-resin thoroughly.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

Visualizing the Synthetic Strategies

Boc_SPPS_Workflow Resin Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Boc-Phg-OH Coupling (HBTU/HOBt/DIEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Next Amino Acid Cleavage Final Cleavage (HF) Washing2->Cleavage Final Amino Acid Cycle->Deprotection

Caption: Workflow of the Boc solid-phase peptide synthesis strategy.

Fmoc_SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Fmoc-Phg-OH Coupling (COMU/TMP) Washing1->Coupling Washing2 Washing Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Next Amino Acid Cleavage Final Cleavage (TFA Cocktail) Washing2->Cleavage Final Amino Acid Cycle->Deprotection

Caption: Workflow of the Fmoc solid-phase peptide synthesis strategy.

Decision-Making Flowchart

Decision_Flowchart Start Synthesizing a Phenylglycine- Containing Peptide RacemizationTolerance Is strict stereochemical integrity paramount? Start->RacemizationTolerance AggregationRisk Is the sequence prone to aggregation? RacemizationTolerance->AggregationRisk No Fmoc Fmoc Strategy with Optimized Coupling (e.g., COMU/TMP) RacemizationTolerance->Fmoc Yes AggregationRisk->Fmoc No Boc Boc Strategy with in situ Neutralization AggregationRisk->Boc Yes

Caption: Choosing between Boc and Fmoc for Phenylglycine peptides.

Conclusion and Recommendations

The choice between the Boc and Fmoc strategies for the synthesis of phenylglycine-containing peptides is a nuanced one, with the primary trade-off being between the risk of racemization and the handling of hazardous reagents.

  • Fmoc Strategy: This is the more modern and widely used approach, offering milder reaction conditions and avoiding the use of HF. However, it is highly susceptible to racemization of the phenylglycine residue. To successfully implement the Fmoc strategy, it is imperative to use optimized coupling conditions, such as the combination of COMU as a coupling reagent and a sterically hindered, weak base like TMP. With these modifications, epimerization can be suppressed to negligible levels, making the Fmoc strategy a viable and attractive option.

  • Boc Strategy: While an older methodology, the Boc strategy remains a robust and valuable tool, particularly for sequences that are prone to aggregation. The acidic deprotection conditions are inherently less likely to cause racemization of phenylglycine compared to the basic conditions of the Fmoc cycle. The major drawback is the requirement for anhydrous HF for the final cleavage, which necessitates specialized equipment and stringent safety protocols.

Recommendation: For the synthesis of most phenylglycine-containing peptides where high stereochemical purity is the primary concern, the Fmoc strategy with optimized, low-racemization coupling protocols is the recommended approach. For peptides with a high propensity for aggregation, or in laboratories well-equipped for handling HF, the Boc strategy offers a reliable alternative with a potentially lower intrinsic risk of racemization. Ultimately, the optimal choice will depend on the specific properties of the target peptide, the available resources, and the expertise of the researcher.

References

Selecting the Optimal Coupling Reagent for Boc-DL-Phenylglycine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and stereochemically faithful incorporation of non-standard amino acids is a critical juncture in peptide synthesis. Boc-DL-Phenylglycine (Boc-DL-Phg-OH), a non-proteinogenic amino acid, presents unique challenges due to the steric hindrance imparted by the phenyl group and the inherent risk of racemization. The choice of coupling reagent is therefore a paramount consideration to ensure high yields and enantiopurity of the final peptide.

This guide offers an objective comparison of commonly employed coupling reagents for the incorporation of this compound, supported by extrapolated experimental data from studies on sterically hindered and racemization-prone amino acids. Detailed methodologies and a visual representation of the experimental workflow are provided to aid in the selection of the most suitable reagent for your specific application.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent for this compound is a balance between reaction kinetics and the preservation of stereochemical integrity. While direct comparative studies on this compound are limited, data from analogous sterically hindered or racemization-prone amino acids provide valuable insights. The following table summarizes the expected performance of various coupling reagents.

Coupling Reagent/MethodTypical Coupling Yield (%)Racemization RiskKey Considerations
HATU/DIPEA 95 - 99Low to ModerateHighly efficient for hindered couplings with rapid reaction times. The use of a hindered base like DIPEA is crucial.[1][2]
HBTU/DIPEA 90 - 98Low to ModerateA reliable and widely used reagent, slightly less reactive than HATU. Can be a cost-effective alternative.[1]
PyBOP/DIPEA 90 - 97Low to ModerateSimilar in efficacy to HBTU, generates non-carcinogenic byproducts, unlike BOP.
DIC/OxymaPure® 92 - 97Very LowOxymaPure® is an excellent additive for suppressing racemization. This combination is considered a safer alternative to HOBt-based methods.
DIC/HOBt 90 - 95LowA classic and effective method for minimizing racemization, though HOBt has safety concerns (explosive potential).

Note: The provided data is extrapolated from studies on other challenging amino acid couplings and should be considered as a general guideline. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) is recommended for each specific peptide sequence.

Experimental Protocols

Detailed methodologies for the coupling of this compound using the aforementioned reagents are provided below. These protocols are based on standard solid-phase peptide synthesis (SPPS) procedures.

General Resin Preparation and Deprotection
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or Wang resin) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with 5-10% N,N-diisopropylethylamine (DIPEA) in DMF, and finally with DMF to remove residual base and salts.

Protocol 1: HATU/DIPEA Coupling
  • Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and isopropanol (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: HBTU/DIPEA Coupling
  • Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

  • Washing and Monitoring: Follow steps 3 and 4 from Protocol 1.

Protocol 3: DIC/OxymaPure® Coupling
  • Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF.

  • Coupling: Add the amino acid/OxymaPure® solution to the deprotected resin, followed by the addition of DIC (3 eq.). Agitate the mixture for 3-6 hours at room temperature.

  • Washing and Monitoring: Follow steps 3 and 4 from Protocol 1.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the incorporation of this compound in solid-phase peptide synthesis.

G Resin Resin Swelling (DCM) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 Washing & Neutralization (DCM, DIPEA, DMF) Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Activation Amino Acid Activation (this compound + Coupling Reagent) Activation->Coupling Wash2 Final Washing (DMF, DCM, IPA) Coupling->Wash2 Monitoring Kaiser Test Wash2->Monitoring Monitoring->Coupling Positive NextCycle Proceed to Next Cycle Monitoring->NextCycle Negative

References

Navigating Stereochemical Integrity: A Comparative Guide to Analytical Methods for Detecting Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of synthetic peptides is paramount. The unintended inversion of an L-amino acid to its D-isomer, a process known as racemization, can profoundly impact a peptide's therapeutic efficacy and safety. This guide provides an objective comparison of the primary analytical techniques used to detect and quantify racemization, complete with performance data and detailed experimental protocols to aid in method selection and implementation.

The choice of an analytical method hinges on several factors, including the required sensitivity, the need to pinpoint the specific site of racemization, and the instrumentation available. This document delves into the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Overview of Analytical Methods

The following table summarizes the key performance characteristics of the leading techniques for racemization detection.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.1.0–2.3 µg/mL[1]5.6–14.0 µg/mL[1]High resolution, well-established, good for quantification.[1]May require derivatization, method development can be complex.[1]
GC-MS Separation of volatile, derivatized amino acid enantiomers on a chiral column followed by mass spectrometric detection.Capable of detecting down to 0.1% of the unnatural enantiomer.[2]Reliably quantifiable down to 0.1% of the unnatural enantiomer.High sensitivity and accuracy, can correct for hydrolysis-induced racemization.Requires derivatization, destructive to the sample.
Capillary Electrophoresis (CE) Separation of charged molecules in a capillary based on their electrophoretic mobility in the presence of a chiral selector.0.05% of the major compound.Quantifiable at low levels.High resolution, low sample consumption, fast analysis times.Lower loading capacity, can be less robust than HPLC.
NMR Spectroscopy Differentiation of diastereomers based on distinct chemical shifts in a magnetic field.Generally less sensitive than chromatographic methods.Higher than chromatographic methods.Non-destructive, provides structural information, no derivatization needed.Lower sensitivity, requires higher sample concentration, complex spectra.

In-Depth Analysis and Experimental Protocols

This section provides a detailed look at each method, including a typical experimental protocol and a workflow diagram to illustrate the process.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers. The separation can be direct, using a chiral stationary phase (CSP), or indirect, by derivatizing the amino acids with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Experimental Protocol (Amino Acid Analysis after Hydrolysis):

  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids. To correct for any racemization that may occur during this step, hydrolysis is performed in 6N DCl in D₂O at 110°C for 24 hours.

  • Sample Preparation: The resulting hydrolysate is dried under a vacuum and the amino acid mixture is reconstituted in a suitable solvent. The sample should be filtered through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on cyclodextrin or a macrocyclic glycopeptide, is used.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate or acetate buffer). The exact composition depends on the CSP and the specific amino acids being analyzed.

    • Flow Rate: Typically maintained between 0.5-1.0 mL/min.

    • Temperature: A controlled column temperature (e.g., 25°C) is essential for reproducible results.

  • Detection: UV detection is commonly used, typically at a wavelength of 210-230 nm.

  • Data Analysis: The D- and L-isomers are identified based on their retention times compared to standards. Quantification is achieved by comparing the peak area of the D-isomer to the total peak area of both isomers.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Peptide Peptide Sample Hydrolysis Acid Hydrolysis (6N DCl in D₂O) Peptide->Hydrolysis Dry Dry & Reconstitute Hydrolysis->Dry Filter Filter Sample Dry->Filter HPLC Chiral HPLC System Filter->HPLC Separation Separation on Chiral Column HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantify Peak Integration & Quantification Chromatogram->Quantify

Workflow for Chiral HPLC analysis of peptide racemization.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for determining the enantiomeric purity of amino acids. It requires the conversion of the non-volatile amino acids into volatile derivatives prior to analysis.

Experimental Protocol:

  • Hydrolysis: The peptide is hydrolyzed using 6N DCl in D₂O to correct for racemization during this step.

  • Derivatization: The amino acid hydrolysate is derivatized to increase volatility. A common two-step process involves esterification followed by acylation (e.g., with trifluoroacetic anhydride).

  • GC Conditions:

    • Column: A chiral capillary column, such as Chirasil-Val, is used for the enantiomeric separation.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is applied to the oven to ensure the separation of all amino acid derivatives.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) is commonly used.

    • Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is employed for high sensitivity and specificity by targeting characteristic fragment ions of the derivatized amino acids.

  • Data Analysis: The extent of racemization is determined by comparing the peak areas of the D- and L-enantiomers in the extracted ion chromatograms. The use of deuterated hydrolysis reagents allows for the correction of any racemization induced during the hydrolysis process by monitoring the deuterium incorporation at the α-carbon.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Peptide Peptide Sample Hydrolysis Acid Hydrolysis (6N DCl in D₂O) Peptide->Hydrolysis Derivatization Derivatization (e.g., Esterification) Hydrolysis->Derivatization GC Gas Chromatograph Derivatization->GC Separation Separation on Chiral Column GC->Separation MS Mass Spectrometer (SIM/MRM Mode) Separation->MS Chromatogram Extract Ion Chromatograms MS->Chromatogram Quantify Peak Integration & Correction Chromatogram->Quantify

Workflow for GC-MS analysis of peptide racemization.
Capillary Electrophoresis (CE)

CE offers high-efficiency separations with minimal sample consumption, making it an attractive alternative to HPLC. Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte.

Experimental Protocol:

  • Sample Preparation: The peptide sample is dissolved in the background electrolyte or a compatible solvent. The sample is then filtered before injection.

  • CE Conditions:

    • Capillary: A fused-silica capillary is typically used.

    • Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) at a specific pH.

    • Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin) or crown ethers are commonly added to the BGE to facilitate the separation of enantiomers.

    • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary to drive the separation.

    • Injection: Samples are introduced into the capillary via hydrodynamic or electrokinetic injection.

  • Detection: On-capillary UV detection is most common, typically at a low wavelength (e.g., 200-214 nm).

  • Data Analysis: The different enantiomers migrate at different velocities, resulting in separate peaks in the electropherogram. Quantification is based on the corrected peak areas.

CE_Workflow Sample Peptide Sample in BGE Injection Hydrodynamic or Electrokinetic Injection Sample->Injection Separation CE Separation (Capillary with Chiral Selector) Injection->Separation Detection UV Detection Separation->Detection Electropherogram Generate Electropherogram Detection->Electropherogram Quantification Peak Area Analysis Electropherogram->Quantification

Workflow for Capillary Electrophoresis racemization analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to distinguish between diastereomers without the need for chromatographic separation or sample derivatization. When a peptide contains more than one chiral center, racemization at one center creates a diastereomer of the original peptide, which can produce a distinct set of signals in the NMR spectrum.

Experimental Protocol:

  • Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) at a relatively high concentration (typically 0.1-5 mM).

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer is required for adequate resolution.

    • Experiments: High-resolution 1D ¹H NMR spectra are acquired. 2D NMR experiments like COSY and NOESY can also be used to aid in signal assignment and confirm the structure of the epimeric impurity.

  • Data Analysis: The presence of the D-isomer (epimer) is identified by the appearance of a new set of resonance peaks in the spectrum. Quantification is performed by integrating the signals corresponding to the major (all-L) peptide and the minor (diastereomeric) epimer.

Relationship_Diagram cluster_methods Analytical Methodologies cluster_approach Analysis Approach Chrom Chromatographic Methods HPLC Chiral HPLC Chrom->HPLC GCMS GC-MS Chrom->GCMS CE Capillary Electrophoresis Chrom->CE Spec Spectroscopic Methods NMR NMR Spectroscopy Spec->NMR Direct Direct Analysis (Intact Peptide) HPLC->Direct Indirect Indirect Analysis (After Hydrolysis) HPLC->Indirect GCMS->Indirect CE->Direct NMR->Direct

Classification of racemization detection methods.

Conclusion

The detection and quantification of racemization are critical quality control steps in the development of peptide-based therapeutics. Chiral HPLC and GC-MS are robust, highly sensitive, and well-established methods, particularly when peptide hydrolysis is performed. Capillary Electrophoresis provides a high-resolution alternative with the benefits of speed and low sample consumption. While NMR spectroscopy is less sensitive, it offers the significant advantage of being non-destructive and providing detailed structural information without derivatization. The selection of the most appropriate technique requires a careful consideration of the specific peptide, the required level of sensitivity, and the available analytical resources. Combining multiple techniques, such as HPLC and MS, often provides the most comprehensive evaluation of peptide purity.

References

A Comparative Guide to Boc and Fmoc Protection Strategies for Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of unnatural amino acids presents unique challenges and opportunities. The choice of a suitable protecting group strategy is paramount to the successful synthesis of peptides containing these novel building blocks. This guide provides an objective comparison of two cornerstone methodologies: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), with a focus on their application to unnatural amino acids.

The fundamental distinction between these two strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal. The Boc group is acid-labile, necessitating strong acidic conditions for deprotection, while the Fmoc group is base-labile, allowing for milder reaction conditions.[1][] This core difference has significant implications for the synthesis of peptides containing sensitive or sterically hindered unnatural amino acids.

Performance Comparison: Boc vs. Fmoc for Unnatural Amino Acids

While direct, side-by-side quantitative comparisons for a single unnatural amino acid are not always available in published literature, performance trends can be extrapolated from studies on "difficult" peptide sequences, such as those prone to aggregation or containing hydrophobic residues. These often serve as good models for the challenges presented by unnatural amino acids.

Boc chemistry is frequently favored for the synthesis of long or challenging sequences, particularly those that are hydrophobic or prone to aggregation.[3][4] The repetitive acidic treatments used for Boc deprotection can help to disrupt secondary structures that may hinder coupling efficiency.[3] In contrast, the milder conditions of the Fmoc strategy make it highly suitable for the synthesis of peptides containing sensitive functional groups and for automated synthesis.

For instance, in the synthesis of hydrophobic peptides, Boc-based SPPS is known to yield better results compared to the Fmoc-based strategy. One study investigating the synthesis of a hydrophobic transmembrane 34-residue peptide fragment reported a 12% yield using Boc chemistry with 80% NMP/DMSO as the solvent, while the Fmoc-based synthesis yielded no product.

The following table summarizes key characteristics and performance metrics of each strategy, with a focus on their relevance to the synthesis of peptides containing unnatural amino acids.

FeatureBoc Protection StrategyFmoc Protection StrategyReferences
Nα-Protection Chemistry Acid-labile (e.g., Trifluoroacetic acid - TFA)Base-labile (e.g., Piperidine)
Side-Chain Protection Strong acid-labile (e.g., HF, TFMSA)Acid-labile (e.g., TFA)
Cleavage Cocktail Harsh (e.g., HF/anisole)Mild (e.g., TFA/TIS/H2O)
Orthogonality PartialFully Orthogonal
Automation Less common for commercial synthesizersStandard for automated synthesizers
Handling Precautions Requires specialized HF-resistant apparatusStandard laboratory glassware
Solubility of Protected Peptides Generally higherCan be lower, especially for hydrophobic sequences
Purity of Hydrophobic Peptides Often higherMay be lower due to aggregation
Problems with Aggregation Less frequentMore frequent
Compatibility with Sensitive Uaas Limited due to harsh final cleavageGenerally more compatible

Signaling Pathways and Logical Relationships

The choice between Boc and Fmoc protection strategies involves a series of logical considerations based on the properties of the unnatural amino acid and the desired final peptide. The following diagram illustrates the decision-making pathway.

Boc_vs_Fmoc_Decision_Pathway start Unnatural Amino Acid Properties acid_sensitive Acid Sensitive? start->acid_sensitive base_sensitive Base Sensitive? acid_sensitive->base_sensitive No use_fmoc Prefer Fmoc Strategy acid_sensitive->use_fmoc Yes hydrophobic Hydrophobic / Aggregation Prone? base_sensitive->hydrophobic No use_boc Prefer Boc Strategy base_sensitive->use_boc Yes long_sequence Long Sequence (>30 aa)? hydrophobic->long_sequence No hydrophobic->use_boc Yes long_sequence->use_fmoc No long_sequence->use_boc Yes

Decision pathway for choosing between Boc and Fmoc strategies.

Experimental Workflows

The experimental workflows for Boc and Fmoc solid-phase peptide synthesis are cyclical processes involving repeated steps of deprotection, washing, coupling, and washing. The key difference lies in the deprotection step.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Boc_SPPS_Workflow cluster_cycle SPPS Cycle deprotection Boc Deprotection (e.g., 50% TFA in DCM) wash1 Wash deprotection->wash1 neutralization Neutralization (e.g., DIEA in DCM) wash2 Wash neutralization->wash2 coupling Amino Acid Coupling (e.g., HBTU/DIEA) coupling->deprotection Repeat for each amino acid cleavage Final Cleavage & Deprotection (e.g., HF/anisole) coupling->cleavage After final coupling wash1->neutralization wash2->coupling start Start with Resin-Bound Amino Acid start->deprotection

Workflow of the Boc solid-phase peptide synthesis strategy.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc_SPPS_Workflow cluster_cycle SPPS Cycle deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU/DIEA) wash2 Wash coupling->wash2 cleavage Final Cleavage & Deprotection (e.g., TFA/TIS/H2O) coupling->cleavage After final coupling wash1->coupling wash2->deprotection Repeat for each amino acid start Start with Resin-Bound Amino Acid start->deprotection

Workflow of the Fmoc solid-phase peptide synthesis strategy.

Experimental Protocols

General Protocol for Boc Protection of an Unnatural Amino Acid

This protocol is a general guideline and may require optimization for specific unnatural amino acids.

  • Dissolution: Dissolve the unnatural amino acid (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water.

  • Base Addition: Add a base, such as triethylamine (1.5-2 equivalents), to the solution.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a weak acid (e.g., 5% citric acid solution) and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the Boc-protected unnatural amino acid. Further purification can be achieved by column chromatography or recrystallization.

General Protocol for Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines the key steps for a single coupling cycle in Boc-SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

  • Washing: Wash the resin thoroughly with DCM, isopropanol, and then DCM again to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resin-bound amine with a solution of 10% diisopropylethylamine (DIEA) in DCM.

  • Washing: Wash the resin with DCM to remove excess base.

  • Coupling: Couple the next Boc-protected amino acid (2-4 equivalents) using a suitable activation method (e.g., HBTU/DIEA or DIC/HOBt) in a solvent like DMF or a DMF/DCM mixture.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. This cycle is repeated for each amino acid in the sequence.

Conclusion

The choice between Boc and Fmoc protection for the synthesis of peptides containing unnatural amino acids is a critical decision that depends on the specific properties of the amino acid and the overall synthetic strategy. While Fmoc chemistry is now more widely used due to its milder conditions and amenability to automation, Boc chemistry remains a powerful tool, particularly for the synthesis of hydrophobic, aggregation-prone, or long peptide sequences. By carefully considering the advantages and disadvantages of each strategy and optimizing the experimental protocols, researchers can successfully synthesize a wide array of peptides incorporating novel unnatural amino acids for various applications in drug discovery and biomedical research.

References

A Comparative Yield Analysis of Boc vs. Fmoc for Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that profoundly influences the yield and purity of the final product, especially when dealing with hydrophobic sequences. These peptides are notoriously challenging due to their propensity for on-resin aggregation, which can hinder reaction kinetics and lead to incomplete coupling and deprotection steps. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of hydrophobic peptides, supported by experimental data and detailed protocols.

Executive Summary: Boc Chemistry Shows Advantages for Hydrophobic Peptides

While both Boc and Fmoc SPPS are robust methodologies, the inherent chemical properties of the Boc strategy often provide a distinct advantage in the synthesis of hydrophobic and aggregation-prone peptides. The repetitive acidic treatments used for Nα-deprotection in Boc chemistry result in the protonation of the N-terminus. This positive charge helps to disrupt the intermolecular hydrogen bonding that leads to the formation of secondary structures like β-sheets, thereby improving solvation and the accessibility of the growing peptide chain.[1][2][3] In contrast, the neutral peptide backbone present after the base-mediated deprotection in Fmoc-SPPS can facilitate aggregation, potentially leading to lower yields and purity.[4]

Data Presentation: Comparative Yields of Aβ(1-42) Peptide Synthesis

The synthesis of the amyloid-beta (Aβ) peptide, a highly hydrophobic and aggregation-prone sequence, serves as a relevant case study for comparing the efficiencies of Boc and Fmoc strategies. While direct side-by-side comparisons in a single study are scarce, data from various sources illustrate the general performance trends.

Synthesis StrategyPeptide SequenceCrude Yield (%)Crude Purity (%)Reference
Standard Fmoc/tBu SPPSAβ(1-42)33Not Reported[5]
Fmoc/tBu SPPS with PseudoprolinesAβ(1-42)57Not Reported
Microwave-Assisted Fmoc/tBu SPPSAβ(1-42)8767
Boc/Bzl SPPSGeneral "Difficult Sequences"Generally higher than FmocOften higher for hydrophobic peptides

Note: The data presented is a qualitative and quantitative summary based on findings from multiple sources. Direct head-to-head comparative studies with identical coupling reagents and purification methods are limited in the literature.

Experimental Protocols

The following are detailed, generalized protocols for the manual solid-phase synthesis of a hydrophobic peptide using both Boc and Fmoc strategies.

Boc Solid-Phase Peptide Synthesis (SPPS) Protocol for a Hydrophobic Peptide

This protocol is designed to minimize aggregation and improve coupling efficiency for hydrophobic sequences.

  • Resin Selection and Preparation:

    • Choose a suitable resin, such as a Merrifield or PAM resin, with a low substitution level (e.g., 0.3-0.5 mmol/g) to reduce peptide chain aggregation.

    • Swell the resin in dichloromethane (DCM) for at least 1-2 hours in a reaction vessel.

  • First Amino Acid Attachment:

    • Couple the first Boc-protected amino acid to the resin using standard methods (e.g., cesium salt method for Merrifield resin).

  • Peptide Chain Elongation Cycle (Repeated for each amino acid):

    • Deprotection:

      • Wash the resin with DCM (3x).

      • Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.

      • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

      • Drain the TFA solution.

    • Washing:

      • Wash the resin sequentially with DCM (3x), isopropanol (2x), and dimethylformamide (DMF) (3x).

    • Neutralization (In situ):

      • This step is crucial for hydrophobic peptides as it minimizes the time the free amine is exposed, reducing aggregation.

      • Immediately proceed to the coupling step where the neutralization agent is included.

    • Coupling:

      • In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents) and a coupling reagent such as HBTU or HATU (3-4 equivalents) in DMF.

      • Add diisopropylethylamine (DIEA) (6-8 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is obtained. For difficult couplings, a second coupling may be necessary.

    • Washing:

      • Wash the resin with DMF (3x) and DCM (3x).

  • Final Cleavage and Deprotection:

    • Caution: This step involves the use of highly hazardous hydrofluoric acid (HF) and must be performed in a specialized apparatus by trained personnel.

    • Dry the peptide-resin thoroughly under vacuum.

    • Perform the cleavage using a mixture of HF, a scavenger such as anisole or p-cresol, and potentially a co-solvent like dimethylsulfide (DMS) for 1-2 hours at 0°C.

    • Evaporate the HF and precipitate the peptide in cold diethyl ether.

    • Isolate the crude peptide by filtration or centrifugation and dry under vacuum.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol for a Hydrophobic Peptide

This protocol incorporates strategies to mitigate aggregation commonly encountered with Fmoc chemistry for hydrophobic sequences.

  • Resin Selection and Preparation:

    • Utilize a PEG-grafted resin (e.g., TentaGel, ChemMatrix) to improve solvation of the growing peptide chain. A low-substitution resin is also recommended.

    • Swell the resin in DMF for at least 1-2 hours.

  • First Amino Acid Attachment:

    • Couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's protocol.

  • Peptide Chain Elongation Cycle (Repeated for each amino acid):

    • Deprotection:

      • Wash the resin with DMF (3x).

      • Treat the resin with 20-40% piperidine in DMF for 5-10 minutes. Repeat once.

    • Washing:

      • Wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine and dibenzofulvene adducts.

    • Coupling:

      • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent such as HBTU or HATU (3-5 equivalents), and a base like DIEA (6-10 equivalents) in DMF or N-methylpyrrolidone (NMP). NMP is often preferred for better solvation of hydrophobic peptides.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the reaction with a Kaiser test. If the test is positive, indicating incomplete coupling, repeat the coupling step.

    • Special Considerations for Hydrophobic Sequences:

      • Chaotropic Agents: Consider adding chaotropic salts like LiCl to the DMF during coupling and deprotection to disrupt secondary structures.

      • Elevated Temperatures: Performing the coupling at elevated temperatures (e.g., 50-60°C) can help to break up aggregates.

      • Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at strategic positions (Ser or Thr residues) to introduce a "kink" in the peptide backbone and disrupt aggregation.

    • Washing:

      • Wash the resin with DMF (3x) and DCM (3x).

  • Final Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether.

    • Isolate the crude peptide by centrifugation and dry under vacuum.

Mandatory Visualization

Boc_SPPS_Workflow Resin Resin Swell Swell Resin (DCM) Resin->Swell Attach_AA1 Attach Boc-AA1-OH Swell->Attach_AA1 Deprotection Boc Deprotection (25-50% TFA/DCM) Attach_AA1->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Coupling Couple Boc-AA(n)-OH (HBTU/DIEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for all amino acids Wash2->Repeat Cleavage Final Cleavage (HF/Scavengers) Wash2->Cleavage After last cycle Repeat->Deprotection Peptide Crude Hydrophobic Peptide Cleavage->Peptide

Caption: A generalized workflow for Boc solid-phase peptide synthesis of hydrophobic peptides.

Fmoc_SPPS_Workflow Resin Resin Swell Swell Resin (DMF) Resin->Swell Attach_AA1 Attach Fmoc-AA1-OH Swell->Attach_AA1 Deprotection Fmoc Deprotection (20-40% Piperidine/DMF) Attach_AA1->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-AA(n)-OH (HBTU/DIEA in DMF/NMP) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for all amino acids Wash2->Repeat Cleavage Final Cleavage (TFA/Scavengers) Wash2->Cleavage After last cycle Repeat->Deprotection Peptide Crude Hydrophobic Peptide Cleavage->Peptide

Caption: A generalized workflow for Fmoc solid-phase peptide synthesis of hydrophobic peptides.

Boc_vs_Fmoc_Decision Start Start: Synthesize Hydrophobic Peptide IsAggregation Is peptide sequence prone to aggregation? Start->IsAggregation IsSensitive Does the peptide contain acid-sensitive residues? IsAggregation->IsSensitive No ChooseBoc Choose Boc-SPPS IsAggregation->ChooseBoc Yes IsSensitive->ChooseBoc No ChooseFmoc Choose Fmoc-SPPS with aggregation-disrupting strategies IsSensitive->ChooseFmoc Yes ConsiderBoc Consider Boc-SPPS as a viable alternative ChooseFmoc->ConsiderBoc If yields are low

Caption: Decision-making process for selecting between Boc and Fmoc SPPS for hydrophobic peptides.

References

assessing the stability of the Boc protecting group under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, the strategic use of protecting groups is paramount for the successful construction of complex molecules. The tert-butoxycarbonyl (Boc) group is a cornerstone in this field, widely employed for the protection of amines.[1] Its popularity stems from its general stability under a variety of reaction conditions and the relative ease of its removal under specific, mild acidic conditions.[1][2] This guide provides a comprehensive comparison of the Boc group's stability under various chemical environments, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Comparative Stability Data

The stability of the Boc protecting group is highly dependent on the reaction conditions. While it is robust in the presence of many bases, nucleophiles, and reducing agents, it is readily cleaved by acids.[3][4] The following table summarizes the stability of the Boc group under a range of common chemical conditions.

Condition CategoryReagent/ConditionSolventTemperatureStability/Cleavage Outcome
Acidic Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room TemperatureRapid cleavage
Hydrochloric acid (HCl)1,4-Dioxane / MethanolRoom TemperatureEffective cleavage, product may precipitate as HCl salt
Aqueous Phosphoric AcidWaterNot specifiedEffective and environmentally benign cleavage
Oxalyl Chloride/MethanolMethanolRoom TemperatureMild and effective cleavage, tolerant of other acid-labile groups
Lewis Acids (e.g., TMSI, AlCl₃, ZnBr₂)Dichloromethane (DCM)VariesMilder options for sensitive substrates
Basic Sodium hydroxide (NaOH)Water/THFRoom TemperatureGenerally stable
Triethylamine (NEt₃)Dichloromethane (DCM)Room TemperatureStable
Sodium bicarbonate (NaHCO₃)Water/Organic SolventRoom TemperatureStable
Reductive Catalytic Hydrogenation (H₂/Pd)Methanol/EthanolRoom TemperatureStable
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)0 °C to Room TempStable
Sodium borohydride (NaBH₄)Methanol/EthanolRoom TemperatureStable
Nucleophilic Amines, HydrazinesVariousRoom TemperatureGenerally stable
Organometallics (e.g., RLi, RMgX)Ethereal solventsVariesStable
Thermal Heating in WaterWater90-100 °CCleavage observed, can be a "green" alternative

Experimental Protocols

Detailed methodologies are crucial for reproducible results in chemical synthesis. Below are protocols for common manipulations involving the Boc protecting group.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and highly efficient method for Boc removal.

Reagents and Materials:

  • Boc-protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane (DCM) in a round-bottom flask.

  • Add trifluoroacetic acid (TFA) to the solution. The concentration of TFA can vary, but a common practice is to use a 1:1 mixture of TFA and DCM.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Deprotection is often complete within 30 minutes to a few hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another common acidic deprotection procedure, often resulting in the precipitation of the amine hydrochloride salt.

Reagents and Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane (or another suitable solvent like ethyl acetate)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent if necessary.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether to remove non-polar impurities.

Protocol 3: Thermal Boc Deprotection in Water

For certain substrates, heating in water provides an environmentally friendly method for Boc removal.

Reagents and Materials:

  • Boc-protected amine

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux

Procedure:

  • Suspend the Boc-protected amine in deionized water in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (90-100 °C) and monitor the reaction by TLC. The reaction time can range from minutes to several hours, with many substrates completing in under 15 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add dichloromethane (DCM) to the reaction mixture and stir.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the deprotected amine.

Visualizing Reaction Mechanisms and Workflows

Diagrams are powerful tools for understanding chemical processes and decision-making in synthesis.

Boc_Deprotection_Mechanism BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H⁺ (Acid) CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Fragmentation tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation FreeAmine Free Amine CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tBuCation->Isobutylene - H⁺

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Deprotection_Decision_Tree Start Start: Boc-Protected Substrate AcidSensitive Other Acid-Sensitive Groups Present? Start->AcidSensitive StandardAcid Use Standard Acidic Conditions (TFA or HCl) AcidSensitive->StandardAcid No MildConditions Consider Milder Conditions AcidSensitive->MildConditions Yes LewisAcid Lewis Acids (e.g., TMSI, ZnBr₂) MildConditions->LewisAcid Thermal Thermal Deprotection (in Water) MildConditions->Thermal OtherMethods Other Mild Methods (e.g., Oxalyl Chloride/MeOH) MildConditions->OtherMethods

Caption: Decision workflow for choosing a Boc deprotection method.

References

Validating Peptides with Boc-DL-Phg-OH: A Mass Spectrometry-Focused Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide structures is a critical strategy for enhancing therapeutic properties such as stability, potency, and bioavailability. Boc-DL-Phg-OH (tert-butyloxycarbonyl-DL-phenylglycine) is a key building block that introduces a bulky, hydrophobic side chain and a chiral center. However, its use presents unique challenges for analytical validation. The presence of the acid-labile Boc protecting group and the generation of diastereomeric peptide mixtures require a robust, multi-faceted validation approach.

This guide provides a comparative overview of mass spectrometry for the validation of peptides containing this compound, supported by detailed experimental protocols and data. It objectively compares mass spectrometry with other common analytical techniques, highlighting the strengths and limitations of each in this specific context.

Comparison of Key Analytical Techniques

A comprehensive validation strategy for peptides containing this compound relies on a combination of techniques, as mass spectrometry alone cannot resolve the diastereomers produced from the DL-racemic mixture.[1] High-Performance Liquid Chromatography (HPLC) is essential for separating these stereoisomers, while mass spectrometry confirms the molecular weight and sequence.

TechniquePrimary ApplicationAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight determination, peptide sequencing, and impurity identification.High sensitivity and specificity, provides detailed structural information, suitable for complex mixtures.[2]Cannot distinguish between diastereomers with identical masses[1]; ionization efficiency can vary.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of diastereomers, and quantification.Excellent for assessing purity and separating stereoisomers, quantifiable, non-destructive.[2]Does not provide direct molecular weight or sequence information.
Edman Degradation N-terminal amino acid sequencing.Provides direct sequence information from the N-terminus.[3]Will not work if the N-terminus is chemically modified; cannot determine positions of disulfide bridges or non-α-amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Three-dimensional structure determination and sequence confirmation.Provides detailed atomic-resolution structural and dynamic information in solution; non-destructive.Requires larger sample amounts ( >0.5 mM); complex data analysis; may not be suitable for high-throughput screening.

In-Depth Analysis by Mass Spectrometry

The presence of the this compound residue imparts distinct characteristics to a peptide's mass spectrometric behavior.

  • Increased Mass and Hydrophobicity : The phenylglycine moiety adds significant mass and hydrophobicity, which can alter the peptide's retention time in liquid chromatography, often requiring adjusted gradient conditions for proper elution.

  • Influence on Fragmentation : The labile Boc protecting group is a key indicator during tandem mass spectrometry (MS/MS). During collision-induced dissociation (CID), the Boc group is readily lost, resulting in a characteristic neutral loss of 100 Da (C₅H₈O₂). This predictable fragmentation is a strong confirmation of the successful incorporation of the Boc-protected residue. The fragmentation of the peptide backbone itself produces b- and y-ions, which are used to confirm the amino acid sequence.

cluster_synthesis Peptide Synthesis & Initial State cluster_validation Validation Workflow cluster_results Analytical Results SPPS Solid-Phase Peptide Synthesis with this compound Peptide_Mixture Product: Diastereomeric Peptide Mixture (Peptide-L-Phg & Peptide-D-Phg) SPPS->Peptide_Mixture HPLC 1. HPLC Separation Peptide_Mixture->HPLC Inject Mixture MS 2. Mass Spectrometry (Confirmation) HPLC->MS Analyze Separated Diastereomers Purity Purity & Ratio of Diastereomers HPLC->Purity MSMS 3. Tandem MS (MS/MS) (Sequencing) MS->MSMS Fragment for Sequence MW_Confirmation Correct Molecular Weight MS->MW_Confirmation Sequence_Confirmation Correct Amino Acid Sequence (with Boc Neutral Loss) MSMS->Sequence_Confirmation

Caption: General workflow for synthesis and validation of peptides containing this compound.

Comparative Mass Spectrometry Data (Hypothetical)

To illustrate the expected results, a comparative analysis of two model peptides is presented below. Peptide A is a standard peptide, while Peptide B incorporates Boc-L-Phg-OH. Note that the diastereomer with Boc-D-Phg-OH would have an identical mass.

ParameterPeptide A (e.g., G-A-V-L)Peptide B (e.g., G-A-V-(Boc-L-Phg)-L)Rationale for Difference
Monoisotopic Mass (Da) 372.24703.39Increased mass due to the large Boc-Phg residue.
Observed m/z [M+H]⁺ 373.25704.40Protonated molecular ions observed in the mass spectrometer.
Key MS/MS Fragment Ion y₃ = 273.19Prominent ion at m/z 604.35Corresponds to the neutral loss of the Boc group (100 Da) from the precursor ion.
HPLC Retention Time ShorterLongerIncreased hydrophobicity from the Boc-Phg residue leads to stronger retention on a reverse-phase column.

Detailed Experimental Protocols

Accurate mass spectrometry validation requires robust and well-defined experimental methods. The following protocols provide a general guideline for the analysis of peptides containing this compound and may need optimization based on the specific peptide and instrumentation.

Sample Preparation for LC-MS/MS
  • Peptide Solubilization : Dissolve the synthetic peptide mixture in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 1 mg/mL.

  • Vortexing : Mix the solution briefly to ensure the peptide is fully dissolved.

  • Dilution : For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

Liquid Chromatography (LC) Method
  • Column : A C18 reverse-phase column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size) is typically suitable.

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient : A linear gradient tailored to the peptide's hydrophobicity. For example, 5-50% Mobile Phase B over 20 minutes. A shallow gradient is crucial for separating the diastereomers.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

Mass Spectrometry (MS) and Tandem MS (MS/MS) Method
  • Ionization Mode : Electrospray Ionization (ESI) in Positive mode.

  • MS1 Scan Range : m/z 200–2000.

  • Data-Dependent Acquisition (DDA) : The instrument is set to perform MS/MS on the most intense ions from the MS1 scan.

  • Collision Energy : Collision-Induced Dissociation (CID) with normalized collision energy (e.g., 25-35%) to induce fragmentation.

  • Data Analysis : The resulting spectra are analyzed to confirm the mass of the intact peptide and to sequence the peptide from the b- and y-ion series. Special attention should be paid to identifying the precursor ion with a subsequent neutral loss of 100 Da.

cluster_workflow LC-MS/MS Experimental Workflow A 1. Sample Injection B 2. LC Separation (Diastereomer Resolution) A->B C 3. Electrospray Ionization (ESI) B->C D 4. MS1 Scan (Detect Precursor Ions) C->D E 5. Ion Isolation D->E F 6. Fragmentation (CID) E->F G 7. MS2 Scan (Detect Fragment Ions) F->G H 8. Data Analysis (Sequence Confirmation) G->H

Caption: Workflow for the analysis of synthetic peptides by LC-MS/MS.

cluster_fragmentation Peptide Fragmentation Pathway cluster_losses Initial Fragmentation cluster_products Resulting Fragment Ions Peptide Precursor Ion [M+H]+ NeutralLoss Neutral Loss of Boc Group (-100 Da) Peptide->NeutralLoss BackboneFrag Backbone Fragmentation (CID) Peptide->BackboneFrag BocLossIon [M+H-100]+ Ion NeutralLoss->BocLossIon BY_Ions b- and y-ions BackboneFrag->BY_Ions

Caption: Fragmentation of a peptide containing a Boc-protected amino acid.

Conclusion

The validation of peptides incorporating this compound is a multi-step process that requires more than a simple mass confirmation. While mass spectrometry is indispensable for verifying the molecular weight and determining the amino acid sequence, its inability to differentiate diastereomers makes it insufficient as a standalone technique. A combined approach, primarily leveraging HPLC for the separation of stereoisomers followed by mass spectrometric detection and fragmentation, is essential for comprehensive characterization. The characteristic neutral loss of the 100 Da Boc group during MS/MS serves as a critical diagnostic marker for the successful incorporation of the modified amino acid. By employing this integrated analytical strategy, researchers can ensure the identity, purity, and stereochemical composition of their synthetic peptides with high confidence.

References

Navigating the Challenges of Phenylglycine Incorporation in SPPS: A Comparative Guide to Protected Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of non-proteinogenic amino acids like phenylglycine (Phg) presents both unique opportunities for novel peptide design and significant synthetic hurdles. The inherent propensity of phenylglycine to undergo racemization during synthesis necessitates a careful selection of protecting group strategies and reaction conditions. This guide provides an objective comparison of different protected phenylglycine derivatives, supported by experimental data, to aid in the rational design of synthetic protocols.

Phenylglycine and its derivatives are crucial components of numerous bioactive peptides, including antimicrobial agents and enzyme inhibitors.[1][2] However, the benzylic α-proton of phenylglycine is significantly more acidic than that of proteinogenic amino acids, making it highly susceptible to epimerization under the basic conditions frequently employed in SPPS.[3][4] This can lead to diastereomeric impurities that are often difficult to separate from the target peptide, compromising yield and biological activity. The choice of N-terminal protecting group, coupling reagents, and bases are critical factors in mitigating this challenge.[3]

Performance Comparison of Protected Phenylglycine Derivatives

The most common N-terminal protecting groups used in SPPS are the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. The majority of recent studies on phenylglycine incorporation have focused on the widely used Fmoc/tBu strategy, highlighting the critical role of coupling conditions in preventing racemization.

Below is a summary of quantitative data on the performance of Fmoc-protected phenylglycine under various coupling conditions.

N-α-Protecting GroupCoupling ReagentBaseDiastereomeric Purity (%) (Correct Diastereomer)Reference
FmocHATUDIPEAStandard procedure, significant racemization often observed
FmocHBTUDIPEASimilar to HATU
FmocPyBOPDIPEASimilar to HATU
FmocCOMUDIPEA92
Fmoc COMU TMP >98 ****
FmocDEPBTDIPEALower racemization than HATU
Fmoc DEPBT TMP 93 ****
FmocDMTMM-BF4NMM71 (in microwave-assisted SPPS at 50°C)

Key Observations:

  • The combination of the third-generation uronium coupling reagent COMU with the sterically hindered base 2,4,6-trimethylpyridine (TMP) provides the highest stereochemical integrity, with over 98% of the desired diastereomer.

  • The phosphonium salt DEPBT , when used with TMP, also significantly suppresses racemization.

  • Standard coupling conditions using HATU, HBTU, or PyBOP with DIPEA are generally not recommended for the incorporation of phenylglycine due to high levels of epimerization.

  • While microwave-assisted SPPS can accelerate synthesis, careful optimization of coupling reagents and bases is necessary to minimize racemization of phenylglycine residues.

Experimental Protocols

The following are generalized experimental protocols for the key steps in SPPS involving phenylglycine, based on methods reported to minimize racemization.

General Fmoc-SPPS Workflow

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Wash1 Washing (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for subsequent amino acids Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage after final coupling Repeat->Deprotection1 Purification Peptide Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Fmoc-Phenylglycine Coupling Protocol (Racemization Suppression)
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

  • Coupling:

    • Pre-activate a solution of Fmoc-Phg-OH (3 equivalents), COMU (3 equivalents), and 2,4,6-trimethylpyridine (TMP) (4 equivalents) in DMF for 2-5 minutes.

    • Add the pre-activated mixture to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF.

  • Cycle Repetition: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). The cleavage is typically carried out for 2-4 hours at room temperature. The crude peptide is then precipitated with cold diethyl ether, centrifuged, and lyophilized.

Signaling Pathways and Logical Relationships

The primary challenge with phenylglycine in SPPS is the base-catalyzed epimerization at the α-carbon. This process is facilitated by the stabilization of the resulting carbanion by the adjacent phenyl ring.

Racemization_Mechanism cluster_0 Base-Catalyzed Coupling Step FmocPhg Fmoc-(L)-Phenylglycine ActivatedEster Activated Ester (e.g., with COMU) FmocPhg->ActivatedEster Coupling Reagent Enolate Planar Enolate Intermediate ActivatedEster->Enolate α-Proton Abstraction Base Base (e.g., DIPEA, TMP) Base->Enolate α-Proton Abstraction Reprotonation Reprotonation Enolate->Reprotonation LRacemate Fmoc-(L)-Phg-Peptide (Desired Product) Reprotonation->LRacemate from one face DRacemate Fmoc-(D)-Phg-Peptide (Epimer) Reprotonation->DRacemate from other face

Caption: Mechanism of Phenylglycine Racemization during SPPS.

The choice of a sterically hindered but sufficiently basic reagent is key to minimizing the rate of α-proton abstraction while still allowing for efficient peptide bond formation.

Reagent_Selection_Logic Goal Minimize Phenylglycine Racemization CouplingStep Critical Step: Base-Catalyzed Coupling Goal->CouplingStep BaseSelection Base Selection CouplingStep->BaseSelection CouplingReagent Coupling Reagent Selection CouplingStep->CouplingReagent DIPEA DIPEA (Strong, Less Hindered) BaseSelection->DIPEA TMP TMP (Weaker, More Hindered) BaseSelection->TMP HATU HATU/HBTU CouplingReagent->HATU COMU COMU/DEPBT CouplingReagent->COMU HighRac High Racemization Risk LowRac Low Racemization Risk DIPEA->HighRac TMP->LowRac HATU->HighRac COMU->LowRac

Caption: Logic for Reagent Selection to Minimize Racemization.

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-DL-Phg-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development, the meticulous management and disposal of chemical reagents like Boc-DL-Phg-OH (N-(tert-Butoxycarbonyl)-DL-phenylglycine) are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with best practices in laboratory operations.

Key Chemical and Physical Properties

A foundational aspect of safe handling and disposal is a clear understanding of the substance's properties. The following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number3601-66-9
Molecular FormulaC₁₃H₁₇NO₄
Molecular Weight251.28 g/mol [1][2]
AppearanceWhite powder or solid[3][4]
Melting Point88 - 91 °C[3]
Storage Temperature2-8°C, sealed in a dry place
Hazard Identification and Safety Precautions

While some suppliers may not classify this compound as hazardous under OSHA's 2012 Hazard Communication Standard, other sources indicate potential hazards. It is prudent to handle this compound with care, adhering to the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.

  • Eye Protection: Wear chemical safety goggles or appropriate protective eyeglasses.

  • Hand Protection: Use chemical-resistant gloves and inspect them before use.

  • Body Protection: A laboratory coat or other suitable protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation, a dust mask or respirator is necessary.

All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or fumes.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. It is imperative to adhere to all federal, state, and local environmental regulations.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area Ensure Well-Ventilated Area (Fume Hood) prep_ppe->prep_area solid_waste Solid this compound contaminated_materials Contaminated Materials (Gloves, Wipes, etc.) container Place in a Labeled, Sealed, Compatible Container solid_waste->container contaminated_materials->container labeling Label Container: 'Chemical Waste' 'this compound' container->labeling storage Store in Designated Chemical Waste Area labeling->storage ehs Contact EHS or Licensed Waste Disposal Vendor storage->ehs pickup Arrange for Waste Pickup and Manifesting ehs->pickup documentation Maintain Disposal Records pickup->documentation drain Do Not Dispose Down Drain trash Do Not Dispose in General Trash

Caption: Disposal workflow for this compound.

1. Containment of Waste:

  • Solid Waste: Carefully sweep up any solid this compound, avoiding dust generation, and place it into a suitable, sealed, and clearly labeled container for disposal.

  • Contaminated Materials: Any items that have come into contact with this compound, such as weighing paper, gloves, or wipes, should be collected in a separate, sealed container and treated as chemical waste.

  • Solutions: If this compound is in a solution, absorb the liquid with an inert material like vermiculite or sand, and then place it in a suitable, sealed container for disposal.

2. Labeling:

  • Clearly label the waste container with "Chemical Waste" and the full chemical name: "this compound" or "N-(tert-Butoxycarbonyl)-DL-phenylglycine".

3. Storage:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area, away from incompatible materials.

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Provide an accurate chemical name and quantity on the waste manifest.

Under no circumstances should this compound be disposed of down the drain or in the regular trash.

Spill Management

In the event of a spill, ensure the area is well-ventilated and wear the appropriate PPE. For small spills, carefully sweep up the solid material, place it in a labeled waste container, and clean the area with a damp cloth, also disposing of the cleaning materials as chemical waste. For large spills, evacuate the area and contact your institution's EHS or emergency response team.

By adhering to these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Personal protective equipment for handling Boc-DL-Phg-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, logistical, and procedural information for the handling and disposal of Boc-DL-Phg-OH (N-Boc-DL-phenylglycine). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following PPE is recommended:

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]Prevents direct skin contact with the chemical.
Body Protection Laboratory coat or long-sleeved clothing.[1][2]Minimizes the risk of skin exposure to spills.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if ventilation is inadequate to control dust.[1]Avoids inhalation of dust particles.
Foot Protection Closed-toe shoes.Standard laboratory practice to protect feet from spills.

Hazard Identification and First Aid

This compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Flush eyes with water as a precaution.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Operational Plan for Handling

A systematic approach to handling this compound is crucial to minimize exposure and maintain the integrity of the compound.

Step 1: Preparation

  • Ensure you are wearing all the appropriate PPE as detailed in the table above.

  • Designate a specific handling area, preferably within a certified chemical fume hood, to control dust.

  • Verify that all necessary equipment (e.g., spatulas, weigh boats, glassware) is clean and readily accessible.

Step 2: Weighing and Transfer

  • Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to minimize the risk of inhalation.

  • Use appropriate tools to handle the material and prevent the creation of dust clouds.

  • Keep the container tightly closed when not in use.

Step 3: Dissolving (if applicable)

  • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Consult relevant literature for suitable solvents. Common solvents for similar compounds include Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Storage and Disposal Plan

Proper storage is vital for maintaining chemical stability, while correct disposal is critical for environmental and personnel safety.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is often refrigerated (2-8°C).

  • Protect from moisture and incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of unused material and its container as hazardous chemical waste.

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • Do not allow the chemical to enter drains or be disposed of in regular trash.

  • For solid waste, carefully sweep up the material and place it into a suitable, labeled, and closed container for disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_area Designate Handling Area (Fume Hood) prep_ppe->prep_area prep_equip Gather Clean Equipment prep_area->prep_equip handle_weigh Weigh and Transfer in Fume Hood prep_equip->handle_weigh handle_dissolve Dissolve (if needed) handle_weigh->handle_dissolve Optional storage_container Store in Tightly Sealed Container handle_weigh->storage_container handle_dissolve->storage_container storage_conditions Cool, Dry, Well-Ventilated Area (2-8°C) storage_container->storage_conditions disp_collect Collect Waste in Labeled Container storage_container->disp_collect disp_contact Contact EHS for Pickup disp_collect->disp_contact

Caption: Procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-DL-Phg-OH
Reactant of Route 2
Reactant of Route 2
Boc-DL-Phg-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.